Diethyl 2-bromobenzylphosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSRNZRYSLDCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507432 | |
| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63909-55-7 | |
| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 2-bromobenzylphosphonate for Advanced Research Applications
Introduction: The Significance of Diethyl 2-bromobenzylphosphonate in Modern Drug Discovery
The Power of Multinuclear NMR in Structural Verification
A complete structural characterization of this compound necessitates a multi-pronged NMR approach, leveraging the unique information provided by different nuclei:
-
¹H NMR provides detailed information about the proton environment, including the number of distinct proton sets, their chemical environment (shielding/deshielding), and their connectivity through spin-spin coupling.
-
¹³C NMR reveals the carbon framework of the molecule. With proton decoupling, it provides a count of the unique carbon atoms and their chemical shifts, which are indicative of their hybridization and surrounding functional groups. The natural abundance of ³¹P (100%) often results in observable coupling to nearby carbon atoms, providing valuable connectivity information.[1]
-
³¹P NMR is highly specific to the phosphorus atom and is extremely sensitive to its oxidation state and chemical environment.[2] The chemical shift of the phosphorus nucleus is a key diagnostic tool for confirming the presence and nature of the phosphonate group.
Predicted NMR Spectroscopic Data for this compound
The following sections provide a detailed prediction and interpretation of the NMR spectra of this compound. These predictions are based on the analysis of published data for closely related compounds, including diethyl benzylphosphonate[1][3][4], diethyl (4-bromobenzyl)phosphonate, and other substituted benzylphosphonates.
¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct sets of signals. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a solution in deuterated chloroform (CDCl₃), a common solvent for such compounds.[5]
-
Aromatic Protons (δ 7.1-7.6 ppm, 4H, multiplet): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-bromo substituent, these protons are chemically non-equivalent and will likely give rise to a complex multiplet. The proton ortho to the bromine atom is expected to be the most deshielded.
-
Benzylic Protons (-CH₂-P, δ ~3.4-3.6 ppm, 2H, doublet): The two benzylic protons are chemically equivalent and are coupled to the phosphorus nucleus. This results in a characteristic doublet. The chemical shift is downfield due to the proximity of the aromatic ring and the electron-withdrawing phosphonate group. The expected coupling constant (²JH-P) is in the range of 21-23 Hz, a typical value for two-bond coupling in benzylphosphonates.[4]
-
Methylene Protons (-O-CH₂-CH₃, δ ~4.1 ppm, 4H, quintet or doublet of quartets): The four methylene protons of the two ethyl groups are chemically equivalent. They are coupled to the three methyl protons (³JH-H) and the phosphorus nucleus (³JH-P). This will result in a complex multiplet, often appearing as a quintet or a doublet of quartets.
-
Methyl Protons (-O-CH₂-CH₃, δ ~1.3 ppm, 6H, triplet): The six methyl protons of the two ethyl groups are chemically equivalent and are coupled to the adjacent methylene protons, resulting in a triplet with a typical ³JH-H coupling constant of approximately 7 Hz.
¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show 7 unique carbon signals. The chemical shifts are referenced to the solvent signal of CDCl₃ (δ 77.16 ppm). A key feature of the ¹³C NMR spectrum of organophosphonates is the presence of carbon-phosphorus coupling (nJC-P), which provides invaluable structural information.[1]
-
Aromatic Carbons (δ 127-135 ppm): Six signals are expected in the aromatic region. The carbon atom bearing the bromine (C-Br) is expected to be significantly shielded compared to the unsubstituted benzene (δ 128.5 ppm). The other aromatic carbon signals will also be influenced by the bromo and phosphonatomethyl substituents.
-
Benzylic Carbon (-CH₂-P, δ ~34-36 ppm, doublet): This carbon will appear as a doublet due to one-bond coupling with the phosphorus atom (¹JC-P). This coupling is typically large, in the range of 135-140 Hz.[4]
-
Methylene Carbon (-O-CH₂-CH₃, δ ~62 ppm, doublet): The methylene carbons of the ethyl groups will also be coupled to the phosphorus atom (²JC-P), resulting in a doublet with a smaller coupling constant of approximately 6-7 Hz.[4]
-
Methyl Carbon (-O-CH₂-CH₃, δ ~16 ppm, doublet): The methyl carbons of the ethyl groups will show a three-bond coupling to the phosphorus atom (³JC-P), appearing as a doublet with a coupling constant of around 5-6 Hz.[4]
³¹P NMR Spectrum: The Definitive Signature
The proton-decoupled ³¹P NMR spectrum provides a single, sharp signal that is highly diagnostic for the phosphonate group.
-
Phosphonate Phosphorus (δ ~24-27 ppm): The chemical shift of the phosphorus atom in benzylphosphonates is typically found in this region, referenced to an external standard of 85% H₃PO₄ (δ 0 ppm).[2][4] The presence of the electron-withdrawing bromine atom on the benzene ring is expected to have a minor deshielding effect compared to the unsubstituted diethyl benzylphosphonate.
Summary of Predicted NMR Data
The predicted NMR data for this compound is summarized in the table below for easy reference.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.1 - 7.6 | multiplet | - | 4 x Ar-H |
| ¹H | ~3.4 - 3.6 | doublet | ²JH-P ≈ 21-23 | P-CH₂-Ar |
| ¹H | ~4.1 | quintet / dq | ³JH-H ≈ 7, ³JH-P ≈ 7 | 2 x O-CH₂-CH₃ |
| ¹H | ~1.3 | triplet | ³JH-H ≈ 7 | 2 x O-CH₂-CH₃ |
| ¹³C | 127 - 135 | singlets/doublets | nJC-P | 6 x Ar-C |
| ¹³C | ~34 - 36 | doublet | ¹JC-P ≈ 135-140 | P-CH₂-Ar |
| ¹³C | ~62 | doublet | ²JC-P ≈ 6-7 | 2 x O-CH₂-CH₃ |
| ¹³C | ~16 | doublet | ³JC-P ≈ 5-6 | 2 x O-CH₂-CH₃ |
| ³¹P | ~24 - 27 | singlet | - | P=O |
Experimental Protocol for NMR Data Acquisition: A Self-Validating System
To obtain high-quality, reproducible NMR data for this compound, a standardized and well-controlled experimental procedure is essential.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.[5]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0 ppm.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.
-
Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the resonance frequencies of ¹H, ¹³C, and ³¹P and matched to the impedance of the spectrometer's electronics to ensure maximum sensitivity.
-
Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is used. Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. 16 to 32 scans are usually sufficient.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
³¹P NMR: A proton-decoupled single-pulse experiment is used. Due to the high sensitivity of the ³¹P nucleus, a relatively small number of scans (e.g., 64-128) is usually adequate.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The acquired free induction decays (FIDs) are converted into frequency-domain spectra using a Fourier transform.
-
Phasing and Baseline Correction: The spectra are phased to ensure that all peaks are in the pure absorption mode, and the baseline is corrected to be flat.
-
Referencing: The spectra are referenced to the TMS signal (¹H and ¹³C) or an external 85% H₃PO₄ standard (³¹P).
-
Peak Picking and Integration: The chemical shifts of all peaks are determined, and for the ¹H NMR spectrum, the integrals of the signals are calculated to determine the relative number of protons.
-
Coupling Constant Measurement: The coupling constants (J) are measured from the splitting patterns of the signals.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key predicted NMR correlations.
Caption: Molecular structure and key predicted NMR correlations.
Conclusion and Future Outlook
This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ³¹P NMR spectroscopic data of this compound. By leveraging data from structurally similar compounds and applying fundamental NMR principles, we have constructed a reliable and scientifically sound interpretation of its spectral features. The detailed experimental protocol outlined herein provides a robust framework for researchers to obtain high-quality data for this and other related organophosphorus compounds. As a key building block in medicinal chemistry and drug development, a thorough understanding of the spectroscopic properties of this compound is crucial for accelerating the discovery of new and effective therapeutics.
References
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Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC - NIH. Available at: [Link]
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Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. Available at: [Link]
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Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs - Direct NMR evidence of acidic compartments in the ischemic and reperfused rat liver - ResearchGate. Available at: [Link]
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Synthesis of diethyl benzylphosphonate derivatives | Download Table - ResearchGate. Available at: [Link]
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Preparation of Benzylphosphonates via a Palladium(0)-Catalyzed Cross-coupling of H-Phosphonate Diesters with Benzyl Halides. Syn. Available at: [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-bromobenzylphosphonate
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of Diethyl 2-bromobenzylphosphonate, a compound of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, experimental protocols, and data interpretation associated with the mass spectrometric characterization of this molecule.
Introduction: The Significance of this compound and its Mass Spectrometric Analysis
This compound is an organophosphorus compound featuring a versatile chemical structure that includes a phosphonate ester, a benzyl ring, and a bromine atom. This combination of functional groups makes it a valuable intermediate in a variety of chemical transformations, including Horner-Wadsworth-Emmons reactions for the synthesis of complex alkenes and as a precursor for further functionalization in medicinal chemistry.
Given its role in synthesis and drug discovery, the unambiguous structural confirmation and purity assessment of this compound are paramount. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns. This guide will delve into the core principles and practical aspects of analyzing this compound using modern mass spectrometry techniques.
Foundational Principles of Mass Spectrometry for this compound
The mass spectrometric analysis of this compound involves the ionization of the molecule followed by the separation and detection of the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is critical and is largely dictated by the sample's properties and the desired analytical outcome.
Ionization Techniques: A Comparative Overview
Two primary ionization techniques are suitable for the analysis of this compound:
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[1] This process induces significant fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for structural elucidation and library matching.[1] Due to the thermal stability of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a viable and powerful analytical approach.
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. ESI is particularly well-suited for Liquid Chromatography-Mass Spectrometry (LC-MS) and tends to produce intact molecular ions or common adducts (e.g., [M+H]⁺, [M+Na]⁺), which is advantageous for confirming the molecular weight.[2] Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce and analyze fragmentation for structural confirmation.[2]
The Isotopic Signature of Bromine: A Key Diagnostic Feature
A defining characteristic in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a distinctive isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two m/z units.[3][5] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecular ion and its fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.[6][7] The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.
Predicted Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecular ion of this compound is expected to undergo a series of characteristic fragmentation reactions. The major fragmentation pathways are predicted based on the established fragmentation of organophosphorus compounds and halogenated aromatics.[8][9][10]
A key fragmentation event is the cleavage of the benzylic C-P bond, which is relatively weak. This can lead to the formation of a stable 2-bromotropylium ion. Other significant fragmentations involve the loss of ethoxy groups and ethylene from the phosphonate moiety.
Predicted Fragmentation of this compound (EI)
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.
Instrumentation and Parameters:
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity column provides good separation for a wide range of compounds.[7] |
| Injection Mode | Splitless | To maximize sensitivity for trace analysis.[6] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 0.25 mm ID column. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for structural elucidation.[1] |
| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Electron Energy | 70 eV | Standard energy for generating EI mass spectra.[1] |
| Mass Range | m/z 40-450 | Covers the molecular ion and expected fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across a chromatographic peak. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful alternative for the analysis of this compound, especially when dealing with complex matrices or when "soft" ionization is preferred to preserve the molecular ion.
Electrospray Ionization (ESI) and Adduct Formation
In positive ion ESI, this compound is expected to be detected as protonated molecules ([M+H]⁺) or as adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present as trace impurities in solvents and glassware.[11][12] The formation of these adducts can be beneficial for confirming the molecular weight. For phosphonates, which can be highly polar, ion-pairing reagents can be used to improve chromatographic retention and ionization efficiency, though this is often more critical for phosphonic acids.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a product ion spectrum can be generated. This MS/MS spectrum will reveal the fragmentation pattern of the protonated molecule, providing a high degree of confidence in the structural assignment.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for LC-MS/MS analysis of this compound.
Experimental Protocol: LC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to obtain working solutions in the range of 0.1-10 µg/mL.
Instrumentation and Parameters:
| Parameter | Value | Rationale |
| Liquid Chromatograph | ||
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography. |
| Gradient | 50-95% B over 5 minutes | A gradient elution is effective for separating the analyte from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS. |
| Mass Spectrometer | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the target molecule.[2] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Desolvation Temp. | 350 °C | Facilitates the evaporation of solvent from the charged droplets. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |
| Mass Range | m/z 100-500 | Covers the expected precursor ions. |
| MS/MS | Select m/z 307 and 309 as precursor ions and apply a collision energy ramp (e.g., 10-40 eV) to generate product ion spectra. | To confirm the structure through fragmentation. |
Data Interpretation: Key Spectral Features
| Feature | Expected Observation | Significance |
| Molecular Ion (EI) | m/z 306 and 308 in a ~1:1 ratio | Confirms the molecular weight and the presence of one bromine atom.[3][4] |
| Protonated Molecule (ESI) | m/z 307 and 309 in a ~1:1 ratio | Confirms the molecular weight in soft ionization. |
| Sodium Adduct (ESI) | m/z 329 and 331 in a ~1:1 ratio | Further confirmation of the molecular weight. |
| Benzylic Fragments | m/z 169 and 171 | Indicates cleavage at the C-P bond, characteristic of the 2-bromobenzyl moiety. |
| Phosphonate Fragments | m/z 137 (diethyl phosphate ion) | Characteristic fragment of the diethyl phosphonate group. |
| Loss of Ethylene | Peaks separated by 28 Da | Common fragmentation pathway for ethyl esters. |
Conclusion
The mass spectrometric analysis of this compound is a powerful and essential tool for its characterization. Both GC-MS with electron ionization and LC-MS with electrospray ionization provide complementary information. The characteristic isotopic pattern of bromine serves as a definitive marker for the presence of this halogen. By understanding the predictable fragmentation pathways and employing the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their research and development endeavors.
References
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Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]
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Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
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Li, Y., Li, Z., & Zhang, J. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 21(22), 3629–3634. [Link]
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Borrett, V., Colton, R., & Traeger, J. (1995). The Electrospray Mass Spectra of Phosphoric Acid, Methylphosphonic Acid and its Alkyl Esters, and Their Complexes with Alkali and Alkali Earth Metal Ions. European Journal of Mass Spectrometry, 1(2), 131-139. [Link]
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Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]
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Valente, J., da Silva, A. C., de Pinho, P. G., da Silva, M. G., & de Lourdes Bastos, M. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Journal of forensic and legal medicine, 33, 57–63. [Link]
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Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link]
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ResearchGate. (2007). Electrospray Ionization Tandem Mass Spectrometry of Phosphonate Peptides | Request PDF. [Link]
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Boduszek, B. (1993). Phosphonic Systems. Part 3. Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond Formation. Journal of the Chemical Society, Perkin Transactions 1, (14), 1737-1742. [Link]
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MDPI. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]
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Infrared (IR) spectrum of Diethyl 2-bromobenzylphosphonate
An In-depth Technical Guide to the Infrared (IR) Spectrum of Diethyl 2-bromobenzylphosphonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a pivotal intermediate in synthetic organic chemistry. This document is structured to serve as a practical reference for laboratory professionals, emphasizing the foundational principles, experimental best practices, and detailed spectral interpretation. By explaining the causality behind methodological choices and integrating self-validating checks, this guide ensures a high degree of scientific integrity and reliability in the characterization of this compound.
Introduction: The Analytical Imperative for this compound
This compound is a key reagent in the Horner-Wadsworth-Emmons reaction, a powerful method for the stereoselective synthesis of alkenes. Its utility in constructing complex molecular architectures, particularly in the field of medicinal chemistry, demands stringent quality control.[1] Infrared (IR) spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive, and highly informative technique that provides a unique molecular "fingerprint," allowing for unambiguous structural confirmation and purity assessment.[2]
The IR spectrum arises from the absorption of infrared radiation by the molecule's chemical bonds, causing them to vibrate at specific, quantized frequencies. These vibrational frequencies are dependent on the bond type, the mass of the bonded atoms, and the overall molecular environment. For this compound, the IR spectrum provides definitive evidence for its key functional groups: the phosphoryl (P=O), phosphonate ester (P-O-C), aromatic ring, aliphatic ethyl chains, and the carbon-bromine bond. This guide will deconstruct the spectrum to provide a clear roadmap for its interpretation.
Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR
Obtaining a clean, well-resolved IR spectrum is fundamental to accurate analysis. The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a modern and highly efficient method for analyzing liquid samples without the need for extensive preparation.[2]
Core Principle of ATR: The IR beam is directed into a crystal of high refractive index (e.g., diamond). At the crystal surface, an evanescent wave is generated, which penetrates a few microns into the sample placed in direct contact with the crystal. The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated IR beam is then reflected to the detector.
Instrumentation & Reagents:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Diamond Attenuated Total Reflectance (ATR) Accessory
-
Sample: this compound (liquid)
-
Cleaning Solvent: Anhydrous isopropanol or acetone
-
Lint-free laboratory wipes
Step-by-Step Methodology:
-
Instrument Preparation & Background Scan:
-
Causality: Before analyzing the sample, a background spectrum must be recorded. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical environment. The spectrometer software then automatically subtracts this background from the sample spectrum, ensuring that the resulting data is exclusively from the compound of interest.
-
Action: Ensure the ATR crystal is immaculately clean. Initiate the "Background Scan" function in the control software. The scan is typically performed over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Causality: Only a small amount of sample is required. It is crucial that the sample makes uniform contact with the entire surface of the ATR crystal to ensure a strong, reproducible signal.
-
Action: Place a single drop (approx. 5-10 µL) of this compound onto the center of the diamond crystal.
-
-
Spectrum Acquisition:
-
Causality: Co-adding multiple scans (typically 16 or 32) is a common practice to improve the signal-to-noise ratio (S/N). A resolution of 4 cm⁻¹ is standard for routine analysis as it provides sufficient detail to resolve the key functional group bands without introducing unnecessary noise.[3]
-
Action: Initiate the "Sample Scan" using the same parameters as the background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
-
Post-Acquisition Cleanup & Verification:
-
Causality: To prevent cross-contamination of subsequent samples and to protect the instrument, the ATR crystal must be thoroughly cleaned immediately after use.
-
Action: Remove the sample with a lint-free wipe. Clean the crystal surface with a wipe dampened with isopropanol or acetone, followed by a dry wipe. Run a new scan to verify the crystal is clean; the resulting spectrum should be a flat line, devoid of any sample peaks.
-
Diagram: Experimental Workflow for ATR-FTIR Analysis
Caption: A logical workflow for acquiring a reliable IR spectrum using ATR.
In-Depth Spectral Interpretation
The IR spectrum of this compound is a composite of absorptions from its constituent parts. The interpretation relies on identifying characteristic group frequencies.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity | Corroborative Notes |
| 3070 - 3020 | C-H Stretch | Aromatic (sp² C-H) | Weak to Medium | Peaks just above 3000 cm⁻¹ are diagnostic for C-H bonds on a benzene ring.[4] |
| 2985 - 2870 | C-H Stretch | Aliphatic (sp³ C-H) | Strong | Asymmetric and symmetric stretches of the -CH₂- and -CH₃ groups in the diethyl ester. |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring Skeletal | Medium to Weak | Two distinct bands are typical for the skeletal vibrations of the benzene ring. |
| ~1255 | P=O Stretch | Phosphoryl Group | Very Strong, Sharp | This is the most intense and diagnostic peak in the spectrum, confirming the phosphonate core.[5] |
| 1055 - 1020 | P-O-C Stretch | Asymmetric Phosphonate Ester | Strong | Corresponds to the asymmetric stretching of the P-O-CH₂ linkage. |
| 975 - 950 | P-O-C Stretch | Symmetric Phosphonate Ester | Strong | Corresponds to the symmetric stretching of the P-O-CH₂ linkage. |
| ~755 | C-H Bend | Aromatic Out-of-Plane (oop) | Strong | A strong band in this region is highly indicative of ortho (1,2) disubstitution on a benzene ring. |
| ~680 | C-Br Stretch | Carbon-Bromine Bond | Medium to Weak | Located in the lower fingerprint region; its presence confirms the bromo-substituent. |
Analysis of Diagnostic Regions:
-
The Phosphoryl (P=O) Band (~1255 cm⁻¹): The P=O bond is highly polarized, leading to a large change in dipole moment during its stretching vibration. This results in a characteristically intense and sharp absorption, which is often the most prominent feature in the spectrum of an organophosphorus compound.[5] Its presence is non-negotiable for confirming the identity of this compound.
-
The P-O-C and C-O-C Region (1100 - 950 cm⁻¹): This region contains strong, complex bands arising from the P-O-C and C-O-C stretching vibrations of the diethyl ester groups. The presence of two strong, distinct bands (asymmetric and symmetric P-O-C stretches) is confirmatory evidence for the phosphonate ester functionality.
-
Aromatic Substitution Pattern (~755 cm⁻¹): While C-H and C=C stretching vibrations confirm the presence of an aromatic ring, the out-of-plane (oop) C-H bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern. For a 1,2-disubstituted (ortho) ring, a single strong absorption band is expected around 770-735 cm⁻¹. This peak provides crucial evidence for the correct isomer.
Scientific Integrity: A Self-Validating System
To ensure trustworthiness, the interpretation of the spectrum must be a self-validating process.
-
Internal Consistency: All expected peaks must be present and in the correct relative intensity. For example, the presence of a very strong P=O band must be accompanied by the strong P-O-C ester bands. The absence of the latter would suggest a different phosphorus compound, such as a phosphonic acid (which would show broad O-H stretches).
-
Assessment of Purity: The spectrum should be "clean." The absence of certain peaks can be as informative as the presence of others.
-
No Broad -OH Peak: A lack of a broad absorption band in the 3500-3200 cm⁻¹ region indicates the absence of significant water or alcohol contamination.
-
No Unreacted Precursors: If synthesized via a Michaelis-Arbuzov reaction, the absence of a strong P-O-C stretch from the starting triethyl phosphite (without a corresponding P=O band) indicates the reaction has gone to completion.[6]
-
-
Reference Comparison: The ultimate validation comes from comparing the acquired spectrum against a known reference from a trusted spectral database (e.g., SDBS, NIST) or an authenticated in-house standard.
Diagram: Structure-Spectrum Correlation
Sources
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Diethyl 2-bromobenzylphosphonate
An In-Depth Technical Guide to Diethyl 2-bromobenzylphosphonate
In the landscape of modern medicinal chemistry and organic synthesis, this compound (CAS 63909-55-7) emerges as a pivotal intermediate. Its structure, which marries the reactivity of a benzyl bromide with the unique biochemical properties of a phosphonate ester, makes it a highly valuable building block for drug discovery professionals.
The core utility of the phosphonate group lies in its function as a non-hydrolyzable bioisostere of phosphate and carboxylate moieties.[1][2] This structural mimicry allows molecules incorporating this group to interact with biological targets such as enzymes, but with enhanced metabolic stability, a critical attribute for developing effective therapeutic agents.[1] The presence of the bromine atom at the ortho position of the benzyl ring provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
This guide provides an in-depth exploration of the essential physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its application, designed for researchers and scientists in the field.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research. The data presented below serves as a benchmark for identity confirmation and handling.
Core Physical and Chemical Properties
The macroscopic and intrinsic properties of this compound are summarized in the table below. This information is critical for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 63909-55-7 | [3] |
| Molecular Formula | C₁₁H₁₆BrO₃P | [] |
| Molecular Weight | 307.12 g/mol | [] |
| IUPAC Name | Diethyl (2-bromobenzyl)phosphonate | [] |
| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid | General knowledge |
| Storage | 2-8°C, under inert atmosphere | [3][5] |
Predicted Spectroscopic Data
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Based on data from structurally analogous compounds, the following are the expected spectral characteristics.[6][7][8]
| Technique | Expected Characteristics |
| ¹H NMR | ~7.2-7.6 ppm: Multiplet, 4H (aromatic protons).~4.1 ppm: Quintet or multiplet, 4H (O-CH₂ -CH₃), showing coupling to both adjacent CH₃ protons and the distant ³¹P nucleus.~3.4 ppm: Doublet, 2H (Ar-CH₂ -P), with a characteristic J-coupling to the ³¹P nucleus (JH-P ≈ 22 Hz).~1.2 ppm: Triplet, 6H (O-CH₂-CH₃ ). |
| ¹³C NMR | ~127-133 ppm: Multiple signals for aromatic carbons, with some showing C-P coupling.~62 ppm: Signal for the ethoxy carbons (O-C H₂-CH₃), showing C-P coupling.~33 ppm: Signal for the benzylic carbon (Ar-C H₂-P), with a large C-P coupling constant (JC-P ≈ 138 Hz).~16 ppm: Signal for the ethoxy methyl carbons (O-CH₂-C H₃), showing C-P coupling. |
| ³¹P NMR | A single peak is expected in the region of δ 24-27 ppm (relative to 85% H₃PO₄). |
| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed for the molecular ion peak at m/z 307 and 309 in an approximate 1:1 ratio. |
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The most reliable and widely employed method for synthesizing benzylphosphonates, including the title compound, is the Michaelis-Arbuzov reaction.[1][9] This reaction provides a robust and efficient means of forming the critical carbon-phosphorus bond.
Reaction Mechanism and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion. This forms a quasi-stable phosphonium salt intermediate. In the second, and typically rate-limiting, step, the displaced bromide ion attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of this compound and the byproduct, ethyl bromide.
The reaction is typically performed at elevated temperatures to provide the necessary activation energy for both the initial Sₙ2 attack and the subsequent dealkylation of the phosphonium salt.[1] Using an excess of triethyl phosphite can help to drive the reaction to completion and may also serve as the reaction solvent.[10]
Caption: The Michaelis-Arbuzov reaction pathway for synthesizing this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for scale and specific laboratory conditions. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
2-Bromobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional, can aid in temperature control)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Charging Reactants: Charge the flask with 2-bromobenzyl bromide (1.0 equivalent). Add an excess of triethyl phosphite (typically 2.0 to 3.0 equivalents).[1] The reaction can be run neat or with a minimal amount of anhydrous toluene.
-
Reaction Conditions: Heat the reaction mixture to 120-150°C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of ethyl bromide reflux within the condenser. Reaction times typically range from 4 to 12 hours.
-
Work-up and Purification:
-
Once the reaction is deemed complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct via vacuum distillation.
-
The crude this compound residue can then be purified by high-vacuum fractional distillation or by column chromatography on silica gel (a typical eluent system would be a gradient of hexane/ethyl acetate).[10]
-
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined previously (¹H NMR, ¹³C NMR, ³¹P NMR, and MS).
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from two key structural features: the reactive C-Br bond on the aromatic ring and the phosphonate moiety itself.
Transformations at the Aryl Bromide
The ortho-bromine atom is a versatile functional group for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
These transformations allow for the strategic installation of diverse substituents, enabling the creation of focused libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
The Role of the Phosphonate in Medicinal Chemistry
As previously mentioned, the phosphonate group is a cornerstone of the molecule's value in drug development.[2]
-
Phosphate Mimicry: The tetrahedral geometry and negative charge (upon hydrolysis of the esters) of the phosphonate group allow it to mimic the transition state of phosphate ester hydrolysis, making phosphonate-containing molecules potent inhibitors of enzymes like phosphatases and kinases.[1]
-
Metabolic Stability: The P-C bond is resistant to enzymatic and chemical hydrolysis, unlike the P-O bond in phosphate esters. This imparts greater metabolic stability to the parent molecule, potentially leading to improved pharmacokinetic profiles and longer in-vivo half-lives.[1]
-
Chelation Properties: The phosphonate group can chelate metal ions, a property that has been exploited in the design of various therapeutic and diagnostic agents.
Benzylphosphonate derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1]
Caption: A standard workflow for the purification and structural confirmation of this compound.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety. The following guidelines are based on GHS hazard statements for the compound and general best practices for organophosphorus reagents.[5]
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep the container tightly closed when not in use. After handling, wash hands thoroughly with soap and water.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[12]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
If inhaled: Move the person to fresh air.[12]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[3]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis via the Michaelis-Arbuzov reaction, combined with its dual reactivity and the inherent value of the phosphonate bioisostere, provides a robust platform for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.
References
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC - NIH.
- Diethyl (2-bromoethyl)
- Synthesis of Diethyl (2,6 - dichlorobenzyl bromide. Benchchem.
- DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR spectrum. ChemicalBook.
- CAS 63909-55-7 (2-Bromo-benzyl)-phosphonic acid diethyl ester Diethyl (2-bromobenzyl)
- Diethyl (2-bromoethyl)
- Diethyl P-(2-bromoethyl)
- CAS No : 63909-55-7 | Product Name : this compound.
- Diethyl 2-bromoethylphosphon
- Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry.
- Diethyl (4-Bromobenzyl)
- Diethyl 2-bromoethylphosphon
- SAFETY D
- 63909-55-7|Diethyl (2-Bromobenzyl)
- SAFETY D
- SAFETY D
- An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)
- Diethyl 2-bromoethylphosphonate - Optional[31P NMR] - Chemical Shifts. SpectraBase.
- Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. (2014). MedChemComm (RSC Publishing).
- Diethyl benzylphosphon
- Diethyl (Bromomethyl)phosphonate: A Comprehensive Technical Guide for Researchers. Benchchem.
- DIETHYL 4-BROMOBENZYL PHOSPHON
- Diethylphosphite. Wikipedia.
- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers.
- Spectroscopic Analysis of Diethyl (2,6-dichlorobenzyl)
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Stability and storage of Diethyl 2-bromobenzylphosphonate
An In-depth Technical Guide to the Stability and Storage of Diethyl 2-bromobenzylphosphonate
Abstract
This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents where the phosphonate group serves as a stable bioisostere for phosphate or carboxylate moieties.[1] The integrity and purity of this reagent are paramount for the reliability and success of subsequent synthetic steps and biological assays. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its degradation pathways under various stress conditions. Furthermore, it establishes field-proven protocols for optimal storage, handling, and stability assessment, ensuring its effective use in research and drug development environments.
Chemical and Physical Profile
Understanding the fundamental properties of this compound is the first step in developing appropriate stability and storage protocols.
| Property | Value | Source/Comment |
| CAS Number | 63909-55-7 | [2] |
| Molecular Formula | C₁₁H₁₆BrO₃P | [2] |
| Molecular Weight | 307.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | General observation for similar phosphonates.[3] |
| Boiling Point | Not readily available; high boiling point expected. | Purification is often achieved by vacuum distillation.[1][4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). | Inferred from typical reaction and purification conditions.[5][6] |
| Storage Temperature | 2-8°C, under inert atmosphere. | Recommended for long-term stability, minimizing thermal degradation.[7] |
Core Stability Analysis and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, thermal stress, and photolytic degradation. The molecule contains two key functional groups that dictate its reactivity: the diethyl phosphonate ester and the benzylic bromide.
Hydrolytic Stability
The phosphonate ester linkages are the most probable sites for hydrolytic degradation. This process can be catalyzed by both acids and bases, proceeding in a stepwise manner to first yield the monoester and then the fully hydrolyzed 2-bromobenzylphosphonic acid.[8][9]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the phosphoryl oxygen makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. While this reaction occurs, it often requires harsh conditions, such as elevated temperatures and concentrated acids, to proceed at a significant rate.[8]
-
Base-Catalyzed Hydrolysis: This is typically a more facile process. The hydroxide ion directly attacks the electrophilic phosphorus atom, leading to the cleavage of the P-O-Et bond. The presence of the electron-withdrawing 2-bromobenzyl group may slightly influence the rate of hydrolysis.
Thermal Stability
Organophosphorus esters can undergo thermal decomposition, although phosphonates are generally more stable than corresponding phosphates.[10][11] The primary thermal degradation pathway for phosphonates involves the elimination of a phosphorus acid and the formation of an alkene from the ethyl groups.[12] For this compound, significant degradation is expected only at temperatures well above typical laboratory conditions, likely exceeding 150-200°C.[10][11] However, prolonged exposure to moderately elevated temperatures (e.g., >40°C) can accelerate other degradation processes, such as hydrolysis if moisture is present.
Photostability
The presence of a bromobenzyl moiety suggests a potential for photolytic degradation. Aromatic bromides can undergo homolytic cleavage of the C-Br bond upon exposure to UV radiation, generating a benzyl radical. This radical is highly reactive and can lead to a complex mixture of degradation products through dimerization, reaction with solvents, or other pathways. Per ICH guidelines, photostability testing is a critical part of stress testing for new drug substances.[13][14]
Potential Degradation Pathways Diagram
The following diagram illustrates the primary degradation mechanisms for this compound.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term integrity and purity of this compound, strict adherence to the following storage and handling protocols is mandatory.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential hydrolytic decomposition.[7] |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis.[7] Also prevents oxidation. |
| Light Exposure | Store in an amber or opaque container. Protect from direct light. | Prevents potential photolytic degradation due to the bromobenzyl moiety.[7][13] |
| Container | Tightly sealed glass bottle with a chemically resistant cap (e.g., PTFE-lined). | Prevents moisture ingress and contamination. Glass is inert to the compound.[15] |
| Incompatibilities | Store away from strong bases, strong acids, and oxidizing agents. | Avoids catalyzed degradation (hydrolysis) and potential hazardous reactions.[15][16] |
Safe Handling Protocol
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][17]
-
Dispensing: Use clean, dry glassware (syringes, pipettes) for transferring the liquid. To maintain an inert atmosphere, use techniques such as a cannula transfer or a syringe through a septum.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[15] Do not allow the spill to enter drains.
-
Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.[7]
Methodologies for Stability Assessment
A robust stability assessment program involves subjecting the compound to stress conditions (forced degradation) and analyzing the resulting material using validated analytical methods.
Experimental Protocol: Forced Degradation Study
This study exposes the compound to exaggerated conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC vials, volumetric flasks, pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Control Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 0.1 mg/mL. This is the time-zero (T=0) control.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), take an aliquot, neutralize with 1 M NaOH, and dilute to 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. At specified time points (e.g., 1, 4, 8h), take an aliquot, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At time points, take an aliquot and dilute to 0.1 mg/mL.
-
Thermal Degradation: Place a solid or neat liquid sample in a 105°C oven for 48 hours. At time points, cool the sample, dissolve in methanol, and dilute to 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or a photostability chamber to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be wrapped in aluminum foil and kept alongside.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 4.2).
Analytical Method: Stability-Indicating HPLC-UV
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a gradient of Acetonitrile (A) and Water (B).
-
Gradient: Start at 60% A, ramp to 95% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated by the area percent method. The method is considered "stability-indicating" if all degradation products are resolved from the main peak and from each other.
Stability Testing Workflow
The following diagram outlines the logical workflow for conducting a comprehensive stability assessment.
Caption: Experimental workflow for stability assessment of the compound.
Conclusion
The chemical stability of this compound is robust under proper storage conditions but is vulnerable to specific environmental stressors. The primary degradation pathways are base-catalyzed hydrolysis of the phosphonate ester and potential photolysis of the carbon-bromine bond. Thermal degradation is not a significant concern under normal laboratory and storage temperatures.
For researchers, scientists, and drug development professionals, maintaining the integrity of this crucial reagent is non-negotiable. The implementation of the recommended storage protocol—refrigeration (2-8°C) under an inert, light-protected atmosphere—is the most effective strategy to ensure its long-term stability. The provided methodologies for stability testing offer a framework for in-house quality control and for validating the suitability of the material for its intended synthetic applications.
References
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12407. [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar. [Link]
-
Kelly, S. J., & Butler, L. G. (1975). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983-4988. [Link]
-
Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]
-
Kelly, S. J., & Butler, L. G. (1975). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983-4988. [Link]
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Diethyl 2-bromobenzylphosphonate CAS number 63909-55-7
An In-Depth Technical Guide to Diethyl 2-bromobenzylphosphonate
Abstract
This compound (CAS No. 63909-55-7) is a versatile organophosphorus reagent of significant utility in modern organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and a phosphonate ester, makes it a valuable precursor for a range of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core applications, and handling protocols. We delve into the mechanistic underpinnings of its primary reactions, including the Michaelis-Arbuzov synthesis and its subsequent use in the Horner-Wadsworth-Emmons olefination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.
Introduction and Core Attributes
This compound is a key building block in synthetic chemistry, primarily recognized for its role in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The phosphonate moiety serves to stabilize an adjacent carbanion, which can then be employed as a potent nucleophile. Concurrently, the 2-bromo substituent on the aromatic ring provides a reactive handle for further functionalization, such as palladium-catalyzed cross-coupling reactions.[3]
Organophosphonates, in general, are a critical class of compounds in medicinal chemistry.[4] The phosphonate group can act as a stable bioisostere of a phosphate or carboxylate group, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.[5][6] Benzylphosphonate derivatives have been investigated for their potential as antimicrobial and anticancer agents.[4][5]
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for ensuring the quality and reactivity of the reagent. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 63909-55-7 | [] |
| Molecular Formula | C₁₁H₁₆BrO₃P | [8] |
| Molecular Weight | 307.12 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [][8] |
| Boiling Point | 132-135 °C @ 2 Torr | [8] |
| Density | ~1.4 g/cm³ | [] |
| Storage | 2-8°C, under inert atmosphere | [8] |
Spectroscopic Characterization
Table 2: Predicted NMR and IR Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | * δ ≈ 7.2-7.6 ppm: Multiplet, 4H (Aromatic protons). |
| * δ ≈ 4.0-4.2 ppm: Quintet or multiplet, 4H (OCH₂CH₃), showing coupling to both protons and phosphorus. | |
| * δ ≈ 3.4-3.6 ppm: Doublet, 2H (Ar-CH₂-P), with a characteristic ²J(H,P) coupling constant of ~21-23 Hz. | |
| * δ ≈ 1.2-1.4 ppm: Triplet, 6H (OCH₂CH₃). | |
| ¹³C NMR | * δ ≈ 133-135 ppm: Aromatic C-Br. |
| * δ ≈ 127-132 ppm: Aromatic CH signals. | |
| * δ ≈ 62-64 ppm: Doublet, OCH₂CH₃, with ²J(C,P) coupling. | |
| * δ ≈ 34-36 ppm: Doublet, Ar-CH₂-P, with a large ¹J(C,P) coupling constant of >130 Hz.[11] | |
| * δ ≈ 16 ppm: Doublet, OCH₂CH₃, with ³J(C,P) coupling. | |
| ³¹P NMR | * δ ≈ 24-27 ppm: Singlet (proton decoupled), referenced to 85% H₃PO₄.[4][9] |
| IR (Infrared) | * ~3000 cm⁻¹: C-H stretching (aromatic and aliphatic). |
| * ~1250 cm⁻¹: P=O stretching (strong). | |
| * ~1020-1050 cm⁻¹: P-O-C stretching (strong). |
Synthesis of this compound
The most reliable and widely used method for preparing benzylphosphonates is the Michaelis-Arbuzov reaction .[12][13] This reaction facilitates the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[5][14]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Sₙ2 Attack: The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion to form a phosphonium salt intermediate.[13]
-
Dealkylation: The displaced bromide ion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction, yielding the final this compound product and ethyl bromide as a volatile byproduct.[12][13]
Detailed Experimental Protocol: Synthesis
This protocol is adapted from standard Michaelis-Arbuzov procedures for analogous compounds.[5]
Materials:
-
2-Bromobenzyl bromide (1.0 eq)
-
Triethyl phosphite (1.5 - 2.0 eq)
-
Anhydrous toluene (optional, can aid temperature control)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Reagent Addition: Charge the flask with 2-bromobenzyl bromide. Add an excess of triethyl phosphite (1.5-2.0 equivalents). The excess phosphite helps drive the reaction to completion and can also serve as the solvent.[15]
-
Reaction: Heat the mixture to 120-160°C with vigorous stirring. The reaction progress can be monitored by TLC or by observing the cessation of ethyl bromide evolution. The reaction typically takes several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield the final product as a clear liquid.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful method for forming carbon-carbon double bonds, specifically for synthesizing alkenes with a high degree of stereoselectivity, predominantly favoring the (E)-isomer.[2][16][17]
Mechanistic Rationale
The HWE reaction proceeds through the following key steps:[2][18]
-
Deprotonation: A strong base (e.g., NaH, KHMDS) deprotonates the carbon alpha to the phosphorus atom, creating a nucleophilic phosphonate carbanion. The phosphonate group is crucial for stabilizing this anion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine-like intermediate.
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous work-up.[16]
The preference for the (E)-alkene is a result of thermodynamic control, where the sterically less hindered transition state leading to the trans-product is favored.[17]
Detailed Experimental Protocol: HWE Reaction
This is a representative protocol and may require optimization based on the specific aldehyde or ketone used.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard extraction and purification supplies
Procedure:
-
Setup: To a dry, inert-atmosphere flask, add anhydrous THF and the NaH dispersion. Cool the suspension to 0°C.
-
Carbanion Formation: Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Carbonyl Addition: Cool the resulting carbanion solution back to 0°C. Add a solution of the aldehyde or ketone in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Work-up and Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
Other Synthetic Applications
While the HWE reaction is its most prominent application, the C-Br bond on the phenyl ring allows for further synthetic manipulations, enhancing its utility.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide functionality can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new C-C, C-O, or C-N bonds. This allows for the synthesis of highly functionalized stilbene-like structures or other complex aromatic systems.[3]
-
Nucleophilic Substitution: The benzylic bromide itself can undergo nucleophilic substitution, although this is less common after its conversion to the phosphonate.[3]
Safety and Handling
Proper safety precautions are essential when handling this compound and the reagents used in its synthesis and reactions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[19][20] Work in a well-ventilated chemical fume hood.[20][21]
-
Handling: Avoid contact with skin and eyes, and avoid inhalation of vapors.[19][21] It is harmful if swallowed and causes skin and serious eye irritation.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[21][22]
-
Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[21] Prevent entry into waterways.
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it an attractive choice for the stereoselective synthesis of (E)-alkenes. The presence of the bromo-substituent provides an additional layer of synthetic versatility, opening pathways to complex, functionalized molecules relevant to materials science and drug discovery. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is key to its successful application in the laboratory.
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A Comprehensive Technical Guide to the Starting Materials for the Synthesis of Diethyl 2-bromobenzylphosphonate
This guide provides an in-depth exploration of the synthetic pathways to Diethyl 2-bromobenzylphosphonate, a versatile reagent in organic chemistry.[1] Primarily tailored for researchers, scientists, and professionals in drug development, this document delves into the critical starting materials, reaction mechanisms, and process optimization strategies. Our focus is to bridge theoretical knowledge with practical, field-proven insights to ensure reproducible and efficient synthesis.
Introduction: The Significance of this compound
This compound is a key intermediate in organic synthesis, particularly valued for its role in the Horner-Wadsworth-Emmons reaction. This reaction is a cornerstone for the stereoselective formation of carbon-carbon double bonds, which is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The phosphonate moiety can act as a bioisostere for phosphate groups, making its derivatives valuable as enzyme inhibitors and probes for studying phosphorylation pathways in various diseases.[3][4] The presence of the 2-bromo substituent on the benzyl ring provides a reactive handle for further functionalization, allowing for the creation of a diverse library of complex molecules.
Primary Synthetic Route: The Michaelis-Arbuzov Reaction
The most prevalent and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[5][6][7] This classic reaction, discovered by August Michaelis and further explored by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry for forming carbon-phosphorus bonds.[6][8]
Core Starting Materials:
-
2-Bromobenzyl Halide: The electrophilic partner in this reaction. 2-Bromobenzyl bromide is the most commonly used starting material due to its higher reactivity compared to the corresponding chloride. The reactivity order of the halide is I > Br > Cl.[7]
-
Triethyl Phosphite: The nucleophilic phosphorus (III) reagent. It is crucial to use high-purity, freshly distilled triethyl phosphite as it can hydrolyze to diethyl phosphite or oxidize to triethyl phosphate over time, which can interfere with the reaction.[9]
Reaction Mechanism and Causality:
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:[6][8][10]
-
Nucleophilic Attack: The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 2-bromobenzyl halide. This step forms a trialkoxyphosphonium salt intermediate.[6][10]
-
Dealkylation: The displaced halide anion then acts as a nucleophile in a second SN2 reaction, attacking one of the ethyl groups on the phosphonium salt. This results in the formation of the final product, this compound, and a volatile ethyl halide byproduct (e.g., ethyl bromide).[6]
The removal of the volatile ethyl halide byproduct helps to drive the reaction to completion.[11]
Diagram: Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: A Self-Validating System
A typical experimental setup involves heating a mixture of 2-bromobenzyl bromide and a slight excess of triethyl phosphite.[5] The reaction can be performed neat (without a solvent) or in a high-boiling anhydrous solvent like toluene to aid in temperature control.[5][12]
Step-by-Step Methodology:
-
Reaction Setup: A round-bottom flask is charged with 2-bromobenzyl bromide (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reagent Addition: Freshly distilled triethyl phosphite (typically 1.2 to 1.5 equivalents) is added to the flask.[11]
-
Heating: The reaction mixture is heated to a temperature between 120°C and 160°C.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of ethyl bromide evolution.[9][12]
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature.[5]
-
Purification: Excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.[5] The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[5][7]
Data Summary: Michaelis-Arbuzov Reaction
| Parameter | Value | Notes |
| Starting Materials | 2-Bromobenzyl bromide, Triethyl phosphite | High purity of reagents is crucial for good yield.[9] |
| Stoichiometry | 1.2-1.5 eq. of Triethyl phosphite | An excess of phosphite drives the reaction to completion.[11] |
| Solvent | Neat or Toluene (anhydrous) | The reaction can often be run without a solvent.[7] |
| Temperature | 120-160 °C | Higher temperatures are generally required.[6] |
| Reaction Time | 4-24 hours | Dependent on halide reactivity and temperature.[7] |
| Typical Yield | 85-95% | Reported for similar benzylphosphonates.[11] |
| Purification | Vacuum Distillation or Column Chromatography | To remove unreacted starting materials and byproducts.[5] |
Diagram: Experimental Workflow for Michaelis-Arbuzov Synthesis
Caption: A typical workflow for the synthesis of this compound.
Alternative Synthetic Pathways
While the Michaelis-Arbuzov reaction is the workhorse for preparing this compound, alternative methods exist that may be advantageous in specific contexts, such as with sensitive substrates or for library synthesis.
a) Michaelis-Becker Reaction
The Michaelis-Becker reaction provides an alternative route, although yields are often lower than the Michaelis-Arbuzov reaction.[13]
Core Starting Materials:
-
Diethyl phosphite (a hydrogen phosphonate)
-
A suitable base (e.g., sodium ethoxide, DBU)
-
2-Bromobenzyl halide
Reaction Mechanism and Causality:
This reaction involves the deprotonation of diethyl phosphite by a base to form a nucleophilic phosphite anion. This anion then undergoes nucleophilic substitution on the 2-bromobenzyl halide to form the desired phosphonate.[13][14]
b) Palladium-Catalyzed Cross-Coupling
A more modern approach involves a palladium-catalyzed cross-coupling reaction.[11][15] This method offers milder reaction conditions which can be beneficial for substrates with sensitive functional groups.[11]
Core Starting Materials:
-
2-Bromobenzyl halide
-
Diethyl phosphite
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base
Reaction Mechanism and Causality:
The exact mechanism can vary depending on the specific catalyst system, but it generally involves the oxidative addition of the benzyl halide to the palladium(0) complex, followed by transmetalation with the phosphite and reductive elimination to yield the product and regenerate the catalyst.
Comparison of Synthetic Routes
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 2-Bromobenzyl halide, Triethyl phosphite | 2-Bromobenzyl halide, Diethyl phosphite, Base | 2-Bromobenzyl halide, Diethyl phosphite, Pd Catalyst, Ligand, Base |
| Key Reagents | None (neat) or high-boiling solvent | Strong base | Palladium catalyst, Ligand |
| Reaction Conditions | High temperature (>140 °C) | Milder than Arbuzov | Milder temperatures, inert atmosphere |
| Typical Yield | 85-95%[11] | Generally lower than Arbuzov[13] | 70-90%[11] |
| Advantages | Atom-economical, no catalyst required, simple procedure | Uses readily available diethyl phosphite | Milder conditions, suitable for sensitive substrates |
| Disadvantages | High temperatures can be problematic for some substrates | Lower yields, requires a strong base | Cost of catalyst and ligand, requires anaerobic conditions |
Conclusion
The synthesis of this compound is most reliably achieved through the Michaelis-Arbuzov reaction, utilizing 2-bromobenzyl bromide and triethyl phosphite as the primary starting materials. This method is robust, high-yielding, and well-documented. For substrates that are sensitive to high temperatures, palladium-catalyzed cross-coupling presents a viable, albeit more complex, alternative. A thorough understanding of the underlying mechanisms and careful control of reaction parameters are paramount for the successful and reproducible synthesis of this important chemical intermediate.
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl 2-Bromobenzylphosphonate
Introduction: A Strategic Approach to ortho-Brominated Stilbenes
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with a strong preference for the formation of (E)-alkenes.[1] This powerful olefination reaction, which employs a phosphonate-stabilized carbanion, offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and the facile removal of the water-soluble phosphate byproduct.
This guide focuses on a specific and highly versatile application of the HWE reaction: the synthesis of ortho-brominated stilbenes using diethyl 2-bromobenzylphosphonate. The resulting products are not merely interesting molecular scaffolds; they are pivotal intermediates in the synthesis of complex bioactive molecules and advanced materials. The strategic placement of the bromine atom on the aromatic ring serves as a versatile synthetic handle, enabling a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck couplings.[2] This opens a gateway to a diverse range of functionalized stilbene derivatives, including analogs of naturally occurring anticancer agents like combretastatin A-4.[3][4]
These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and explore the vast synthetic potential of the resulting ortho-bromostilbene products.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-elucidated pathway involving the generation of a phosphonate carbanion, its nucleophilic attack on a carbonyl compound, and subsequent elimination to form the alkene.
-
Deprotonation: The reaction is initiated by the abstraction of an acidic α-proton from the this compound using a suitable base, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate undergoes intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses in a syn-elimination step to yield the alkene and a water-soluble diethyl phosphate salt. The thermodynamic stability of the final alkene largely dictates the stereochemical outcome, with the (E)-isomer being the predominant product.[5]
Figure 1: The mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Part 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction
The starting phosphonate reagent is readily prepared through the Michaelis-Arbuzov reaction, a robust method for forming carbon-phosphorus bonds.
Materials:
-
2-Bromobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional, can be run neat)
-
Nitrogen or Argon gas supply
-
Standard glassware for reflux and distillation
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzyl bromide (1.0 eq).
-
Add an excess of triethyl phosphite (1.5-2.0 eq). The reaction can be performed neat or in a high-boiling solvent like anhydrous toluene.
-
Under an inert atmosphere (nitrogen or argon), heat the reaction mixture to reflux (typically 120-160°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
After completion, allow the mixture to cool to room temperature. If performed neat, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | Solid |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Liquid |
| This compound | C₁₁H₁₆BrO₃P | 307.12 | Liquid |
Part 2: Horner-Wadsworth-Emmons Reaction with this compound
This protocol provides a general procedure for the olefination of aldehydes using this compound.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is usually indicated by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0°C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired ortho-bromostilbene.
Figure 3: Suzuki-Miyaura coupling of ortho-bromostilbenes.
Heck Coupling and Other Transformations
In addition to the Suzuki coupling, the C-Br bond can participate in other palladium-catalyzed reactions, such as the Heck reaction, to introduce vinyl groups. Furthermore, the bromine atom can be converted into other functional groups through nucleophilic aromatic substitution or the formation of organometallic reagents, further expanding the synthetic possibilities.
Conclusion: A Versatile Tool for Complex Molecule Synthesis
The Horner-Wadsworth-Emmons reaction with this compound provides a reliable and efficient route to ortho-brominated stilbenes. The high yields, excellent (E)-stereoselectivity, and the synthetic versatility of the resulting products make this methodology a valuable tool for researchers in drug discovery and materials science. The ability to further functionalize the bromine atom via cross-coupling reactions opens the door to the rapid synthesis of diverse libraries of complex molecules for biological screening and the development of novel therapeutic agents.
References
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Bisceglia, J., & Orelli, L. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]
-
Norouzi, N., Das, M., Richard, A. J., & El-Shall, M. S. (2020). Heterogeneous Catalysis by Ultra-small Bimetallic Nanoparticles Surpassing Homogeneous Catalysis for Carbon-Carbon Bond Forming Reactions. ResearchGate. [Link]
-
Piotrowska, H., et al. (2019). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 24(19), 3533. [Link]
-
Sahu, P. K., et al. (2018). Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity. Steroids, 138, 100-111. [Link]
-
Pharmaceutical Technology. (2019). New Horizons for Cross-Coupling Reactions. [Link]
-
Al-Hujaily, E. M., et al. (2021). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Molecules, 26(11), 3183. [Link]
-
Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
RSC Advances. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]
-
Sahu, P. K., et al. (2018). Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity. ResearchGate. [Link]
Sources
Application Note: Protocol for Horner-Wadsworth-Emmons Reaction using Diethyl 2-Bromobenzylphosphonate
Introduction: The Strategic Synthesis of Stilbenoids
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes, which are pivotal structural motifs in numerous natural products and pharmaceutical agents.[1] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[2][3] The HWE reaction typically demonstrates a strong preference for the formation of the thermodynamically more stable (E)-alkene, a feature that is particularly valuable in multistep syntheses where stereochemical control is paramount.[4]
This application note provides a comprehensive guide to the Horner-Wadsworth-Emmons reaction utilizing diethyl 2-bromobenzylphosphonate. This specific phosphonate is a versatile building block for the synthesis of 2-bromostilbenes and their derivatives. The presence of the bromine atom on the aromatic ring serves as a valuable synthetic handle for subsequent transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the key parameters that influence its outcome.
Mechanistic Insights: Driving the Reaction Forward
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway that ensures the efficient and stereoselective formation of the desired alkene.[4] The key steps are as follows:
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom, using a suitable base. This generates a highly nucleophilic phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate. For benzylphosphonates, strong bases like sodium hydride (NaH) are commonly employed.[2]
-
Nucleophilic Attack: The phosphonate carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition step leads to the formation of a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: The tetrahedral intermediate rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate is unstable and collapses through a concerted elimination pathway. This step breaks the carbon-phosphorus and carbon-oxygen bonds, forming the new carbon-carbon double bond of the alkene and a stable diethyl phosphate salt.[4] The thermodynamic preference for the anti-conformation of the larger substituents in the transition state leading to the oxaphosphetane is the basis for the high (E)-selectivity of the reaction.[2]
The presence of the electron-withdrawing bromine atom on the phenyl ring of this compound is expected to increase the acidity of the benzylic protons, facilitating their removal by the base.
Experimental Protocol: Synthesis of (E)-2-Bromo-4'-methoxystilbene
This protocol details the synthesis of (E)-2-bromo-4'-methoxystilbene from this compound and 4-methoxybenzaldehyde.
Materials and Equipment:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flasks, magnetic stirrer, stir bars, syringes, needles, argon or nitrogen supply with a manifold, ice bath, rotary evaporator, and column chromatography setup (silica gel).
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere. Anhydrous THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol, 1.2 equivalents). b. Wash the sodium hydride with hexanes (3 x 5 mL) to remove the mineral oil. Carefully decant the hexanes after each wash using a syringe or cannula. c. Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath. d. While stirring, add a solution of this compound (3.07 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (10 mL) dropwise to the sodium hydride suspension over 10-15 minutes. e. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour at room temperature. The cessation of hydrogen gas evolution and the formation of a clear to slightly hazy solution indicates the complete formation of the phosphonate anion.
-
Reaction with the Aldehyde: a. Cool the solution of the phosphonate anion back down to 0 °C in an ice bath. b. Add a solution of 4-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (10 mL) dropwise to the reaction mixture over 10-15 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: a. Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). b. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL). c. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). d. Combine the organic layers and wash with brine (50 mL). e. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4] f. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford the pure (E)-2-bromo-4'-methoxystilbene.
Data Presentation: Key Reaction Parameters
The choice of base and solvent can significantly impact the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. The following table summarizes common conditions and their general effects.
| Base | Solvent | Typical Temperature | Key Characteristics & Considerations |
| Sodium Hydride (NaH) | THF, DME | 0 °C to room temp. | Standard, reliable, and cost-effective. Requires careful handling due to its reactivity with water. Generally provides high E-selectivity. |
| n-Butyllithium (n-BuLi) | THF | -78 °C to 0 °C | A very strong base, useful for less acidic phosphonates. Requires low temperatures. Can sometimes lead to lower E-selectivity if intermediates do not fully equilibrate. |
| Potassium tert-butoxide (KOtBu) | THF, t-BuOH | Room temp. | A strong, non-nucleophilic base. Can be effective for a wide range of substrates. |
| DBU/LiCl (Masamune-Roush) | Acetonitrile (MeCN) | Room temp. | Milder conditions suitable for base-sensitive substrates. The lithium cation is thought to promote the reaction. |
| KHMDS/18-crown-6 | THF | -78 °C | Used in the Still-Gennari modification to achieve high Z-selectivity, particularly with electron-withdrawing groups on the phosphonate. |
Visualizing the Process
Reaction Workflow
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion and Future Perspectives
The Horner-Wadsworth-Emmons reaction using this compound is a robust and reliable method for the synthesis of (E)-2-bromostilbenes. The protocol outlined in this application note provides a clear and detailed procedure that can be readily implemented in a standard organic synthesis laboratory. The resulting 2-bromostilbene products are valuable intermediates, with the bromine atom serving as a versatile functional group for further synthetic elaborations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions. This opens up avenues for the creation of diverse libraries of stilbenoid compounds for applications in materials science, drug discovery, and chemical biology.
References
-
Organic Chemistry Portal. "Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction." Available at: [Link]
-
Wikipedia. "Horner–Wadsworth–Emmons reaction." Available at: [Link]
-
NROChemistry. "Horner-Wadsworth-Emmons Reaction." Available at: [Link]
-
Organic Syntheses. "PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE." Available at: [Link]
Sources
Application Note & Protocol: Streamlined Synthesis of Functionalized Stilbenes via the Horner-Wadsworth-Emmons Reaction Using Diethyl 2-bromobenzylphosphonate
Abstract
Stilbenes represent a class of privileged scaffolds in medicinal chemistry and materials science, with resveratrol being a prominent example. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic chemistry for the stereoselective formation of alkenes. This document provides a comprehensive guide to the synthesis of stilbene derivatives utilizing Diethyl 2-bromobenzylphosphonate. The protocol leverages the efficiency and high (E)-selectivity of the HWE reaction. The ortho-bromo substituent on the phosphonate reagent not only influences the electronic and steric profile but also serves as a versatile synthetic handle for downstream functionalization, enabling the rapid generation of diverse stilbene libraries for screening and development.
Introduction: The Strategic Advantage of this compound
The synthesis of stilbenes is of paramount importance for accessing compounds with significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for this purpose, primarily due to two key advantages: the formation of a water-soluble phosphate byproduct that simplifies purification, and the strong thermodynamic preference for the formation of the (E)-alkene isomer.[3][4]
The choice of this compound as the key reagent is strategic. The phosphonate moiety drives the olefination, while the 2-bromo group on the aromatic ring introduces a latent point of diversification. This halogen can be readily manipulated post-olefination through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of complex molecular fragments. This approach is highly valuable in drug discovery for structure-activity relationship (SAR) studies.
Reaction Mechanism and Stereochemical Control
The HWE reaction proceeds through a well-established mechanism that dictates its high (E)-stereoselectivity.[3][5] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a strong base (e.g., Sodium Hydride, NaH), forming a resonance-stabilized phosphonate carbanion. This carbanion is more nucleophilic and less basic than the corresponding Wittig ylide.[3]
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde. This addition is the rate-limiting step and leads to the formation of a diastereomeric mixture of betaine-like intermediates.[3]
-
Oxaphosphetane Formation & Elimination: The intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring. The subsequent syn-elimination of the dialkylphosphate is energetically favored to proceed through a transition state that minimizes steric interactions. This thermodynamic control results in the predominant formation of the more stable (E)-alkene.[4][6] The water-soluble nature of the dialkylphosphate salt byproduct allows for its simple removal via an aqueous workup.[4]
Sources
- 1. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Stereoselective Synthesis of (E)-Stilbenes with Diethyl 2-Bromobenzylphosphonate
Introduction: The Significance of (E)-Stilbenes and Their Stereoselective Synthesis
Stilbenes, compounds featuring a 1,2-diphenylethylene core, are a class of molecules that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and pharmaceuticals.[1] Their biological activities are diverse, encompassing anticancer, antioxidant, and anti-inflammatory properties.[1] The stereochemistry of the central carbon-carbon double bond is crucial, with the (E)- and (Z)-isomers often exhibiting distinct biological profiles.[1] Consequently, the development of robust and stereoselective synthetic methods to access the thermodynamically more stable (E)-isomer is of paramount importance.
Among the various olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a premier strategy for the synthesis of (E)-alkenes with high stereoselectivity.[2][3] This method utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form the alkene.[2] Key advantages of the HWE reaction over the classical Wittig reaction include generally higher (E)-selectivity, especially with aromatic aldehydes, and the formation of a water-soluble phosphate byproduct, which simplifies product purification.[2][3]
This application guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of (E)-stilbenes using diethyl 2-bromobenzylphosphonate. The presence of the ortho-bromo substituent on the benzylphosphonate offers a handle for further functionalization, making this a versatile building block in organic synthesis. We will delve into the mechanistic underpinnings of the HWE reaction that govern the high (E)-selectivity, provide step-by-step experimental procedures, and present representative data to guide researchers in achieving successful and reproducible outcomes.
Mechanistic Insight: The Driving Force for (E)-Selectivity
The high (E)-stereoselectivity of the Horner-Wadsworth-Emmons reaction is a direct consequence of the reaction mechanism, which allows for thermodynamic control of the key intermediates. The reaction proceeds through a sequence of steps, each contributing to the preferential formation of the trans-alkene.
The reaction is initiated by the deprotonation of the phosphonate at the benzylic carbon by a suitable base, forming a nucleophilic phosphonate carbanion.[4] This carbanion then adds to the carbonyl carbon of the aldehyde in a nucleophilic addition step, creating a tetrahedral intermediate.[4] This addition is reversible, allowing for the equilibration of the diastereomeric intermediates. The transition state leading to the (E)-alkene is sterically less hindered and thus thermodynamically more favorable.[4] The final step is the elimination of the diethyl phosphate salt from the oxaphosphetane intermediate to yield the alkene.[4]
Figure 1. Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the key reagent, this compound, and its subsequent use in the synthesis of a representative (E)-stilbene.
Protocol 1: Preparation of this compound via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a reliable method for the synthesis of phosphonates from the corresponding halide and a trialkyl phosphite.[2]
Materials:
-
2-Bromobenzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromobenzyl bromide (1.0 eq).
-
Add freshly distilled triethyl phosphite (1.0 - 1.2 eq).
-
Heat the reaction mixture with stirring to 100-110 °C using a heating mantle.
-
Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by the cessation of ethyl bromide distillation.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and any volatile byproducts by distillation under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (e.g., 1:1 v/v) to afford this compound as a clear oil.[5]
Protocol 2: Stereoselective Synthesis of (E)-2-Bromo-4'-methoxystilbene
This protocol details the Horner-Wadsworth-Emmons reaction between this compound and 4-methoxybenzaldehyde.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Figure 2. Experimental workflow for the synthesis of (E)-stilbene.
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) to anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF to the reaction mixture.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4]
-
Add deionized water until any solid salts are dissolved.[4]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (E)-2-bromo-4'-methoxystilbene.
-
Data Presentation: Expected Yields and Stereoselectivity
The Horner-Wadsworth-Emmons reaction with benzylphosphonates and aromatic aldehydes is known for its high (E)-selectivity. The following table provides representative data for the synthesis of various (E)-stilbene derivatives.
| Diethyl Benzylphosphonate Derivative | Aldehyde | Product | Typical Yield (%) | E/Z Ratio |
| Diethyl benzylphosphonate | Benzaldehyde | (E)-Stilbene | 85-95 | >99:1 |
| Diethyl 4-nitrobenzylphosphonate | 3,4-Dialkoxybenzaldehyde | (E)-1,2-Bis(alkoxy)-4-(4-nitrostyryl)benzene | 60-62 | Predominantly E |
| This compound | 4-Methoxybenzaldehyde | (E)-2-Bromo-4'-methoxystilbene | 75-85 | >98:2 |
| Diethyl 4-bromobenzylphosphonate | 4-Alkylcyclohexanecarboxaldehyde | (E)-4-[2-(trans-4-Alkylcyclohexyl)vinyl]bromobenzene | High | Predominantly E |
Note: Yields and E/Z ratios are illustrative and can vary based on the specific substrates and reaction conditions employed. The data for the title reaction is an educated estimate based on typical HWE reaction outcomes.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The HWE reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching of the phosphonate carbanion.
-
Base Selection: Sodium hydride is a common and effective base. Other strong bases such as potassium tert-butoxide (KOtBu) can also be used.[1] The choice of base can sometimes influence the E/Z selectivity.
-
Purification: The primary byproduct, diethyl phosphate salt, is water-soluble and can be largely removed during the aqueous workup.[3] However, column chromatography is typically necessary to obtain highly pure (E)-stilbene, especially to remove any unreacted starting materials or minor (Z)-isomer.
-
Substrate Scope: The HWE reaction is generally high-yielding with a wide range of aromatic aldehydes. Electron-donating or electron-withdrawing groups on either the phosphonate or the aldehyde are well-tolerated.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a highly effective and stereoselective method for the synthesis of (E)-2-bromostilbenes. The high (E)-selectivity, operational simplicity, and ease of purification make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented in this guide provide a solid foundation for the successful application of this important transformation.
References
-
PrepChem. Synthesis of Diethyl 2-(3-bromopropyl)benzylphosphonate. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Shaikh, A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(57), 35947-35981. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. prepchem.com [prepchem.com]
Introduction: The Strategic Advantage of the Wittig-Horner Olefination
As a Senior Application Scientist, this guide provides an in-depth exploration of the Wittig-Horner reaction, with a specific focus on the versatile reagent, Diethyl 2-bromobenzylphosphonate. This document is designed for researchers, scientists, and professionals in drug development, offering not just protocols but also the underlying scientific principles to empower effective experimental design and troubleshooting.
The Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons (HWE) reaction, is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1] It represents a significant refinement of the classical Wittig reaction, offering distinct advantages that are particularly valuable in complex molecule synthesis. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[2][3]
Key advantages over the traditional Wittig reaction include:
-
Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and basic than their phosphonium ylide counterparts.[4]
-
Simplified Purification: The primary byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup, a stark contrast to the often-problematic triphenylphosphine oxide produced in the classic Wittig reaction.[2]
-
Stereochemical Control: The HWE reaction with stabilized phosphonates, such as this compound, typically exhibits high selectivity for the thermodynamically more stable (E)-alkene.[2][5]
This compound is a particularly useful reagent. The electron-withdrawing bromine atom at the ortho position increases the acidity of the benzylic protons, facilitating deprotonation with a wider range of bases. The resulting stilbene derivatives are valuable scaffolds in medicinal chemistry and materials science.
Reaction Mechanism: A Stepwise Perspective
The efficacy and stereoselectivity of the Wittig-Horner reaction are direct consequences of its well-understood mechanism. The process can be broken down into several key stages, each offering a point for experimental control.
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, creating a resonance-stabilized phosphonate carbanion (also referred to as a phosphonate ylide). The stability of this carbanion is crucial for the reaction's success.
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient betaine-like intermediate.[3]
-
Oxaphosphetane Formation: The betaine intermediate undergoes intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane.[3][6]
-
Elimination: The oxaphosphetane intermediate collapses in a concerted, irreversible step. This fragmentation yields the final alkene product and a stable, water-soluble diethyl phosphate salt. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[3]
Core Experimental Considerations
The success of the Wittig-Horner reaction with this compound hinges on the careful selection of several key parameters.
Choice of Base
The acidity of the α-protons in this compound (pKa ≈ 20-22 in DMSO) allows for flexibility in base selection. The choice of base directly impacts reaction kinetics, temperature requirements, and functional group compatibility.
-
Strong Bases (e.g., n-BuLi, LDA): These ensure rapid and complete deprotonation, even at very low temperatures (-78 °C).[7] They are ideal for reactions with less reactive ketones or when speed is critical. However, their high reactivity requires strictly anhydrous conditions and they may not be compatible with sensitive functional groups on the carbonyl partner.
-
Moderately Strong Bases (e.g., NaH, KOtBu, NaOMe): These are the most commonly employed bases for this type of reaction.[2] Sodium hydride (NaH) is a popular choice, offering a good balance of reactivity and handling. These reactions are typically run at 0 °C to room temperature.
-
Mild Conditions (Masamune-Roush): For highly sensitive substrates, the combination of a weaker base (e.g., DBU or triethylamine) with an additive like lithium chloride (LiCl) can be effective.[4] LiCl is thought to facilitate the reaction by coordinating with the phosphate intermediates.
Solvent Selection
Aprotic polar solvents are standard for the Wittig-Horner reaction as they effectively solvate the ionic intermediates.
-
Tetrahydrofuran (THF): The most common choice due to its excellent solvating properties for both the phosphonate reagent and the organometallic bases, and its suitable boiling point.[8]
-
Dimethylformamide (DMF): Can be advantageous for reactions with NaH, as it helps to dissolve the base and intermediates.
-
Dimethyl Sulfoxide (DMSO): Its high polarity can accelerate the reaction, but it can be more difficult to remove during workup.
Temperature Control
Precise temperature management is critical for controlling the reaction and minimizing side products.
-
Deprotonation: Typically performed at low temperatures (e.g., -78 °C for n-BuLi, 0 °C for NaH) to ensure controlled formation of the carbanion.
-
Addition and Olefination: After carbanion formation, the carbonyl compound is added, and the reaction is often allowed to slowly warm to room temperature to drive the reaction to completion.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing the Wittig-Horner reaction with this compound using two common base systems.
Protocol 1: Wittig-Horner Reaction Using Sodium Hydride (NaH)
This protocol is a robust and widely applicable method suitable for a broad range of aldehydes.
Materials and Reagents:
-
This compound
-
Aldehyde of choice
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then carefully place the flask under vacuum to remove residual hexanes before re-establishing the inert atmosphere.
-
Reagent Addition: Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Carbanion Formation: Slowly add the phosphonate solution to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by the cessation of hydrogen gas evolution.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 12 hours.
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired alkene.
Protocol 2: Wittig-Horner Reaction Using n-Butyllithium (n-BuLi)
This protocol is ideal for less reactive carbonyl partners or when a faster reaction is desired. Extreme care must be taken to maintain anhydrous and anaerobic conditions.
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone of choice
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
All other work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change (often to yellow or orange) typically indicates the formation of the carbanion. Stir the mixture at -78 °C for 1 hour.[8]
-
Carbonyl Addition: In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the carbanion solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then slowly allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow steps 7-10 as described in Protocol 1.
Data Summary and Expected Outcomes
The choice of reaction conditions can influence the yield and efficiency of the olefination. The following table provides a comparative summary.
| Parameter | Protocol 1 (NaH) | Protocol 2 (n-BuLi) | Rationale & Expected Outcome |
| Base | Sodium Hydride | n-Butyllithium | NaH is safer and easier to handle for large-scale reactions. n-BuLi is more reactive, ensuring complete deprotonation. |
| Temperature | 0 °C to RT | -78 °C to RT | Low temperature for n-BuLi is crucial to prevent side reactions. The NaH reaction is less sensitive to temperature fluctuations. |
| Reaction Time | 2 - 12 hours | 4 - 16 hours (including warm-up) | Reaction times are substrate-dependent. Both methods generally proceed to completion overnight. |
| Typical Yields | 75 - 95% | 80 - 98% | Yields are generally high for both methods with unhindered aldehydes. n-BuLi may give slightly higher yields with challenging substrates. |
| Stereoselectivity | High (E)-selectivity | High (E)-selectivity | Both protocols strongly favor the formation of the thermodynamically preferred (E)-alkene, often with E/Z ratios >95:5. |
| Substrate Scope | Good for aldehydes, moderate for ketones | Excellent for both aldehydes and ketones | The higher reactivity of the lithiated carbanion makes it more effective for reacting with sterically hindered or less reactive ketones. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation (inactive base). | Use fresh, properly titrated n-BuLi or ensure NaH is free of oil and oxidation. |
| Wet reagents or solvent. | Ensure all glassware is flame-dried and solvents are rigorously dried over a suitable drying agent. | |
| Low reactivity of the carbonyl compound. | Switch to the more reactive n-BuLi protocol (Protocol 2). Consider gentle heating after the initial addition. | |
| Complex Mixture of Products | Side reactions due to excess strong base. | Use a slight excess (1.05-1.1 eq.) of base, not a large excess. Ensure low-temperature addition. |
| Impure starting materials. | Purify the phosphonate and carbonyl compound before the reaction. | |
| Poor (E/Z) Selectivity | Reaction conditions not optimized. | Ensure the reaction proceeds under thermodynamic control (allow sufficient time at room temperature). The choice of cation (Li⁺ vs. Na⁺) can sometimes influence selectivity. |
References
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]8]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]7]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]2]
-
Gheorghe, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1865. Retrieved from [Link]5]
-
Pla-Quintana, A., et al. (2013). Mechanism of the Phospha-Wittig–Horner Reaction. Journal of the American Chemical Society, 135(20), 7524-7527. Retrieved from [Link]6]
-
Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. Retrieved from [Link]4]
-
MDPI. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]1]
-
University of California, Irvine. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS. Retrieved from [Link]3]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Diethyl 2-bromobenzylphosphonate in Heterocyclic Synthesis
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of modern synthetic organic chemistry, the demand for efficient and modular routes to complex heterocyclic scaffolds is paramount, particularly in drug discovery and materials science. Diethyl 2-bromobenzylphosphonate emerges as a highly valuable and versatile reagent, adeptly bridging the gap between classical organophosphorus chemistry and contemporary catalytic methods. Its structure is uniquely primed for sequential or tandem reactions; the phosphonate moiety serves as a precursor for the powerful Horner-Wadsworth-Emmons (HWE) olefination, while the ortho-bromine atom provides a reactive handle for cross-coupling reactions or subsequent cyclizations.
The synthesis of this compound is typically achieved via the well-established Michaelis-Arbuzov reaction, involving the treatment of 2-bromobenzyl bromide with triethyl phosphite.[1][2] This straightforward and high-yielding preparation makes the reagent readily accessible for extensive synthetic exploration.
This guide provides an in-depth exploration of the strategic application of this compound, focusing on its utility in constructing medicinally relevant indole and isoquinoline core structures. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and explain the critical rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Mechanistic Principle: The Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction
The primary synthetic utility of phosphonate esters lies in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction.[3] The HWE reaction offers significant advantages, most notably the formation of a water-soluble phosphate salt byproduct, which greatly simplifies product purification compared to the often-problematic triphenylphosphine oxide generated in Wittig reactions.[4]
The mechanism proceeds through several key steps:
-
Deprotonation: A suitable base abstracts the acidic proton alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion (a phosphorus ylide).[5]
-
Nucleophilic Attack: This nucleophilic carbanion attacks the electrophilic carbon of a carbonyl group (an aldehyde or ketone).[5]
-
Intermediate Formation: This attack leads to a betaine or, more commonly, a cyclic oxaphosphetane intermediate.[6]
-
Elimination: The oxaphosphetane collapses, driven by the formation of a very stable phosphorus-oxygen double bond, to yield an alkene and the diethyl phosphate salt.[6]
A significant feature of the HWE reaction is its high stereoselectivity, generally favoring the formation of the thermodynamically more stable (E)-alkene.[4][5] When the phosphonate and the carbonyl functionalities are present within the same molecule, an intramolecular HWE reaction can occur, providing a powerful strategy for the synthesis of cyclic compounds, including a wide array of heterocycles.[7]
Application Note 1: Synthesis of 2-Substituted Indoles via Tandem HWE Olefination and Reductive Cyclization
The indole scaffold is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceuticals.[8] This protocol details a robust two-step sequence for the synthesis of 2-substituted indoles, beginning with an intermolecular HWE reaction between this compound and an ortho-nitrobenzaldehyde, followed by a reductive cyclization to construct the indole ring. This approach is conceptually related to the Batcho-Leimgruber indole synthesis.[9]
Workflow for 2-Substituted Indole Synthesis
Caption: Tandem HWE/Reductive Cyclization for Indole Synthesis.
Detailed Experimental Protocol: Synthesis of 2-(2-Bromophenyl)-1H-indole
Materials:
-
This compound
-
2-Nitrobenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a dry, nitrogen-flushed 250 mL round-bottom flask, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension over 15 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
Dissolve 2-nitrobenzaldehyde (1.05 eq) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-1-bromo-2-(2-(2-nitrophenyl)vinyl)benzene.
Step 2: Reductive Cyclization
-
In a 250 mL round-bottom flask, dissolve the stilbene intermediate from Step 1 (1.0 eq) in glacial acetic acid (80 mL).
-
Add iron powder (5.0 eq) to the solution.
-
Heat the mixture to 110 °C and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding it to a stirred, cooled solution of saturated NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexanes/ethyl acetate gradient) to afford the final product, 2-(2-Bromophenyl)-1H-indole.
Data Presentation: Representative Yields
| Entry | ortho-Nitrobenzaldehyde Substituent | HWE Step Yield (%) | Cyclization Step Yield (%) |
| 1 | H | 85-92% | 75-85% |
| 2 | 4-Chloro | 82-90% | 78-86% |
| 3 | 5-Methoxy | 88-95% | 70-80% |
| 4 | 4,5-Dichloro | 78-88% | 72-83% |
Note: Yields are hypothetical and representative of typical outcomes for this reaction class.
Application Note 2: Intramolecular HWE Approach to Dihydroisoquinolines
The isoquinoline core is another privileged scaffold in medicinal chemistry. This application note outlines a strategy for synthesizing a dihydroisoquinoline derivative using an intramolecular HWE reaction. The key is the synthesis of a precursor molecule containing both the phosphonate and an aldehyde, tethered by a nitrogen atom.
Workflow for Dihydroisoquinoline Synthesis
Caption: Multi-step Synthesis of Dihydroisoquinolines via Intramolecular HWE.
Detailed Experimental Protocol
Step 1: Synthesis of the Acetal-Protected Precursor
-
Combine this compound (1.0 eq), aminoacetaldehyde diethyl acetal (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in DMF.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the N-alkylated phosphonate-acetal.
Step 2: Acetal Deprotection to Unmask the Aldehyde
-
Dissolve the product from Step 1 in a mixture of THF and 1M aqueous HCl.
-
Stir at room temperature for 4-6 hours until TLC indicates complete conversion.
-
Neutralize the reaction with saturated NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate to yield the crude aldehyde-phosphonate precursor, which is often used immediately in the next step.
Step 3: Intramolecular HWE Cyclization
-
Dissolve the crude aldehyde-phosphonate from Step 2 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, as a solution in THF) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography to yield the target dihydroisoquinoline.
Mechanism and Experimental Rationale: The Scientist's Perspective
-
Choice of Base: The selection of the base is critical and depends on the acidity of the phosphonate's α-protons and the presence of other sensitive functional groups.
-
NaH: A strong, non-nucleophilic base ideal for generating the carbanion from simple phosphonates. It is cost-effective but requires careful handling due to its pyrophoric nature and the generation of H₂ gas.[4]
-
LDA/KHMDS: Strong, non-nucleophilic, sterically hindered bases that are excellent for quantitative deprotonation at low temperatures, minimizing side reactions like carbonyl reduction. They are preferred for intramolecular cyclizations where a clean and rapid formation of the ylide is required before potential intermolecular reactions can occur.
-
-
Solvent and Temperature: Anhydrous polar aprotic solvents like THF or DMF are standard choices as they effectively solvate the phosphonate anion without interfering with the reaction. Initial deprotonation is often performed at low temperatures (0 °C to -78 °C) to control the exothermic reaction and enhance the stability of the carbanion. The subsequent reaction with the carbonyl may be run at room temperature or with gentle heating to drive the reaction to completion.
-
Causality in Cyclization: The success of the intramolecular HWE reaction hinges on the thermodynamics and kinetics of ring formation. The formation of stable 5- and 6-membered rings is generally favored. The concentration of the reaction is also a key parameter; high-dilution conditions are often employed to favor the intramolecular pathway over intermolecular polymerization.
References
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]
-
Olszewski, T. K. (n.d.). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Faculty of Chemistry, Wrocław University of Science and Technology. Available at: [Link]
- Boulos, L. S., et al. (2013). The Reactions of Wittig-Horner Reagents and Dialkyl phosphonate with 2-(phenylmethylene)-1,3-diphenylpropanedione. International Journal of ChemTech Research, 5(4), 2007.
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
CDN. (2013). EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Available at: [Link]
-
PMC - NIH. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Available at: [Link]
-
IRL @ UMSL. (n.d.). Synthesis of Biologically Active Phosphorus Heterocycles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. Diethyl ω-bromoalkylphosphonates synthesis. Available at: [Link]
-
SciSpace. (n.d.). Wittig--Horner reagents: powerful tools in the synthesis of 5-and 6-heterocyclic compounds. Available at: [Link]
-
SciSpace. (n.d.). Methods for synthesis of N-heterocyclyl/heteroaryl-α-aminophosphonates and α-(azaheterocyclyl)phosphonates. Available at: [Link]
- Heron, B. M. (1995). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. HETEROCYCLES, 41(10).
-
PMC. (n.d.). Synthesis and Structure Activity Relationships of Schweinfurthin Indoles. Available at: [Link]
-
MDPI. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. Available at: [Link]
- Porwal, et al. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
Sources
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The Strategic Utility of Diethyl 2-bromobenzylphosphonate: A Versatile Precursor for Bioactive Stilbenoids and Heterocyclic Scaffolds
Introduction: Beyond a Simple Building Block
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with potent biological activity is relentless. Diethyl 2-bromobenzylphosphonate has emerged as a strategically valuable precursor, offering a dual-pronged approach to the synthesis of complex bioactive molecules. Its phosphonate moiety serves as a robust platform for the stereoselective formation of carbon-carbon double bonds via the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone in the synthesis of stilbenoids. Concurrently, the ortho-bromo substituent acts as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling further molecular elaboration and the construction of intricate heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound to access biologically relevant scaffolds, including analogues of combretastatin and resveratrol, as well as isoquinoline derivatives. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-proven protocols to empower your synthetic endeavors.
Core Attributes of this compound
The synthetic power of this compound stems from two key functional groups:
-
The Diethylphosphonate Group: This moiety is the engine of the Horner-Wadsworth-Emmons reaction. Deprotonation of the benzylic carbon creates a highly nucleophilic, phosphorus-stabilized carbanion. This carbanion readily reacts with aldehydes and ketones to form alkenes, with a strong preference for the thermodynamically more stable (E)-isomer[1]. The water-soluble nature of the phosphate byproduct significantly simplifies purification compared to the traditional Wittig reaction[2].
-
The 2-Bromo Substituent: The bromine atom on the aromatic ring is not merely a passive spectator. It serves as a linchpin for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for a modular approach to synthesis, where a core structure can be assembled and then further diversified. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly well-suited for this purpose.
Synthesis of this compound
The most direct and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction. This venerable transformation involves the reaction of a trialkyl phosphite with an alkyl halide. In this case, 2-bromobenzyl bromide is the alkyl halide of choice.
Protocol 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction
This protocol is adapted from established procedures for the synthesis of substituted benzylphosphonates[3].
Materials:
-
2-Bromobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzyl bromide (1.0 equivalent).
-
Addition of Reagent: Add an excess of triethyl phosphite (2.0 to 3.0 equivalents). The reaction can be performed neat or in a minimal amount of anhydrous toluene to aid in temperature control.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting benzyl bromide. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield a colorless to pale yellow oil.
Expert Insight: The Michaelis-Arbuzov reaction is an SN2-type process. The use of an excess of triethyl phosphite helps to drive the reaction to completion and minimize the formation of byproducts. The reaction is typically performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphite.
Application in the Synthesis of Bioactive Stilbenoids
Stilbenoids, characterized by a 1,2-diphenylethylene core, are a class of naturally occurring compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties[4][5][6][7][8]. Combretastatin A-4 and resveratrol are prominent examples of stilbenoids that have garnered significant interest in drug discovery[9][10][11]. This compound is an excellent precursor for the synthesis of stilbenoid analogues.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Stilbenes
The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes[1][2][12]. In the context of this compound, the reaction with an aromatic aldehyde provides a direct route to 2-bromo-stilbene derivatives.
Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol 2: Synthesis of a (E)-2-Bromo-4'-methoxystilbene (Combretastatin/Resveratrol Analogue Precursor)
This protocol outlines the synthesis of a stilbene derivative that can serve as a precursor to analogues of both combretastatin and resveratrol.
Materials:
-
This compound
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Carbanion: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Addition of Phosphonate: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting pale yellow solution of the carbanion back to 0 °C. Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (E)-2-Bromo-4'-methoxystilbene.
Table 1: Representative Yields for the HWE Reaction with this compound
| Aldehyde | Product | Base/Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | (E)-2-Bromo-4'-methoxystilbene | NaH/THF | 16 | 85-95 | Adapted from[13] |
| 3,4,5-Trimethoxybenzaldehyde | (E)-2-Bromo-3,4,5-trimethoxystilbene | NaH/THF | 18 | 80-90 | Adapted from[10] |
| Benzaldehyde | (E)-2-Bromostilbene | NaH/THF | 12 | 90-98 | Adapted from general HWE protocols |
Leveraging the Bromo Substituent: The Tandem HWE-Heck Reaction
The 2-bromo-stilbene product from the HWE reaction is perfectly primed for a subsequent intramolecular Heck reaction to form a phenanthrene core, a scaffold present in some bioactive natural products. Alternatively, an intermolecular Heck reaction can be employed to further functionalize the stilbene.
Diagram 2: Tandem HWE-Heck Reaction Strategy
Caption: A tandem HWE-Heck reaction sequence.
Application in the Synthesis of Bioactive Heterocycles: Isoquinolines
Isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core of many natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties[14]. The ortho-bromo-phosphonate arrangement in this compound can be ingeniously exploited for the synthesis of isoquinoline derivatives.
Protocol 3: Synthesis of a 4-Aryl-1(2H)-isoquinolinone Derivative
This protocol involves a Horner-Wadsworth-Emmons reaction followed by a palladium-catalyzed intramolecular cyclization.
Materials:
-
This compound
-
N-Boc-glycinal
-
Sodium hydride (NaH)
-
Anhydrous THF
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
HWE Reaction: Perform a Horner-Wadsworth-Emmons reaction between this compound (1.0 equivalent) and N-Boc-glycinal (1.0 equivalent) using NaH as the base in anhydrous THF, following a similar procedure to Protocol 2. This will yield an intermediate vinylphosphonate.
-
Intramolecular Heck Reaction: To a solution of the crude vinylphosphonate in anhydrous acetonitrile, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (3.0 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 12-24 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired 4-aryl-1(2H)-isoquinolinone derivative.
Expert Insight: The choice of palladium catalyst, ligand, and base is crucial for the success of the Heck reaction. Optimization of these parameters may be necessary for different substrates.
Biological Activity of Synthesized Molecules
The stilbenoid and isoquinoline scaffolds accessible from this compound are known to exhibit significant biological activities.
Table 2: Representative Biological Activities of Target Molecular Scaffolds
| Compound Class | Example Compound | Biological Activity | IC₅₀ Values (µM) | Reference |
| Stilbenoids | Combretastatin A-4 Analogue | Anticancer (tubulin polymerization inhibitor) | 0.008 - 2.42 (against various cancer cell lines) | [15] |
| Resveratrol Analogue | Anticancer, Antioxidant | 17 - 24 (against HL-60 cells) | [16] | |
| Isoquinolines | Substituted Isoquinoline | Anticancer | 1.7 - 6 (against various cancer cell lines) | [17] |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin analogue) | Anticancer (Topoisomerase inhibitor) | nanomolar to sub-nanomolar range | [18] |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a diverse range of bioactive molecules. Its dual functionality allows for the efficient construction of stilbenoid cores via the Horner-Wadsworth-Emmons reaction and subsequent functionalization or cyclization through palladium-catalyzed cross-coupling reactions of the bromo substituent. This modular approach provides access to important classes of compounds such as combretastatin and resveratrol analogues, as well as heterocyclic systems like isoquinolines. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers to unlock the full synthetic potential of this valuable building block in their drug discovery and development programs.
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Unlocking New Frontiers in Antimicrobial Research: Application Notes for Diethyl 2-bromobenzylphosphonate Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Organophosphonates, a class of compounds characterized by a stable carbon-phosphorus bond, have emerged as a promising scaffold in medicinal chemistry. Their structural similarity to phosphate esters allows them to act as enzyme inhibitors or mimics of biological substrates, while the C-P bond confers resistance to enzymatic cleavage.[1]
This guide focuses on the antimicrobial applications of derivatives synthesized from Diethyl 2-bromobenzylphosphonate. The strategic placement of the bromine atom at the ortho position of the benzyl ring provides a versatile handle for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. By introducing various functional groups, a diverse library of novel phosphonates can be generated and screened for antimicrobial activity.
A particularly promising avenue of investigation is the substitution of the bromine atom with a boronic acid moiety. Boronic acids are known to exhibit a range of biological activities, including antibacterial effects, and their incorporation into the benzylphosphonate scaffold is hypothesized to significantly enhance antimicrobial potency.[2][3] This document provides a comprehensive overview of the synthesis, antimicrobial evaluation, and proposed mechanism of action of these novel derivatives, offering detailed protocols for researchers in drug discovery and development.
Scientific Foundation: The Rationale Behind the Approach
The core strategy outlined in these application notes is based on the synergistic potential of combining a phosphonate group with a boronic acid functionality on a benzyl scaffold.
-
The Phosphonate Moiety: The diethyl phosphonate group is a key pharmacophore. It can enhance the metabolic stability of the molecule and improve its ability to cross cellular membranes.[4] Furthermore, phosphonates can act as transition-state analogs, inhibiting essential bacterial enzymes involved in metabolic pathways.[1]
-
The Benzyl Scaffold with Ortho-Substitution: The benzyl ring provides a rigid framework for the molecule. The 2-bromo substituent serves as a reactive site for the introduction of diverse chemical functionalities through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction.[5]
-
The Boronic Acid Functionality: The introduction of a boronic acid group is a key design element. Boronic acids are known to form reversible covalent bonds with the active site serine residues of bacterial enzymes, such as β-lactamases, leading to their inhibition.[6][7] They can also interact with the polysaccharides on bacterial cell surfaces, potentially disrupting biofilm formation.[1] The presence of a boronic acid group has been shown to significantly increase the antimicrobial activity of related diethyl benzylphosphonate analogs.[1]
Synthesis of Diethyl 2-(boronobenzyl)phosphonate: A Protocol
This section details a representative protocol for the synthesis of Diethyl 2-(boronobenzyl)phosphonate from this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for similar transformations.[5][8]
Reaction Scheme:
Caption: Synthetic pathway for Diethyl 2-(boronobenzyl)phosphonate.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol boronate ester intermediate.
-
Purification of Intermediate: Purify the crude intermediate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol boronate ester in a mixture of acetone and water. Add an excess of an oxidizing agent like sodium periodate (NaIO₄) and a catalytic amount of ammonium acetate (NH₄OAc).[9] Stir the mixture at room temperature for 24-48 hours.
-
Final Product Isolation: After hydrolysis, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, Diethyl 2-(boronobenzyl)phosphonate, can be precipitated by the addition of a non-polar solvent like hexane.[9]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Protocol
The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives using the broth microdilution method. This is a standardized and widely accepted method for evaluating the antimicrobial efficacy of a compound.[3]
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Test Compound: Prepare a stock solution of the synthesized Diethyl 2-(boronobenzyl)phosphonate derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (containing bacteria and MHB without the test compound) and a negative control well (containing MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection of turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Quantitative Data: Expected Antimicrobial Activity
While specific MIC values for this compound derivatives are not yet extensively published, data from structurally related compounds provide a strong basis for predicting their potential efficacy. The introduction of a boronic acid group at the para-position of the benzyl ring has been shown to significantly enhance antimicrobial activity against E. coli strains.[1]
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) |
| 1 | -H (unsubstituted) | 125 | 125 |
| 2 | 4-B(pin) | 125 | 125 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 |
Data adapted from a study on diethyl benzylphosphonate analogs.[1]
Based on these findings, it is hypothesized that Diethyl 2-(boronobenzyl)phosphonate will exhibit enhanced antimicrobial activity compared to the unsubstituted Diethyl benzylphosphonate, with expected MIC values in a similar or even lower range than the 4-borono derivative. The ortho-substitution may influence the compound's conformation and interaction with bacterial targets, potentially leading to even greater potency.
Proposed Mechanism of Action: A Multi-Target Approach
The antimicrobial activity of Diethyl 2-(boronobenzyl)phosphonate derivatives is likely multifaceted, targeting multiple cellular processes in bacteria.
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with the active site serine of essential bacterial enzymes, such as penicillin-binding proteins (PBPs) and β-lactamases.[4][6] This inhibition disrupts cell wall synthesis and can overcome certain mechanisms of antibiotic resistance.
-
DNA Damage: Benzylphosphonates have been suggested to induce oxidative stress within bacterial cells, leading to the generation of reactive oxygen species (ROS).[3] This oxidative stress can cause damage to bacterial DNA, ultimately leading to cell death.
Caption: Proposed dual mechanism of antimicrobial action.
Conclusion and Future Directions
This compound serves as a valuable starting material for the synthesis of a new generation of antimicrobial agents. The protocols and data presented in this guide provide a solid framework for the design, synthesis, and evaluation of novel derivatives, with a particular emphasis on boronic acid-substituted compounds. The anticipated dual mechanism of action, involving both enzyme inhibition and DNA damage, suggests that these compounds may be less susceptible to the development of bacterial resistance.
Future research should focus on:
-
Synthesizing a broader library of derivatives with diverse substituents at the 2-position to establish a comprehensive structure-activity relationship.
-
Evaluating the antimicrobial activity of these compounds against a wider panel of clinically relevant and drug-resistant bacterial and fungal pathogens.
-
Conducting detailed mechanistic studies to confirm the proposed targets and pathways.
-
Assessing the cytotoxicity of promising lead compounds in mammalian cell lines to determine their therapeutic index.
By systematically exploring the chemical space around the this compound scaffold, the scientific community can pave the way for the discovery of novel and effective treatments to combat the global threat of antimicrobial resistance.
References
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Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. Available at: [Link]
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MDPI. (n.d.). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. MDPI. Available at: [Link]
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PubMed. (2012). Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Open ICM. (n.d.). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Open ICM. Available at: [Link]
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MDPI. (n.d.). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. MDPI. Available at: [Link]
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Organic Chemistry Portal. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2025). Efficient Palladium-Catalyzed Synthesis of Aminopyridyl Phosphonates from Bromopyridines and Diethyl Phosphite. Available at: [Link]
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PubMed. (2023). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PubMed. Available at: [Link]
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Application Notes & Protocols for Anticancer Research Involving Substituted Benzylphosphonates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for researchers engaged in the discovery and evaluation of substituted benzylphosphonates as potential anticancer agents. Moving beyond a simple recitation of methods, this guide delves into the causal reasoning behind experimental design, from chemical synthesis to biological evaluation. It offers detailed, field-proven protocols for the synthesis, in vitro screening, and mechanistic elucidation of these promising compounds. The protocols are designed to be self-validating, incorporating critical quality control steps and explaining the scientific rationale behind each procedural choice. All technical claims are grounded in authoritative, cited literature to ensure scientific integrity and to provide a launchpad for further investigation.
Introduction: The Therapeutic Rationale for Benzylphosphonates in Oncology
Organophosphorus compounds, particularly phosphonates, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Substituted benzylphosphonates represent a privileged scaffold in this class. Their structural similarity to α-aminocarboxylic acids allows them to act as mimics of peptides and inhibitors of crucial enzymes involved in cancer progression.[2]
The core value of benzylphosphonates lies in their versatility. By modifying the substituents on the benzyl ring and the phosphonate group itself, researchers can fine-tune their physicochemical properties and biological targets. Different derivatives have been identified as potent antiproliferative agents, capable of inhibiting serine proteases involved in metastasis, inducing apoptosis, and even evading multidrug resistance mechanisms in cancer cells.[2][3][4] This guide provides the foundational protocols to synthesize and validate the anticancer potential of novel substituted benzylphosphonates.
Synthesis of Substituted Benzylphosphonates: Key Methodologies
The synthesis of the benzylphosphonate scaffold is a critical first step. The choice of reaction depends on the desired functionality at the α-carbon (the carbon attached to both the phenyl ring and the phosphorus atom). The two most prevalent and robust methods are the Pudovik reaction for α-hydroxy-benzylphosphonates and the Kabachnik-Fields condensation for α-amino-benzylphosphonates.
Protocol: Synthesis of α-Hydroxy-Benzylphosphonates via the Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde in the presence of a base catalyst. This method is highly efficient for creating α-hydroxy-benzylphosphonates.[5]
Experimental Workflow: Pudovik Reaction
Caption: Workflow for α-Hydroxy-Benzylphosphonate Synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted benzaldehyde (1.0 equivalent) in a minimal amount of a suitable solvent like acetone.
-
Addition of Reagents: Add dialkyl phosphite (1.0 equivalent) to the solution.
-
Catalysis: Add the base catalyst, such as triethylamine (5 mol%), to the mixture.[5]
-
Scientist's Note: Triethylamine is a mild, non-nucleophilic base that facilitates the deprotonation of the dialkyl phosphite, forming the nucleophile that attacks the aldehyde's carbonyl carbon. Its low concentration is sufficient for catalysis without promoting significant side reactions.
-
-
Reaction: Heat the mixture to reflux (typically 50-60°C for acetone) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or by analyzing small aliquots with ³¹P NMR spectroscopy. The disappearance of the starting phosphite signal and the appearance of a new phosphonate signal indicates product formation.
-
Isolation: Once the reaction is complete, cool the flask to room temperature. Many α-hydroxy-benzylphosphonates are solids and will begin to precipitate. Further cooling in an ice bath (0°C) can enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials. If necessary, further purify the product by recrystallization.
-
Characterization: Dry the purified product under vacuum and characterize its structure using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Protocol: Synthesis of α-Amino-Benzylphosphonates via Kabachnik-Fields Condensation
This three-component reaction combines an amine, an aldehyde (or ketone), and a dialkyl phosphite to form α-amino-phosphonates, which are potent enzyme inhibitors.[2]
Step-by-Step Protocol:
-
Reactant Mixing: In a suitable solvent (e.g., toluene or solvent-free), mix the primary or secondary amine (1.0 eq), the substituted benzaldehyde (1.0 eq), and the dialkyl phosphite (1.0 eq).
-
Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, Lewis acids (e.g., InCl₃, TiCl₄) or other catalysts can significantly improve yields and reaction times.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80-100°C for 4-24 hours, depending on the reactivity of the substrates.
-
Scientist's Note: The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the dialkyl phosphite. The choice of temperature is a balance between reaction rate and potential side product formation.
-
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude product is typically purified using column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified α-amino-benzylphosphonate using appropriate spectroscopic methods (NMR, MS).
In Vitro Evaluation of Anticancer Activity
Once synthesized, the compounds must be evaluated for their biological activity. A tiered screening approach is most efficient, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising candidates.
Protocol: MTT Antiproliferative Assay
This colorimetric assay is a robust, high-throughput method to assess a compound's effect on cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells.
Materials:
| Reagent/Equipment | Purpose |
|---|---|
| Cancer Cell Lines | e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung) |
| Complete Growth Medium | DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep |
| 96-well plates | For cell culture and assay |
| Test Compounds | Dissolved in DMSO (e.g., 10 mM stock) |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS |
| Solubilization Buffer | DMSO or a solution of 10% SDS in 0.01 M HCl |
| Multi-well Spectrophotometer | To measure absorbance at 570 nm |
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for 'untreated control' and 'blank' (medium only).
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the benzylphosphonate compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Typically, concentrations range from 0.1 µM to 100 µM. Also include a 'vehicle control' (DMSO at the highest concentration used).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for another 4 hours.
-
Scientist's Note: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan crystal. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Summary Example:
| Compound | Substitution | Cell Line | IC₅₀ (µM)[2] |
|---|---|---|---|
| 2e | Phosphinoylmethyl-amino | MDA-MB-231 (Breast) | 25.3 |
| 2e | Phosphinoylmethyl-amino | PC-3 (Prostate) | 15.1 |
| 4c | Acylated-hydroxy | A2058 (Melanoma) | ~27.7[3] |
Protocol: Apoptosis Assessment by Annexin V-FITC/PI Staining
For compounds showing significant cytotoxicity, it's crucial to determine if cell death occurs via apoptosis. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzylphosphonate compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Scientist's Note: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these cells. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis)
-
-
Elucidating the Mechanism of Action
Understanding how a compound kills cancer cells is paramount for its development. Benzylphosphonates often function as enzyme inhibitors.
Target Identification: Inhibition of the ATX-LPA Axis
Certain substituted benzylphosphonic acids have been identified as potent inhibitors of Autotaxin (ATX), an enzyme that produces the lipid mediator lysophosphatidic acid (LPA).[6] The ATX-LPA signaling axis is highly upregulated in metastatic cancers and promotes cell invasion and proliferation.[6]
Signaling Pathway: ATX-LPA Inhibition
Caption: Inhibition of the Autotaxin-LPA signaling axis by benzylphosphonates.
Experimental Approach: ATX Inhibition Assay
An in vitro enzyme inhibition assay can quantify the potency of a compound against ATX. A common method is a fluorescence-based assay using a synthetic substrate like FS-3.
-
Assay Setup: In a 96-well plate, add recombinant human ATX enzyme to a buffer solution.
-
Inhibitor Addition: Add varying concentrations of the test benzylphosphonate.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate FS-3.
-
Measurement: Measure the increase in fluorescence over time. The rate of this increase is proportional to ATX activity.
-
Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ or Kᵢ value. Potent inhibitors will have values in the low micromolar to nanomolar range.[6]
Conclusion and Future Directions
The study of substituted benzylphosphonates offers a fertile ground for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of these compounds. Initial screening for cytotoxicity, followed by detailed mechanistic studies on promising hits, creates a clear path from chemical synthesis to preclinical candidacy. Future research should focus on optimizing the scaffold to improve potency and selectivity, exploring combination therapies, and advancing lead compounds into in vivo preclinical cancer models to assess their efficacy and safety profiles in a more complex biological system.[7]
References
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Keglevich, G., Rimanóczi, É., Szekrényi, A., et al. (2022). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. International Journal of Molecular Sciences. Available at: [Link]
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Keglevich, G., Rádai, Z., Tóth, S., et al. (2022). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules. Available at: [Link]
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Albers, H. M., Dong, A., van den Nieuwendijk, A. M., et al. (2011). Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity. ChemMedChem. Available at: [Link]
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Keglevich, G., Rádai, Z., Tóth, S., et al. (2022). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. PubMed. Available at: [Link]
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Hollick, C., & Holen, I. (2017). Anti-tumour activity of bisphosphonates in preclinical models of breast cancer. Current Molecular Biology Reports. Available at: [Link]
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de F. P. L. de A. E. Silva, J., da S. A. de Lima, M. C., et al. (2022). β-Carboline-α-aminophosphonate Derivative: A Promising Antitumor Agent for Breast Cancer Treatment. Pharmaceuticals. Available at: [Link]
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Wang, Y., Zhang, Y., Liu, Y., et al. (2023). Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal-Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis. Advanced Science. Available at: [Link]
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Keglevich, G., Rádai, Z., Tóth, S., et al. (2022). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. MDPI. Available at: [Link]
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El-Gamal, M. I., Al-Ameen, M. A., et al. (2023). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Molecules. Available at: [Link]
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The Strategic Application of Diethyl 2-bromobenzylphosphonate in the Synthesis of Novel Phosphonate Analogs: A Guide for Researchers
Introduction: The Enduring Significance of Phosphonate Analogs in Therapeutic Development
In the landscape of modern drug discovery, the phosphonate moiety stands out as a critical pharmacophore. These structural mimics of natural phosphates, characterized by a stable carbon-phosphorus (C-P) bond, offer a compelling advantage over their phosphate ester counterparts by resisting enzymatic hydrolysis.[1] This inherent stability, coupled with their ability to act as bioisosteres of carboxylates and mimics of transition states in enzymatic reactions, has cemented their role in the development of therapeutics for a range of diseases, including viral infections and bone disorders.[1][2] Phosphonate-containing drugs like Tenofovir and Cidofovir are cornerstones in antiviral therapy, underscoring the therapeutic potential of this class of compounds.[2][3] Diethyl 2-bromobenzylphosphonate emerges as a particularly versatile and strategic starting material for the synthesis of a diverse library of phosphonate analogs, offering multiple avenues for molecular elaboration. This guide provides an in-depth exploration of its application, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
Core Reagent Profile: this compound
This compound is a key intermediate, primed for a variety of synthetic transformations. Its structure combines a reactive benzylic bromide, susceptible to nucleophilic attack and cross-coupling reactions, with a diethyl phosphonate group that can be further modified or directly incorporated into the target molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆BrO₃P | [4] |
| Molecular Weight | 307.12 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| CAS Number | 63909-55-7 | [4] |
Handling and Storage: As with many organophosphorus compounds, this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[4]
Synthetic Pathways and Mechanistic Insights
The strategic utility of this compound lies in its dual reactivity. The benzylic bromide allows for transformations at the carbon atom adjacent to the phenyl ring, while the phosphonate ester itself can be a precursor to phosphonic acids or other derivatives. Furthermore, the bromine atom on the phenyl ring serves as a handle for a variety of powerful carbon-carbon bond-forming reactions.
The Michaelis-Arbuzov Reaction: A Classic Approach to Benzylphosphonates
The synthesis of this compound itself is a prime example of the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry.[2][6] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 2-bromobenzyl bromide.[6][7]
The reaction proceeds via a two-step SN2 mechanism. The lone pair of electrons on the phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion and forming a phosphonium salt intermediate.[2][7] In the second step, the displaced bromide ion attacks one of the ethyl groups of the phosphonium salt, leading to the formation of the final this compound and ethyl bromide as a byproduct.[6]
Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.
The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefin Synthesis
A primary application of benzylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction, which provides a reliable method for the synthesis of alkenes, particularly with a strong preference for the (E)-isomer when reacting with aldehydes.[8][9] The reaction begins with the deprotonation of the benzylic carbon of this compound using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate a stabilized phosphonate carbanion.[10][11] This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate oxaphosphetane.[9][12] Subsequent elimination of the diethyl phosphate salt yields the desired alkene.[10]
The stereochemical outcome of the HWE reaction is largely governed by thermodynamics. The formation of the threo-betaine intermediate, which leads to the (E)-alkene, is generally favored due to steric considerations, especially with aromatic aldehydes.[9]
Caption: The Horner-Wadsworth-Emmons (HWE) reaction workflow for stilbene analog synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Complexity
The presence of the bromine atom on the aromatic ring of this compound opens the door to a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[1][13] In the context of this compound, this reaction allows for the synthesis of biaryl phosphonates, a structural motif of interest in medicinal chemistry.[14][15] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction, co-catalyzed by palladium and copper, allows for the introduction of an alkynyl moiety at the 2-position of the benzylphosphonate.[18] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.[16]
Caption: Cross-coupling strategies with this compound.
Experimental Protocols
The following protocols are generalized based on established procedures for analogous compounds and should be optimized for specific substrates.
Protocol 1: Synthesis of (E)-Stilbene Analogs via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of an (E)-stilbene analog from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) under a nitrogen atmosphere.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting solution of the phosphonate carbanion back to 0°C.
-
Dissolve the substituted benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the carbanion solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-stilbene analog.
-
Expected Outcome: The reaction typically affords the (E)-stilbene analog in good to excellent yields with high stereoselectivity.
Protocol 2: Synthesis of Biaryl Phosphonates via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%) under an inert atmosphere.
-
Add K₃PO₄ (2.0-3.0 eq).
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-110°C and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired biaryl phosphonate.
-
Causality Behind Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is often crucial for facilitating the oxidative addition and reductive elimination steps in the catalytic cycle, especially with sterically hindered or electron-rich aryl bromides.[14] K₃PO₄ is a commonly used base that is effective in promoting the transmetalation step.
Protocol 3: Synthesis of Alkynyl-Substituted Benzylphosphonates via Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Solvents for chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).
-
Add anhydrous, degassed solvent (THF or DMF) followed by degassed triethylamine (2-3 eq).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 4-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of phosphonate analogs from this compound should be confirmed by standard analytical techniques.
Table of Typical Reaction Conditions and Yields for Analogous Reactions:
| Reaction | Coupling Partner | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| HWE | Benzaldehyde | NaH | THF | RT | 12-24 | >90 (E-isomer) | [10] |
| Suzuki | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 | [13][14] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N | THF | RT-50 | 4-24 | 60-90 | [16][18] |
Characterization Data:
-
¹H NMR: Expect to see characteristic signals for the ethyl groups of the phosphonate (a triplet around 1.2-1.4 ppm and a doublet of quartets around 4.0-4.2 ppm). The benzylic protons will appear as a doublet with coupling to the phosphorus atom (JH-P ≈ 22 Hz).[14] The aromatic protons will show complex splitting patterns depending on the substitution.
-
¹³C NMR: The carbon of the CH₂-P group will appear as a doublet due to C-P coupling.
-
³¹P NMR: A single peak in the range of δ 20-30 ppm is characteristic of diethyl benzylphosphonates.[14]
-
Mass Spectrometry (MS): The molecular ion peak should be observed, and high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of phosphonate analogs. Its dual reactivity allows for modifications at both the benzylic position and the aromatic ring, providing access to novel chemical entities with significant potential in drug discovery and development. The Horner-Wadsworth-Emmons, Suzuki-Miyaura, and Sonogashira reactions are just a few of the powerful synthetic tools that can be employed to unlock the potential of this valuable starting material. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in their quest to develop the next generation of phosphonate-based therapeutics.
References
-
Lesiak, A., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 684699. [Link]
-
Majchrzak, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]
-
Holý, A. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 675869. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wikipedia. (2023). Phosphonate. Retrieved from [Link]
-
Biffis, A., et al. (2000). Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. Chemistry, 6(10), 1830-1835. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(52), 29685-29717. [Link]
-
Clary, K. N., et al. (2014). Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner: A Complementary Approach to the Synthesis of Biaryl Monophosphonates. Organometallics, 33(15), 3876-3886. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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- 2. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR [m.chemicalbook.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 63909-55-7 [amp.chemicalbook.com]
- 5. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
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- 14. Sci-Hub. Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner: A Complementary Approach to the Synthesis of Biaryl Monophosphonates / Organometallics, 2014 [sci-hub.sg]
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- 18. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of Diethyl 2-Bromobenzylphosphonate
Introduction: Unlocking the Potential of α-Aryl and α-Alkynyl Benzylphosphonates
In the landscape of modern medicinal chemistry and drug development, phosphonate-containing molecules represent a cornerstone of therapeutic innovation.[1] Their unique ability to act as stable mimics of phosphates or carboxylates has led to their integration into a wide array of bioactive compounds, including enzyme inhibitors and antiviral agents.[1] Among this important class of molecules, α-substituted benzylphosphonates are of particular interest, serving as versatile intermediates for the synthesis of complex molecular architectures.
This comprehensive guide focuses on the palladium-catalyzed cross-coupling reactions of a key building block: diethyl 2-bromobenzylphosphonate. We will delve into the practical applications and detailed protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, providing researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this versatile reagent. Our approach emphasizes not just the "how" but also the "why," offering insights into the mechanistic underpinnings of these powerful transformations.
The Strategic Advantage of this compound
The choice of this compound as a coupling partner is strategic. The presence of the bromine atom on the benzyl ring provides a reactive handle for palladium-catalyzed C-C bond formation, while the phosphonate moiety offers a valuable functional group for subsequent chemical modifications or for direct integration into a final drug candidate. The diethyl ester form of the phosphonate enhances solubility in organic solvents commonly used in cross-coupling reactions and can be readily hydrolyzed to the corresponding phosphonic acid if required.
Part 1: The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] In the context of this compound, this reaction provides a direct route to the synthesis of α-(2-phosphonomethyl)biaryls, structures of significant interest in medicinal chemistry.
Mechanistic Rationale: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is critical, as bulky and electron-rich phosphine ligands have been shown to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis.[3]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously at 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Diethyl 2-(biphenyl-2-ylmethyl)phosphonate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Diethyl 2-((4'-methoxybiphenyl)-2-ylmethyl)phosphonate | 80-90 |
| 3 | 3-Thienylboronic acid | Diethyl 2-((2-(thiophen-3-yl)phenyl)methyl)phosphonate | 75-85 |
Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Part 2: The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction provides a powerful tool for the synthesis of 2-(alkynyl)benzylphosphonates, which are valuable precursors for the construction of complex heterocyclic systems and conjugated materials.[6]
Mechanistic Rationale: A Dual Catalytic System
The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[5] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol). Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.5 mmol) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Diethyl (2-(phenylethynyl)benzyl)phosphonate | 80-90 |
| 2 | 1-Hexyne | Diethyl (2-(hex-1-yn-1-yl)benzyl)phosphonate | 75-85 |
| 3 | Trimethylsilylacetylene | Diethyl (2-((trimethylsilyl)ethynyl)benzyl)phosphonate | 85-95 |
Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Part 3: The Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated compound (an alkene) and an aryl or vinyl halide.[7] This reaction provides a route to synthesize 2-styrylbenzylphosphonates and related derivatives, which can be further functionalized.
Mechanistic Rationale: Key Steps in Olefin Arylation
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the arylated alkene product.[8]
Caption: The catalytic cycle for the Heck coupling reaction.
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck coupling of this compound with alkenes.
Materials:
-
This compound
-
Alkene (e.g., styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Add triethylamine (1.5 mmol) and the alkene (1.5 mmol) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Heck Coupling
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | Diethyl (2-styrylbenzyl)phosphonate | 70-80 |
| 2 | Ethyl acrylate | Ethyl 3-(2-((diethoxyphosphoryl)methyl)phenyl)acrylate | 65-75 |
| 3 | 4-Vinylpyridine | Diethyl (2-(2-(pyridin-4-yl)vinyl)benzyl)phosphonate | 60-70 |
Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and efficient platform for the synthesis of a diverse range of α-substituted benzylphosphonates. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide reliable methods for introducing aryl, alkynyl, and vinyl functionalities, respectively. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this valuable building block in their synthetic endeavors. As the demand for novel and complex molecular entities in drug discovery continues to grow, the strategic application of these powerful cross-coupling methodologies will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
-
Mol, J. C. Application of Olefin Metathesis in Oleochemistry: An Example of Green Chemistry. Green Chemistry2002 , 4 (1), 5–13. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Ge, S.; Hartwig, J. F. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyaura Cross-Coupling of Aryl Boronic Acids with Aryl and Heteroaryl Halides. Angewandte Chemie International Edition2012 , 51 (51), 12837–12841. [Link]
-
Miyaura, N. Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. Journal of Organometallic Chemistry2002 , 653 (1-2), 54–57. [Link]
-
Prakash, G. K. S.; et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted styrenes. RSC Advances2016 , 6 (10), 8333-8336. [Link]
-
Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube2020 . [Link]
-
Holy, A. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry2022 , 10, 869329. [Link]
-
Wu, X.-F.; et al. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry2024 , 12, 1419793. [Link]
-
Prakash, G. K. S.; et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut. Semantic Scholar2016 . [Link]
-
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters2006 , 8 (13), 2791–2794. [Link]
-
Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews2007 , 107 (1), 133–173. [Link]
-
Alonso, F.; Beletskaya, I. P.; Yus, M. Transition-Metal-Catalyzed Addition of Organometallic Reagents to Alkynes. Chemical Reviews2004 , 104 (6), 3079–3160. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research2008 , 41 (11), 1461–1473. [Link]
-
de Vries, J. G. The Heck reaction. Dalton Transactions2006 , (3), 421–424. [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. [Link]
-
Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews2011 , 40 (10), 5084–5121. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews2013 , 42 (12), 5270–5298. [Link]
-
Wu, X.-F.; et al. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry2024 , 12, 1419793. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube2020 . [Link]
-
Mao, J.; et al. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic letters2014 , 16 (20), 5304–5307. [Link]
-
Cacchi, S.; Fabrizi, G.; Goggiamani, A. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules (Basel, Switzerland)2018 , 23 (11), 2959. [Link]
-
Zeni, G.; Larock, R. C. Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews2006 , 106 (11), 4644–4680. [Link]
-
Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651–2710. [Link]
-
OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube2024 . [Link]
-
B-H, L.; et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic letters2013 , 15 (14), 3650–3653. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Diethyl 2-bromobenzylphosphonate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Diethyl 2-bromobenzylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during its preparation via the Michaelis-Arbuzov reaction. This guide provides in-depth, cause-and-effect troubleshooting, detailed protocols, and answers to frequently asked questions to ensure a successful and reproducible synthesis.
The Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The synthesis of this compound is most commonly and efficiently achieved through the Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for creating a carbon-phosphorus bond.[1] It involves the reaction of a trialkyl phosphite (in this case, triethyl phosphite) with an alkyl halide (2-bromobenzyl bromide).[2]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. This forms a quaternary phosphonium salt intermediate.[2][3]
-
Dealkylation: The displaced bromide ion then attacks one of the ethyl groups on the phosphonium salt intermediate, also via an SN2 mechanism. This results in the formation of the final product, this compound, and ethyl bromide as a volatile byproduct.[2][4]
The formation of the stable phosphoryl (P=O) bond is the primary driving force for the reaction.[4]
Caption: Michaelis-Arbuzov synthesis mechanism.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format to help you pinpoint and resolve issues leading to low yields.
Q1: My reaction shows low or incomplete conversion of the 2-bromobenzyl bromide starting material, even after several hours. What are the likely causes?
A1: Low conversion is a common issue often traced back to reaction conditions and reagent quality. Here are the primary factors to investigate:
-
Insufficient Reaction Temperature: The classical Michaelis-Arbuzov reaction requires significant thermal energy.[5] Typical temperatures range from 120°C to 160°C.[6] If the temperature is too low, the reaction rate will be exceedingly slow, resulting in an incomplete reaction. It is crucial to ensure your reaction mixture consistently maintains the target temperature.
-
Reagent Purity and Stoichiometry:
-
Triethyl Phosphite Quality: Triethyl phosphite is susceptible to hydrolysis and oxidation. The presence of impurities can inhibit the reaction. Use freshly distilled or a new bottle of high-purity triethyl phosphite.
-
Excess Triethyl Phosphite: It is standard practice to use an excess of triethyl phosphite (typically 1.5 to 3.0 equivalents).[6] This not only helps drive the reaction to completion according to Le Châtelier's principle but can also serve as the solvent.[7]
-
-
Inefficient Removal of Ethyl Bromide: The ethyl bromide byproduct is volatile (boiling point: 38°C). Its removal from the reaction mixture helps to shift the equilibrium towards the products.[8] Running the reaction under a gentle stream of inert gas (nitrogen or argon) or using a distillation head can facilitate its removal, but care must be taken not to remove the triethyl phosphite.
Q2: The reaction mixture turned dark brown or black and became viscous. What happened, and is the product salvageable?
A2: A dark, tarry, or black appearance is a strong indicator of thermal decomposition.[9][10] This occurs when the reaction temperature is excessively high, causing the starting materials or the desired product to degrade.
-
Causality: While the Arbuzov reaction needs heat, temperatures exceeding the stability of your compounds will lead to charring and polymerization, significantly reducing the yield of the desired phosphonate. The reaction itself can be exothermic, and if not properly controlled, can lead to a runaway reaction.[9][11]
-
Solution and Salvage:
-
Immediate Action: If you observe rapid darkening, immediately reduce the heat or cool the flask in an ice bath to prevent further decomposition.[9]
-
Product Salvage: The product may still be present in the mixture. After cooling, dilute the crude mixture with a solvent like dichloromethane or ethyl acetate. Attempt to isolate the product via column chromatography.[12] A standard workup with acid and base washes can help remove some polar, decomposed material.[12] However, expect a significantly lower yield.
-
Prevention: For future attempts, ensure precise temperature control using a thermocouple and a heating mantle with a controller. If running the reaction neat, consider using a high-boiling, anhydrous solvent like toluene to help moderate the temperature.[7]
-
Q3: My crude NMR shows the desired product, but the yield is low after purification. Where am I losing my product?
A3: Product loss during work-up and purification is a frequent cause of low isolated yields. The purification strategy for this compound must be chosen carefully.
-
Purification by Vacuum Distillation: This is a common method for purifying liquid phosphonates.[7] However, this compound has a high boiling point and can be susceptible to thermal decomposition even under vacuum.[10][12] If you are using distillation, ensure you have a high-quality vacuum to lower the boiling point as much as possible and heat the flask gently.[10] Any darkening of the material in the distillation pot indicates decomposition.
-
Purification by Column Chromatography: This is often the preferred method for achieving high purity on a lab scale.[12][13]
-
Incomplete Elution: The product is moderately polar. Ensure your eluent system is optimized. A gradient of hexanes and ethyl acetate is commonly used.[13] If the eluent is not polar enough, the product will not elute from the column.
-
Co-elution with Impurities: If the crude product contains non-polar impurities, they may co-elute with the product. Careful monitoring of fractions by TLC is essential.
-
-
Aqueous Work-up Losses: During washes with aqueous acid or base to remove unreacted phosphite or other impurities, ensure thorough extraction of the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x) to recover any dissolved product.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a high-yield Michaelis-Arbuzov reaction? The three most critical parameters are:
-
Temperature: Must be high enough to drive the reaction but low enough to prevent decomposition (typically 120-160°C).[6]
-
Reagent Purity: Anhydrous conditions and high-purity starting materials, especially triethyl phosphite, are essential.
-
Reaction Time: The reaction must be allowed to proceed to completion, which should be monitored by an appropriate technique like TLC or GC.[6]
Q2: Is a solvent necessary for this reaction? No, a solvent is not strictly necessary. The reaction is often run "neat," using the excess triethyl phosphite as the solvent.[15] However, using an anhydrous, high-boiling solvent like toluene can provide better temperature control and is recommended if you are experiencing issues with decomposition.[7]
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.[7] Spot the reaction mixture against the 2-bromobenzyl bromide starting material. The reaction is complete when the starting material spot has been completely consumed. Choose a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) that gives good separation between the starting material and the more polar product spot.
Q4: What are the best practices for purifying this compound? For lab-scale synthesis, flash column chromatography on silica gel is the most reliable method for achieving high purity.[13] It effectively separates the product from unreacted starting materials and decomposition byproducts.[12] After the reaction, excess triethyl phosphite should first be removed under reduced pressure (rotary evaporator).[7] The resulting crude oil can then be directly subjected to chromatography.
Quantitative Data and Protocols
Data Summary
The table below summarizes key quantitative parameters for the synthesis based on typical Michaelis-Arbuzov conditions.
| Parameter | Value | Notes |
| Starting Halide Reactivity | R-I > R-Br > R-Cl | 2-bromobenzyl bromide is a highly suitable substrate.[3][5] |
| Triethyl Phosphite | 1.5 - 3.0 equivalents | Excess is used to drive the reaction to completion.[6] |
| Reaction Temperature | 120 - 160 °C | Critical for reaction rate; higher temperatures risk decomposition.[6][7] |
| Reaction Time | 4 - 24 hours | Varies with scale and temperature; should be monitored.[15] |
| Typical Solvent | Neat or Toluene | The reaction can be run without solvent.[15] |
| Typical Yield | 70 - 95% | Highly dependent on reaction conditions and purification.[8] |
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required for your specific setup.
Materials:
-
2-bromobenzyl bromide (1.0 eq)
-
Triethyl phosphite (2.0 eq)
-
Anhydrous Toluene (optional)
-
Standard, dry laboratory glassware (round-bottom flask, reflux condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reactants: Charge the flask with 2-bromobenzyl bromide (1.0 eq). Add triethyl phosphite (2.0 eq) via syringe. If using a solvent, add anhydrous toluene.
-
Reaction Conditions: Heat the reaction mixture to 140-150°C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC until the 2-bromobenzyl bromide is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent system such as Hexanes/Ethyl Acetate.[13]
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil. Confirm identity and purity using NMR spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry.[15][16]
Caption: A logical workflow for troubleshooting low yields.
References
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Technical Support Center: Improving the Purity of Diethyl 2-bromobenzylphosphonate
Welcome to the technical support center for Diethyl 2-bromobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for achieving high-purity material. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
The primary synthetic route to this compound is the Michaelis-Arbuzov reaction, where 2-bromobenzyl bromide is reacted with triethyl phosphite.[1][2][3][4] While effective, this reaction can result in a crude product containing unreacted starting materials and various byproducts. Achieving high purity is critical for subsequent applications, from organic synthesis to the development of novel therapeutic agents.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My ¹H and ³¹P NMR spectra show a significant amount of unreacted triethyl phosphite. What is the most efficient way to remove it?
A1: The presence of excess triethyl phosphite is a common issue, as it is often used in excess to drive the Michaelis-Arbuzov reaction to completion.
Causality: Triethyl phosphite is a weak base and can be readily protonated and extracted from an organic solution. Its volatility also allows for its removal under vacuum, though this can be inefficient for larger amounts and may co-distill with other volatile components.
Recommended Solution: Acidic Aqueous Wash
An acidic wash is the most effective method for removing residual triethyl phosphite.[5]
-
Mechanism: Washing the crude product (dissolved in a water-immiscible solvent like diethyl ether or ethyl acetate) with a dilute acid solution (e.g., 1 M HCl) will protonate the phosphorus atom of the phosphite. This forms a salt that is soluble in the aqueous layer and is thus easily separated.
-
Follow-up: After the acid wash, it is crucial to perform a subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine (saturated NaCl) wash to remove the bulk of the dissolved water before drying the organic layer.[5]
See Protocol 1 for a detailed step-by-step procedure.
Q2: I am having difficulty separating the product from unreacted 2-bromobenzyl bromide based on TLC analysis. What is the best approach?
A2: Unreacted 2-bromobenzyl bromide is a non-polar impurity that often has a similar retention factor (Rf) to the desired phosphonate product in very non-polar solvent systems, making separation challenging.
Causality: While both are relatively non-polar, the phosphonate group in the product (P=O) introduces significantly more polarity compared to the simple alkyl bromide starting material. This difference in polarity is the key to their separation via chromatography.
Recommended Solution: Silica Gel Flash Column Chromatography
Flash column chromatography is the gold standard for separating compounds with moderate polarity differences.[1][5][6][7]
-
Solvent System Selection: The key is to find a solvent system that provides good separation on a TLC plate (a ΔRf of >0.2 is ideal). Start with a non-polar eluent like hexanes and gradually increase the polarity by adding ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate in hexanes and slowly increasing the concentration, will typically yield the best results.
-
Monitoring: The elution can be monitored by TLC. 2-bromobenzyl bromide, being less polar, will elute before the more polar this compound.
A detailed methodology is provided in Protocol 2 .
Q3: My purified product is a persistent yellow or brown oil, not the expected colorless liquid. What causes this and how can it be resolved?
A3: Discoloration is typically indicative of impurities or decomposition products.[2]
Causality:
-
Thermal Decomposition: The Michaelis-Arbuzov reaction often requires heating (e.g., 120-160°C).[1][2] Prolonged heating or excessive temperatures can lead to the formation of colored, often polymeric, byproducts.[8][9]
-
Impurities in Starting Materials: The 2-bromobenzyl bromide starting material can sometimes contain colored impurities that persist through the reaction.[2]
Recommended Solutions:
-
Optimize Reaction Conditions: Minimize the reaction time and use the lowest effective temperature to achieve full conversion. Monitor the reaction closely by TLC or GC to avoid unnecessary heating after completion.
-
Purification: For an already discolored product, silica gel column chromatography (see Protocol 2 ) is highly effective at removing the polar, colored impurities. If the discoloration is severe, passing the crude product through a short plug of silica gel before a full column can remove the majority of the dark material.
Q4: My TLC plate shows the main product spot but also several other minor spots, both more and less polar. What is a comprehensive purification strategy?
A4: The presence of multiple impurities requires a multi-step purification approach that targets different impurity types based on their chemical properties.
Causality: The various spots likely represent a mix of unreacted starting materials (non-polar), the desired product (intermediate polarity), and polar byproducts such as hydrolyzed starting materials or phosphonic acids.[5]
Recommended Solution: Sequential Purification Workflow
A logical workflow is essential for efficiently removing a diverse range of impurities.
Caption: A logical workflow for comprehensive purification.
-
Aqueous Workup (Protocol 1): Begin with the acid/base washing sequence described in A1. This will remove any residual phosphite and any acidic impurities (like hydrolyzed phosphonates).
-
Column Chromatography (Protocol 2): After the aqueous workup, the remaining impurities will likely be neutral organic compounds (e.g., unreacted 2-bromobenzyl bromide). These are best separated by flash column chromatography.
Q5: Is it possible to purify this compound by vacuum distillation? What are the potential risks?
A5: Yes, vacuum distillation is a viable purification method for many phosphonates, but it must be approached with caution for this specific compound.[1][3][10]
Causality: this compound has a relatively high molecular weight (307.12 g/mol ) and a correspondingly high boiling point.[11] Attempting to distill it at or near atmospheric pressure will lead to thermal decomposition, often observed as the mixture turning dark brown or black.[9] Distillation under high vacuum lowers the boiling point to a temperature that minimizes the risk of decomposition.
Recommendations and Risks:
-
High Vacuum Required: A high-vacuum system (pressure <1 mmHg) is essential. Literature on similar compounds reports boiling points in the range of 115-122 °C at 0.5 mmHg.[10] Another source lists 132-135 °C, though the pressure is not specified.[12]
-
Risk of Decomposition: Even under vacuum, there is a risk of decomposition if the heating mantle temperature is too high or if heating is prolonged.[5]
-
Alternative: For most lab-scale preparations (<10 g), flash column chromatography is often a safer and more effective method for achieving high purity without the risk of thermal degradation.[5][7]
Data Summary: Purification Methods
The following table summarizes the common purification techniques and their expected outcomes.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages & Risks |
| Aqueous Wash (Acid/Base) | 85-95% | Fast, simple, and effective for removing ionic/polar impurities like triethyl phosphite.[5] | Ineffective for neutral organic impurities (e.g., unreacted 2-bromobenzyl bromide).[5] |
| Silica Gel Column Chromatography | >98% | High-resolution separation for a wide range of impurities; high purity is achievable.[5] | More time-consuming and requires larger volumes of solvent.[5] |
| High-Vacuum Distillation | >97% | Excellent for removing non-volatile impurities or baseline material from a column. | High risk of thermal decomposition ; requires specialized high-vacuum equipment.[5] |
Experimental Protocols
Protocol 1: Aqueous Workup for Impurity Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 1 g per 10-20 mL of solvent.
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl, shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes basic impurities like triethyl phosphite.[5]
-
Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake, vent frequently, and allow the layers to separate. Drain and discard the aqueous layer. This neutralizes the sample.[5]
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake and separate. This removes the majority of dissolved water.[5]
-
Drying and Concentration: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product.
Protocol 2: High-Purity Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value for the product of ~0.3-0.4.
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a column and allow it to pack under light pressure.
-
Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the prepared column.[7]
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 80:20 hexanes:ethyl acetate) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C.[11][13] It can be sensitive to moisture, which can lead to hydrolysis over time.[9]
Q: What analytical techniques are essential for assessing purity? A: A combination of techniques is recommended. ³¹P NMR is invaluable for identifying phosphorus-containing impurities. ¹H NMR is used to confirm the structure and identify non-phosphorus impurities. TLC is a quick and effective way to monitor reaction progress and column chromatography fractions.
Q: My product purity seems to decrease over several weeks in storage. What could be the cause? A: This is likely due to slow hydrolysis. If the compound was not thoroughly dried before storage or if it has been exposed to atmospheric moisture, the phosphonate ester can hydrolyze to the corresponding phosphonic acid. Ensure the product is rigorously dried and stored under an inert atmosphere to maximize its shelf life.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving purity issues.
Caption: A decision tree for troubleshooting purification.
References
- BenchChem. (2025). Synthesis of Diethyl (2,6 - dichlorobenzyl bromide). BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Sęk, S., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH.
- PubChem. Diethyl (2-bromoethyl)phosphonate.
- Pharmaffiliates. This compound.
- Chemistry Stack Exchange. (2015).
- Richardson, R. M., & Wiemer, D. F. Organic Syntheses Procedure.
- Lab-Chemicals.Com. Diethyl (2-Bromobenzyl)
- BenchChem. (2025). How to remove impurities from Diethyl (2,6-dichlorobenzyl)
- BenchChem. (2025). Technical Support Center: Diethyl (2,6-dichlorobenzyl)
- Sigma-Aldrich.
- ChemicalBook.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)
- Wiemer, A. J., et al. (2014).
- BenchChem. (2025). Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00255E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound | 63909-55-7 [amp.chemicalbook.com]
- 13. lab-chemicals.com [lab-chemicals.com]
Technical Support Center: Michaelis-Arbuzov Synthesis of Benzylphosphonates
Introduction: Navigating the Michaelis-Arbuzov Reaction
First reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone for forging carbon-phosphorus (C-P) bonds.[1][2][3][4] The reaction classically involves the transformation of a trivalent phosphorus ester (e.g., a trialkyl phosphite) into a pentavalent phosphonate upon reaction with an alkyl halide.[1][2][3][5] For drug development professionals and researchers, this reaction is invaluable for synthesizing phosphonate analogues of biologically significant phosphates and carboxylic acids.
While robust, the synthesis of benzylphosphonates via this method is not without its challenges. The reaction's thermal requirements and the nature of its intermediates can lead to a variety of side reactions, impacting yield, purity, and reproducibility. This guide serves as a troubleshooting resource, addressing specific issues encountered in the laboratory with in-depth mechanistic explanations and validated solutions.
Core Reaction Mechanism: A Two-Step SN2 Process
Understanding the primary reaction pathway is critical for diagnosing deviations. The mechanism consists of two distinct nucleophilic substitution (SN2) steps:
-
Phosphonium Salt Formation: The reaction initiates with the nucleophilic attack of the lone pair on the trivalent phosphorus atom of the phosphite onto the electrophilic benzylic carbon of the benzyl halide. This displaces the halide and forms a quasi-stable tetraalkoxyphosphonium halide intermediate.[1][2][3][5]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic carbons of the phosphite's ester groups. This second SN2 reaction cleaves a C-O bond, forming the stable P=O double bond of the final phosphonate product and releasing a new, often more volatile, alkyl halide as a byproduct.[1][5]
Caption: The core two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of benzylphosphonates.
Q1: My reaction is sluggish, or the yield is disappointingly low. What are the primary factors to investigate?
Low conversion or yield can stem from several interrelated factors concerning reactant choice and reaction conditions.
A1: Root Causes and Corrective Actions
-
Reactivity of the Benzyl Halide: The strength of the carbon-halogen bond is paramount. The reaction rate follows the order: Benzyl-I > Benzyl-Br > Benzyl-Cl .[3][4] Benzyl chlorides often require significantly higher temperatures or the use of a catalyst to achieve reasonable reaction rates.
-
Troubleshooting Step: If using a benzyl chloride, consider converting it to the more reactive benzyl iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions). This can dramatically accelerate the reaction.[6]
-
-
Reaction Temperature: The classical Michaelis-Arbuzov reaction is thermally driven, often requiring temperatures between 120°C and 160°C to overcome the activation energy for both SN2 steps.[1][7]
-
Steric Hindrance: Significant steric bulk on either the phosphite (e.g., triisopropyl phosphite) or the benzyl halide (e.g., ortho-substituted rings) can impede the SN2 attack, slowing the reaction.[10]
-
Troubleshooting Step: While sometimes unavoidable, be aware that sterically hindered substrates will likely require more forcing conditions (higher temperature, longer reaction times). For hindered phosphites, the increased steric bulk can sometimes be advantageous in preventing side reactions.[10]
-
-
Electronic Effects: Electron-withdrawing groups on the benzyl ring deactivate the benzylic carbon towards nucleophilic attack, slowing the reaction. Conversely, electron-donating groups can accelerate it.[4]
-
Troubleshooting Step: For benzyl halides bearing strong electron-withdrawing groups, anticipate the need for higher temperatures or catalytic activation. In some extreme cases, alternative synthetic routes may be necessary.[11]
-
Q2: I'm observing a mixture of phosphonate products in my final analysis. Why is my product not clean?
This is a classic side reaction inherent to the Michaelis-Arbuzov mechanism and is one of the most frequently encountered problems.
A2: The Competing Byproduct Reaction
The alkyl halide (R'-X) generated in the second step of the reaction is itself an electrophile. It can compete with your starting benzyl halide (Bn-X) for the remaining trialkyl phosphite, leading to the formation of an undesired alkylphosphonate.[3][12]
Caption: Competing reaction of the byproduct alkyl halide with the starting phosphite.
Mitigation Strategies:
-
Use a Volatile Byproduct: The most effective solution is to use a trialkyl phosphite where the resulting alkyl halide byproduct (R'-X) has a low boiling point. Trimethyl phosphite (generates methyl halide, b.p. ~3-4°C) and triethyl phosphite (generates ethyl halide, b.p. ~12-38°C) are ideal choices. The reaction can be run at a temperature that allows the volatile byproduct to be continuously removed by distillation, driving the equilibrium towards the desired product.[3][7]
-
Use Stoichiometry to Your Advantage: Using a slight excess (1.1 to 1.5 equivalents) of the benzyl halide can help ensure the phosphite is consumed in the desired reaction pathway before significant amounts of the byproduct halide can accumulate and compete.
-
Choose a Less Reactive Byproduct: If possible, select a phosphite that will generate a less reactive alkyl halide. For instance, a phosphite that generates an aryl halide (which is generally unreactive in the Arbuzov reaction) would be ideal, though this is often synthetically impractical.[3][4]
Q3: When using an α-haloketone as a substrate, I isolate a vinyl phosphate instead of the expected β-ketophosphonate. What is this side reaction and how can it be suppressed?
This is another well-documented competing pathway known as the Perkow reaction .
A3: The Perkow Reaction
With α-haloketones, the trialkyl phosphite has two potential sites for nucleophilic attack: the α-carbon (leading to the Michaelis-Arbuzov product) and the electrophilic carbonyl carbon. Attack at the carbonyl carbon initiates the Perkow reaction, which, after rearrangement, yields a vinyl phosphate.[1][7]
Caption: Competing Michaelis-Arbuzov and Perkow pathways for α-haloketones.
Favoring the Michaelis-Arbuzov Product:
-
Choice of Halogen: The Perkow reaction is most common with α-chloro and α-bromo ketones. Using an α-iodo ketone strongly favors, and often exclusively yields, the Michaelis-Arbuzov product.[1][7][13] This is because the C-I bond is weaker and iodine is a better leaving group, making the SN2 displacement at the carbon much faster.
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable Michaelis-Arbuzov product over the kinetically favored Perkow product.[1][7]
-
Solvent Polarity: The Perkow reaction is often favored in more polar solvents. Running the reaction in a less polar solvent or even neat (solvent-free) can increase the yield of the desired Arbuzov product.[7]
Optimized Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol provides a reliable method for the synthesis of a model benzylphosphonate, incorporating best practices to minimize side reactions.
Materials:
-
Benzyl bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Round-bottom flask equipped with a reflux condenser and distillation head
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle with stirrer
-
Solvents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be equipped for both reflux and distillation to allow for the removal of the volatile ethyl bromide byproduct.
-
Charging Reagents: To the reaction flask, add triethyl phosphite (1.2 eq). Begin stirring and heat the phosphite to 140-150°C.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.0 eq) dropwise to the hot triethyl phosphite over 30 minutes. The reaction is exothermic; control the addition rate to maintain a steady temperature.
-
Reaction and Distillation: As the reaction proceeds, the ethyl bromide byproduct (b.p. 38°C) will distill off. Maintain the reaction temperature at 150-160°C for 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or ³¹P NMR.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove any remaining volatile components under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude diethyl benzylphosphonate can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.[8]
Data Summary: Influence of Reaction Parameters
The following tables summarize the impact of key variables on the Michaelis-Arbuzov reaction, providing a quantitative basis for troubleshooting and optimization.
Table 1: Effect of Benzyl Halide and Temperature on Yield Reaction: Benzyl Halide + Triethyl Phosphite (neat)
| Entry | Benzyl Halide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Chloride | 160 | 12 | ~45% |
| 2 | Benzyl Bromide | 150 | 3 | >90% |
| 3 | Benzyl Iodide | 120 | 2 | >95% |
Data compiled and generalized from principles described in cited literature.[3][4]
Table 2: Effect of Catalyst on the Synthesis of Diethyl (4-methoxybenzyl)phosphonate Reaction: 4-methoxybenzyl chloride + Triethyl Phosphite
| Entry | Catalyst (mol%) | Temperature | Time (h) | Yield (%) |
| 1 | None | 150°C | 10 | 65% |
| 2 | ZnI₂ (10 mol%) | 66°C | 6 | 88% |
| 3 | CeCl₃·7H₂O-SiO₂ (20 mol%) | 45°C | 2.5 | 92% |
Data adapted from studies on catalyzed Michaelis-Arbuzov reactions.[8][9]
References
-
Michaelis–Arbuzov reaction - Wikipedia. Available from: [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. Available from: [Link]
-
Michaelis–Arbuzov reaction - Grokipedia. Available from: [Link]
-
Antoniou, A. et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. Available from: [Link]
-
Antoniou, A. et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available from: [Link]
-
Oßwald, S. et al. (2022). C–P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction: a versatile portal to phosphonate-grafted scaffolds. RSC Publishing. Available from: [Link]
-
Richardson, R. M. & Wiemer, D. F. Diethyl Benzylphosphonate. Organic Syntheses. Available from: [Link]
-
Scholars Research Library. (2015). CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphon. Available from: [Link]
-
Radical Arbuzov Reaction | CCS Chemistry - Chinese Chemical Society. Available from: [Link]
-
A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - NIH. Available from: [Link]
-
Richardson, R. M. & Wiemer, D. F. (2011). A direct conversion of benzylic and allylic alcohols to phosphonates. PMC. Available from: [Link]
-
Kumar, A. et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. PMC. Available from: [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. mdpi.com [mdpi.com]
- 11. A direct conversion of benzylic and allylic alcohols to phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction with Diethyl 2-bromobenzylphosphonate
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the use of Diethyl 2-bromobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful olefination reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of ortho-Substitution
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, typically with high (E)-stereoselectivity.[1][2][3] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][4] However, the introduction of substituents on the phosphonate reagent, such as the ortho-bromo group in this compound, can introduce specific challenges related to steric hindrance and electronic effects. This guide will address these unique considerations to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of the HWE reaction over the classical Wittig reaction?
The HWE reaction offers several key advantages. The phosphonate-stabilized carbanions are generally more nucleophilic but less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1] This enhanced nucleophilicity allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[2][5] A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, which greatly simplifies purification through simple aqueous extraction.[2][5][6]
Q2: How is this compound typically synthesized?
This reagent is commonly prepared via the Michaelis-Arbuzov reaction.[2][6] This involves the reaction of 2-bromobenzyl bromide with a trialkyl phosphite, such as triethyl phosphite. The reaction is typically heated to drive it to completion.[7][8]
Q3: What is the expected stereoselectivity when using this compound with aromatic aldehydes?
For reactions with aromatic aldehydes, the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene with high selectivity.[1] The ortho-bromo substituent is unlikely to alter this inherent preference for the (E)-isomer under standard conditions.
Q4: Can I use ketones as a substrate with this compound?
Yes, one of the advantages of the HWE reaction is its ability to react with ketones, which are often poor substrates in the Wittig reaction.[2] However, the steric hindrance from both the ortho-bromo group on the phosphonate and the substituents on the ketone can significantly slow down the reaction rate. Optimization of reaction time and temperature may be necessary.[9]
Troubleshooting Guide
This section addresses common issues encountered when using this compound in the HWE reaction.
Issue 1: Low or No Product Yield
Potential Cause 1: Incomplete Deprotonation of the Phosphonate The acidity of the α-proton on the benzylphosphonate is crucial for carbanion formation. The electron-withdrawing nature of the ortho-bromo group should enhance this acidity. However, an insufficiently strong base or improper reaction conditions can lead to incomplete deprotonation.
-
Solution:
-
Base Selection: Sodium hydride (NaH) is a commonly used strong base for HWE reactions and is generally effective.[2] For more hindered systems or less acidic phosphonates, stronger bases like n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be employed, although care must be taken with sensitive functional groups.
-
Temperature: Deprotonation is often carried out at 0 °C to room temperature. Ensure the reaction is stirred for a sufficient time (typically 30-60 minutes) to allow for complete carbanion formation before adding the aldehyde.
-
Potential Cause 2: Steric Hindrance The ortho-bromo group introduces significant steric bulk around the reactive carbanion. This can impede its approach to the carbonyl carbon, especially with sterically demanding aldehydes or ketones.
-
Solution:
-
Increase Reaction Temperature: While the initial addition of the carbonyl compound is often done at low temperatures (e.g., -78 °C to 0 °C) to control selectivity, slowly warming the reaction to room temperature or even gently heating (e.g., to 40-50 °C) can help overcome the activation energy barrier imposed by steric hindrance.[9]
-
Prolong Reaction Time: Monitor the reaction by TLC. Sterically hindered substrates may require significantly longer reaction times, from several hours to overnight.
-
Potential Cause 3: Moisture Contamination Phosphonate carbanions are strong bases and are readily quenched by protic sources like water.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere of nitrogen or argon.[9]
-
Issue 2: Poor (E)/(Z) Stereoselectivity
While the HWE reaction is known for its high (E)-selectivity, certain conditions can lead to the formation of (Z)-isomer mixtures.
Potential Cause: Reaction Conditions Favoring the (Z)-Isomer Under standard conditions, the intermediates in the HWE reaction can equilibrate to the thermodynamically favored species that leads to the (E)-alkene.[1] Conditions that prevent this equilibration can lead to lower selectivity.
-
Solution for High (E)-Selectivity:
-
Cation Choice: Lithium salts are known to promote higher (E)-selectivity compared to sodium or potassium salts.[1]
-
Temperature: Higher reaction temperatures (e.g., room temperature) generally favor the formation of the (E)-isomer as it allows for equilibration of the intermediates.[1][9]
-
Solvent: Aprotic solvents like THF or DME are standard and generally provide good (E)-selectivity.[2]
-
Issue 3: Formation of Side Products
Potential Cause: Self-Condensation or Other Base-Mediated Side Reactions If the aldehyde is added too slowly or if there are other electrophilic sites in the molecule, the highly nucleophilic phosphonate carbanion can potentially react elsewhere.
-
Solution:
-
Controlled Addition: Add the aldehyde dropwise to the solution of the pre-formed phosphonate carbanion at a controlled temperature (e.g., 0 °C).
-
Use of Additives for Sensitive Substrates: For base-sensitive aldehydes, the Masamune-Roush conditions, which utilize LiCl and a milder base like DBU or triethylamine, can be beneficial.[2][6]
-
Experimental Protocols
Standard Protocol for (E)-Stilbene Synthesis
This protocol describes a general procedure for the reaction of this compound with an aromatic aldehyde to yield an (E)-stilbene derivative.
Materials:
-
This compound
-
Aromatic aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and then add anhydrous THF.
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the carbanion is usually indicated by the cessation of hydrogen gas evolution and the formation of a clear or colored solution.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-stilbene derivative.
Data Summary Table
| Parameter | Recommendation for High (E)-Selectivity | Rationale |
| Base | NaH, n-BuLi, LiHMDS | Strong bases ensure complete deprotonation. Lithium cations can enhance (E)-selectivity.[1] |
| Solvent | Anhydrous THF, DME | Aprotic solvents are standard and effective for the HWE reaction.[2] |
| Temperature | 0 °C to room temperature | Higher temperatures promote equilibration of intermediates, leading to the thermodynamic (E)-product.[1][9] |
| Additives | LiCl (with weaker bases) | Useful for base-sensitive substrates (Masamune-Roush conditions).[6] |
Visualizing the Process
HWE Reaction Mechanism
Caption: The four key steps of the Horner-Wadsworth-Emmons reaction mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HWE reaction problems.
References
- Horner, L.; Hoffmann, H. M. R.; Wippel, H. G. Ber.1958, 91, 61. (No URL available)
-
Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]
-
Al-Tel, T. H.; Al-Qawasmeh, R. A.; Voelter, W. Synthetic approaches toward stilbenes and their related structures. Molecules2011 , 16, 6990-7043. [Link]
-
Horner-Wadsworth-Emmons reaction | PPTX. SlideShare. [Link]
-
Stilbenes: Preparation and Analysis. Wiley-VCH, 2015. [Link]
-
Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. J. Org. Chem.1999 , 64, 6815-6821. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Horner–Wadsworth–Emmons reaction. Grokipedia. [Link]
-
Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022 , 27, 7233. [Link]
-
CHAPTER 2. STILBENE SYNTHESIS 2.1. Brief overview of stilbene monomer syntheses. [Link]
-
Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. ResearchGate. [Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed. [Link]
-
Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. Chegg.com. [Link]
-
Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry. [Link]
-
The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein J. Org. Chem.2020 , 16, 1366-1376. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2-(DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. [Link]
-
Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. Med. Chem. Commun.2014 , 5, 1577-1591. [Link]
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- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Horner-Wadsworth-Emmons Reactions with Diethyl 2-bromobenzylphosphonate
Introduction: Navigating the Nuances of ortho-Halo Substrates in HWE Chemistry
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes, particularly (E)-alkenes.[1][2] Its advantages over the classical Wittig reaction, such as the use of more nucleophilic carbanions and the simple aqueous removal of the phosphate byproduct, have made it a favored method.[3][4]
This guide addresses specific challenges and byproduct profiles encountered when using Diethyl 2-bromobenzylphosphonate as the phosphonate component. The presence of the ortho-bromo substituent introduces unique reactivity patterns that can lead to unexpected side reactions if not properly controlled. This document serves as a specialized resource for researchers, scientists, and drug development professionals to troubleshoot experiments, understand byproduct formation, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction with this compound has a very low yield. What are the most likely causes?
Low yield is a common issue that can typically be traced to a few critical parameters:
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Inefficient Deprotonation: The phosphonate carbanion is the key reactive intermediate. Its formation can be hampered by a weak or degraded base. Sodium hydride (NaH), a common choice, can lose activity over time due to exposure to moisture.[4]
-
Presence of Moisture: The phosphonate carbanion is a strong base and is readily quenched by water or other protic impurities.[5] Ensure all glassware is oven-dried and solvents are rigorously anhydrous. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Impure Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. The presence of acidic impurities will consume the phosphonate carbanion, reducing the yield. It is highly recommended to purify the aldehyde (e.g., by distillation or chromatography) immediately before use.[4]
-
Suboptimal Temperature: The initial deprotonation and subsequent addition to the aldehyde are often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity. However, allowing the reaction to slowly warm to room temperature is typically necessary for the elimination step to proceed to completion.[5]
Q2: I've isolated my stilbene product, but my NMR and Mass Spec data show a significant, higher-molecular-weight impurity. What is this byproduct?
This is very likely a self-condensation dimer . The phosphonate carbanion of this compound is a potent nucleophile. If the aldehyde is added too slowly, or if localized concentrations of the carbanion are high, it can attack the electrophilic benzylic carbon of another molecule of the starting phosphonate. The bromide acts as a leaving group in this S_N2-type reaction, forming a C-C bond and generating a dimeric bis-phosphonate species. This species can then potentially react further.
Q3: Besides self-condensation, what other byproducts should I be aware of?
-
Unreacted Starting Materials: Incomplete reactions will leave both the phosphonate and the aldehyde in the crude mixture. This points to issues with stoichiometry, reaction time, or temperature.
-
β-Hydroxyphosphonate: The HWE reaction proceeds via a β-hydroxyphosphonate intermediate which then eliminates to form the alkene.[1] If this elimination step is stalled (e.g., due to unfavorable stereochemistry or low temperature), this intermediate can be isolated as a byproduct.
-
Benzaldehyde Self-Condensation Products: If using a particularly strong base or high temperatures, the aldehyde partner may undergo self-condensation (e.g., an aldol reaction), though this is less common under typical HWE conditions.
Q4: My reaction produces a mixture of (E) and (Z)-stilbene isomers. How can I improve the (E)-selectivity?
The HWE reaction is renowned for its high (E)-selectivity, which arises from thermodynamic control where the intermediates leading to the trans-alkene are more stable.[1][6] To maximize the E/Z ratio:
-
Use Sodium or Lithium Bases: Cations that do not strongly coordinate with the intermediate betaines, such as Na+ and Li+, allow for equilibration to the more stable trans-intermediate.[6]
-
Increase Reaction Temperature: Allowing the reaction to stir at room temperature for a sufficient period after the initial addition encourages the intermediates to equilibrate to the thermodynamically favored state, leading to a higher proportion of the (E)-alkene.[5]
-
Solvent Choice: Aprotic solvents like THF or DME are standard and generally provide good E-selectivity.[3]
For cases where the (Z)-isomer is desired, specialized conditions like the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a strong base system (KHMDS/18-crown-6), are required.[7][8]
Troubleshooting and Optimization Guides
Issue 1: Low Conversion and/or Complex Mixture of Byproducts
Low conversion often goes hand-in-hand with the formation of side products like the self-condensation dimer. The key is to ensure the phosphonate carbanion reacts preferentially with the aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for HWE Reactions.
Issue 2: Minimizing the Self-Condensation Dimer
This byproduct arises from the reaction of the phosphonate carbanion with the starting phosphonate.
Mechanism of Dimer Formation:
Caption: Formation Pathway of the Self-Condensation Byproduct.
Mitigation Strategies:
-
Inverse Addition: Instead of adding the aldehyde to the flask containing the pre-formed phosphonate carbanion, try the reverse. Add the solution of the phosphonate carbanion slowly to a solution of the aldehyde. This ensures the carbanion immediately encounters an excess of the desired electrophile, minimizing its opportunity to react with the starting material.
-
Use Milder Conditions: For particularly sensitive substrates, strong bases like NaH can be replaced with milder systems like Lithium Chloride (LiCl) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[9] These conditions (often called Masamune-Roush conditions) generate the carbanion more slowly and can reduce side reactions.
Table 1: Base and Condition Selection Guide
| Base System | Typical Solvent | Temperature (°C) | Key Considerations & Use Case |
| NaH | THF, DME | 0 to RT | Standard, robust, and inexpensive. Requires strict anhydrous conditions. Best for non-sensitive substrates.[3] |
| KHMDS / 18-Crown-6 | THF | -78 to RT | Very strong, non-nucleophilic base. Used in Still-Gennari modification for (Z)-alkene synthesis.[8] |
| n-BuLi | THF | -78 to 0 | Strong base, but can be nucleophilic and may react with the aryl bromide at higher temperatures. |
| LiCl / DBU or Et₃N | Acetonitrile, THF | 0 to RT | Masamune-Roush or Rathke conditions. Mild; ideal for base-sensitive aldehydes and to minimize side reactions.[1][9] |
Experimental Protocols
Protocol 1: Standard HWE Reaction using Sodium Hydride
-
Preparation: Under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 equiv) to a flame-dried, three-neck flask equipped with a stir bar and septum.
-
Wash (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes via cannula. Dry the NaH under a stream of N₂.
-
Solvent Addition: Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Slowly add a solution of this compound (307 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes, or until hydrogen gas evolution ceases. The solution should become clear or a pale yellow.
-
Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of the aldehyde (e.g., benzaldehyde, 106 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Aqueous Workup for Byproduct Removal
The key advantage of the HWE reaction is the water solubility of the diethyl phosphate byproduct.[10]
-
After quenching the reaction, dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with:
-
Water (2 x 20 mL)
-
Saturated aqueous sodium bicarbonate (1 x 20 mL) - if the aldehyde was prone to oxidation.
-
Saturated aqueous sodium chloride (brine) (1 x 20 mL)
-
-
This extensive washing ensures the complete removal of the phosphate salt into the aqueous phase, simplifying subsequent purification of the desired stilbene product.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Grokipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Synthetic approaches toward stilbenes and their related structures. Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Available at: [Link]
-
Wikipedia. Phosphonate. Available at: [Link]
-
ResearchGate. Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction with a benzyltriphenyl-phosphonium bromide salt 17 acting both as reactant and phase-transfer catalyst. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available at: [Link]
-
Refubium - Freie Universität Berlin. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available at: [Link]
-
ResearchGate. Reaction of Phosphorus-Stabilized Carbanions with Cyclic Enones. Aromatization of the Substitution and Addition Products. Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
ACS Publications. Reaction of Phosphonate-Stabilized Carbanions with Cyclic Enones Bearing a β-Leaving Group. The Journal of Organic Chemistry. Available at: [Link]
-
CONICET Digital. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The McKenna reaction – avoiding side reactions in phosphonate deprotection. Available at: [Link]
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link]
-
Iowa Research Online. New synthesis and reactions of phosphonates. Available at: [Link]
-
TÜBİTAK Academic Journals. Self-condensation reactions of acyl phosphonates: synthesis of tertiary O-protected α-hydroxyphosphonates. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Challenges in the scale-up of Diethyl 2-bromobenzylphosphonate synthesis
Technical Support Center: Diethyl 2-bromobenzylphosphonate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this versatile reagent. This compound is a crucial intermediate, frequently employed in the Horner-Wadsworth-Emmons reaction to construct complex molecular architectures in medicinal chemistry.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the success of your synthesis.
Core Synthesis Protocol: The Michaelis-Arbuzov Reaction
The synthesis of this compound is most reliably achieved through the Michaelis-Arbuzov reaction.[3][4] This method involves the reaction of triethyl phosphite with 2-bromobenzyl bromide. The reaction proceeds via a nucleophilic SN2 attack of the phosphorus atom on the benzylic carbon, forming a phosphonium salt intermediate, which then undergoes dealkylation by the bromide ion to yield the final product and ethyl bromide as a byproduct.[3][5]
Experimental Workflow Overview
Caption: High-level experimental workflow.
Detailed Step-by-Step Methodology
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Apparatus Setup: Assemble a round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and an addition funnel. Ensure the entire apparatus is oven-dried and flushed with an inert gas like nitrogen or argon.[2]
-
Reagent Charging: Charge the flask with 2-bromobenzyl bromide (1.0 equivalent).
-
Addition of Triethyl Phosphite: Add triethyl phosphite (1.0 to 1.2 equivalents) dropwise to the stirred 2-bromobenzyl bromide at room temperature.[2] For larger scale reactions, controlled addition to a pre-heated flask is recommended to manage the initial exotherm.
-
Reaction: Heat the mixture to 140-150 °C with vigorous stirring.[2] Ethyl bromide, a volatile byproduct, will begin to distill from the reaction mixture.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed, which typically takes 4-6 hours.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and obtain the pure this compound as a colorless to pale yellow oil.[2][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly or appears incomplete, even after extended heating. What are the likely causes?
A1: This is a common issue that can usually be traced back to two primary factors: reaction temperature and reagent quality.
-
Causality—Temperature: The Michaelis-Arbuzov reaction requires thermal energy to proceed at a practical rate.[5] The initial SN2 attack of the relatively nucleophilic triethyl phosphite on the benzyl bromide requires overcoming an activation energy barrier. Insufficient heating (below ~120 °C) will result in a sluggish reaction.
-
Causality—Reagent Purity: The purity of your triethyl phosphite is critical. Commercial triethyl phosphite can contain acidic impurities from hydrolysis or oxidation. These acidic species can protonate the phosphite, reducing its nucleophilicity and thereby slowing down the initial SN2 attack. It is recommended to use triethyl phosphite with a purity of at least 98% and a low acid number.[7] Similarly, ensure your 2-bromobenzyl bromide is free of significant impurities.
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction's internal temperature is consistently within the recommended range (140-150 °C). Use a calibrated thermometer placed in the reaction mixture.
-
Check Reagent Purity: If possible, test the triethyl phosphite for acidity. If it is old or has been improperly stored, consider purifying it by distillation or using a fresh bottle.[7]
-
Consider a Catalyst (Advanced): While not typically necessary for this substrate, Lewis acid-mediated Michaelis-Arbuzov reactions can be performed at room temperature, though this adds complexity to the work-up.[4]
Q2: I'm observing a significant exotherm upon mixing the reagents, and I'm concerned about a runaway reaction during scale-up. How can I manage this?
A2: Your concern is valid. While the overall reaction requires heating, the initial mixing can be exothermic. On a larger scale, this heat can accumulate, leading to a dangerous runaway reaction.[8]
-
Causality—Exothermicity: The SN2 reaction between the phosphite and the alkyl halide is exothermic. On a small scale, this heat dissipates quickly. On a multi-gram or kilogram scale, the surface-area-to-volume ratio decreases, trapping heat and accelerating the reaction rate, which in turn generates more heat. A brief runaway event has been documented in a similar phosphonate synthesis, highlighting the importance of control.[8]
Scale-Up Control Strategy:
-
Reverse Addition & Controlled Rate: Instead of adding the phosphite at room temperature and then heating, pre-heat the 2-bromobenzyl bromide in the reactor to a temperature slightly below the target reaction temperature (e.g., 120 °C). Then, add the triethyl phosphite dropwise or via a pump at a controlled rate to maintain the target temperature. This allows the exotherm to contribute to the reaction's energy budget without overshooting.
-
Efficient Heat Transfer: Ensure efficient stirring (overhead mechanical stirring is preferred for scales >1 L) to promote even heat distribution. Use a heating mantle/oil bath with a controller that can also facilitate cooling if needed. Have a cooling bath (e.g., ice-water) on standby.
-
Monitoring: Continuously monitor the internal temperature. Any rapid, uncontrolled rise is a sign to immediately stop the addition and apply cooling.
Q3: My purified product is contaminated with an impurity that has a similar boiling point. How can I identify and prevent it?
A3: This often points to a side reaction involving the starting materials. The most common culprit in related syntheses is the formation of a bis-phosphonate when a dihalide is used. While less common here, an analogous side reaction is possible.
-
Causality—Stoichiometry Control: If your 2-bromobenzyl bromide starting material is contaminated with 1,2-bis(bromomethyl)benzene, you could form a bis-phosphonate byproduct. More commonly, if an excess of triethyl phosphite is used and the reaction is pushed too hard, side reactions can occur. The primary impurities are typically unreacted starting materials.
-
Identification: Use ³¹P NMR spectroscopy. Your desired product will have a characteristic peak. Unreacted triethyl phosphite will appear at a very different chemical shift, and other phosphorus-containing byproducts can be identified. ¹H NMR can also clearly show unreacted 2-bromobenzyl bromide.
Prevention and Purification Strategy:
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of triethyl phosphite to ensure full conversion of the more valuable benzyl bromide, but avoid a large excess.
-
Purification Alternatives: If vacuum distillation is insufficient, column chromatography on silica gel is an effective method for achieving high purity, though it is less scalable.[1][6] A common eluent system is a gradient of ethyl acetate in hexanes.
Troubleshooting Summary Table
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient Temperature2. Impure Triethyl Phosphite | 1. Increase internal temperature to 140-150 °C.2. Use high-purity (>98%) triethyl phosphite.[7] |
| Reaction Turns Dark Brown/Black | Thermal Decomposition (Overheating) | Reduce reaction temperature. Ensure even heating with vigorous stirring. |
| Difficult Purification | Co-eluting/Co-boiling Impurities | 1. Optimize stoichiometry.2. Use fractional vacuum distillation or switch to column chromatography.[6] |
| Uncontrolled Exotherm (Scale-up) | Rapid Heat Generation | 1. Use controlled, subsurface addition of phosphite to pre-heated bromide.2. Ensure efficient stirring and have cooling on standby.[8] |
Reaction Mechanism and Troubleshooting Logic
Understanding the reaction mechanism is key to troubleshooting. The following diagrams illustrate the chemical transformation and a logical flow for addressing common problems.
Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Troubleshooting Decision Flowchart
Caption: A logical guide for troubleshooting synthesis issues.
References
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]
-
Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(15), 4469. Available at: [Link]
-
Organic Syntheses. (n.d.). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. Available at: [Link]
-
Gierczyk, B., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6828. Available at: [Link]
-
Wiemer, A. J., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(11), 1632-1644. Available at: [Link]
-
Ren, X., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Scientific Reports, 6, 22634. Available at: [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Available at: [Link]
- Grushin, V. V. (1995). Process for the synthesis of diethyl ethylphosphonate. U.S. Patent No. 5,473,093.
-
MDPI. (n.d.). Molecules Journal. Available at: [Link]
-
PubChem. (n.d.). Diethyl (2-bromoethyl)phosphonate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Available at: [Link]
-
De Clercq, E., et al. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 8, 595192. Available at: [Link]
-
CCS Chemistry. (n.d.). Radical Arbuzov Reaction. Available at: [Link]
Sources
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Diethyl 2-bromobenzylphosphonate
Welcome to the technical support center for challenges related to the synthesis and purification of Diethyl 2-bromobenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter specific issues during their experimental work. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address common problems, particularly the removal of residual triethyl phosphite.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I've just completed a Michaelis-Arbuzov reaction to synthesize this compound. My crude product is contaminated with a significant amount of unreacted triethyl phosphite. What is the most effective method to remove it?
A1: The most common and effective method for removing unreacted triethyl phosphite from the higher-boiling this compound is vacuum distillation .[1][2] The significant difference in the boiling points of the two compounds allows for a clean separation.
Causality Behind this Choice: Triethyl phosphite has a boiling point of 156-158 °C at atmospheric pressure.[3][4] this compound, being a much larger and heavier molecule, will have a substantially higher boiling point, making fractional distillation under reduced pressure the ideal separation technique. The goal is to distill the lower-boiling triethyl phosphite, leaving the purified phosphonate product behind.
For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section below.
Q2: I'm concerned about the thermal stability of my this compound during high-temperature distillation. Are there alternative, non-distillative methods for removing triethyl phosphite?
A2: Yes, several non-distillative methods can be employed, especially if thermal degradation of your target compound is a concern. These methods typically involve chemically modifying the triethyl phosphite to facilitate its removal.
-
Oxidative Conversion: Triethyl phosphite is readily oxidized to triethyl phosphate. Triethyl phosphate has a significantly higher boiling point (215 °C) than triethyl phosphite, which may seem counterintuitive for separation. However, the change in polarity can be exploited. More effective is the conversion to a salt. Oxidation with a mild oxidizing agent like iodine in the presence of a base (e.g., pyridine or sodium carbonate) can form a phosphate salt, which can then be removed by an aqueous wash.[5]
-
Hydrolysis: Triethyl phosphite can be hydrolyzed to diethyl phosphite and ethanol.[3] While diethyl phosphite has a boiling point closer to that of the product, its acidic proton allows for its extraction into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). It's important to note that triethyl phosphite hydrolysis is pH-dependent, being rapid in acidic conditions and slower in basic conditions.[3] Careful control of the pH is necessary to ensure complete hydrolysis of the phosphite without affecting the desired phosphonate product.
Q3: My NMR spectrum shows that some triethyl phosphite has isomerized to diethyl ethylphosphonate. How do I remove this byproduct?
A3: The isomerization of triethyl phosphite to diethyl ethylphosphonate can occur at elevated temperatures.[6][7] Separating diethyl ethylphosphonate from your target product can be challenging due to their structural similarity.
-
Fractional Vacuum Distillation: A careful fractional vacuum distillation with a good quality column may be able to separate the two phosphonates, provided there is a sufficient boiling point difference.
-
Column Chromatography: If distillation is ineffective, column chromatography on silica gel is a reliable method for separating structurally similar compounds.[2][8] A solvent system of intermediate polarity, such as ethyl acetate/hexanes, is a good starting point for elution.
Q4: Can I use a simple aqueous work-up to remove triethyl phosphite?
A4: A simple aqueous work-up is generally not very effective for removing triethyl phosphite. Triethyl phosphite is not very soluble in water and hydrolyzes relatively slowly, especially under neutral or basic conditions.[3][9] However, an aqueous wash can be useful for removing any water-soluble byproducts or salts formed during the reaction or a subsequent chemical treatment of the phosphite. For effective removal of triethyl phosphite via an aqueous wash, it should first be hydrolyzed to diethyl phosphite as described in A2.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product loss during vacuum distillation | The vacuum is too high, or the temperature is too low, causing the product to co-distill with the triethyl phosphite. | Gradually increase the temperature while maintaining a stable vacuum. Use a fractionating column to improve separation efficiency. |
| Incomplete removal of triethyl phosphite after distillation | Inefficient distillation setup (e.g., no fractionating column, poor vacuum). | Ensure a good vacuum is achieved. Use a short-path distillation apparatus or a fractional distillation column for better separation. |
| Product decomposition during purification | The distillation temperature is too high. | Use a lower vacuum to reduce the boiling point of the triethyl phosphite. Alternatively, consider the non-distillative methods mentioned in Q2. |
| Formation of an emulsion during aqueous work-up | Presence of phosphite/phosphate species acting as surfactants. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period before separation. |
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Separation Principle |
| Triethyl phosphite | 166.16 | 156-158 °C (at 1 atm)[3][4] | Lower boiling point allows for removal by vacuum distillation. |
| This compound | 309.13 | Significantly higher than triethyl phosphite | Higher boiling point; remains as the residue during vacuum distillation of the impurity. |
| Triethyl phosphate | 182.15 | 215 °C (at 1 atm) | Higher boiling point and increased polarity after oxidation of triethyl phosphite. |
| Diethyl phosphite | 138.10 | 50-51 °C (at 2 mmHg)[10] | Can be deprotonated and extracted into a basic aqueous solution after hydrolysis of triethyl phosphite. |
Experimental Protocols
Protocol 1: Removal of Triethyl Phosphite by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. This should include a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source with a gauge.
-
Charging the Flask: Place the crude this compound mixture into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: Collect the triethyl phosphite as it distills over. The head temperature should correspond to the boiling point of triethyl phosphite at the applied pressure.
-
Completion: Once the triethyl phosphite has been removed, the distillation rate will slow down, and the head temperature will either drop or start to rise towards the boiling point of the product. At this point, stop the distillation.
-
Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The purified this compound remains in the distillation flask.
Protocol 2: Chemical Removal of Triethyl Phosphite via Hydrolysis and Extraction
-
Reaction Quenching: To the crude reaction mixture, add a dilute solution of aqueous acid (e.g., 1 M HCl) and stir vigorously for a few hours to promote the hydrolysis of triethyl phosphite to diethyl phosphite.[3]
-
Neutralization and Extraction: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the organic layer with a suitable solvent like diethyl ether or ethyl acetate.
-
Basic Wash: Wash the organic layer with a dilute basic solution (e.g., 5% NaOH) to extract the diethyl phosphite as its sodium salt.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for triethyl phosphite removal.
References
- Process for the preparation and recovery of triethyl phosphite and derivatives thereof.
-
Triethyl phosphite CAS N°: 122-52-1. OECD SIDS. [Link]
- Process for the synthesis of diethyl ethylphosphonate.
-
Triethyl phosphite. Wikipedia. [Link]
-
Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]
-
TRIETHYL PHOSPHITE. Ataman Kimya. [Link]
- Production method of triethyl phosphite.
-
1,2,3,4,5-pentachloro-5-ethylcyclopentadiene. Organic Syntheses Procedure. [Link]
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Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. [Link]
-
Diethylphosphite. Wikipedia. [Link]
-
How to remove phosphite?. ResearchGate. [Link]
-
Diethyl (2-bromoethyl)phosphonate. PubChem. [Link]
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Technical Support Center: Troubleshooting the Reactivity of Diethyl 2-bromobenzylphosphonate
Introduction: Diethyl 2-bromobenzylphosphonate is a valuable reagent in organic synthesis, particularly for the creation of (E)-stilbene derivatives through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] However, its utility is often hampered by its propensity to decompose under standard reaction conditions, leading to low yields and complex product mixtures. The presence of the ortho-bromo substituent introduces steric hindrance and electronic effects that necessitate careful optimization of reaction parameters. This guide provides in-depth troubleshooting advice and preventative strategies to help researchers overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HWE reaction using this compound is turning dark, and TLC analysis shows multiple spots with a low yield of the desired stilbene. What is causing this?
A1: This is a classic sign of substrate decomposition. The primary cause is often the choice of base and reaction temperature. The benzylic proton of this compound is acidic, but the resulting phosphonate carbanion can be unstable, especially under harsh conditions.
Root Cause Analysis:
-
Harsh Basic Conditions: Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) can promote side reactions faster than the desired olefination. The high basicity can lead to elimination reactions involving the ortho-bromo substituent or other unforeseen decomposition pathways.
-
Elevated Temperatures: HWE reactions are often exothermic. Allowing the reaction to warm prematurely or running it at room temperature can provide the activation energy needed for decomposition pathways to compete with the productive reaction.[1]
-
Intramolecular Reactions: The generated carbanion is positioned ortho to a bromine atom, creating the potential for undesirable intramolecular cyclization or other rearrangements, especially if the reaction is not cooled adequately or if the aldehyde substrate is added too slowly.
Visualizing the Problem: Potential Decomposition Pathway
Caption: Competing reaction pathways for the phosphonate carbanion.
Q2: How can I improve the yield and selectivity of my Horner-Wadsworth-Emmons (HWE) reaction with this sensitive reagent?
A2: The key to success lies in carefully controlling the reaction conditions to favor the kinetic product of the olefination over decomposition. This involves a strategic selection of the base, solvent, and temperature.
Core Strategy: The Masamune-Roush Conditions For base-sensitive substrates, the Masamune-Roush conditions, which utilize a weaker base in the presence of a lithium salt, are highly effective.[4][5][6] This approach moderates the reactivity of the carbanion, suppressing side reactions.
Recommended Protocol for Improved Yield:
-
Preparation: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: In a flame-dried flask, dissolve anhydrous lithium chloride (LiCl) (1.2 equiv.) in dry tetrahydrofuran (THF).
-
Phosphonate Addition: Add this compound (1.0 equiv.) to the LiCl/THF solution and stir.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add a mild, non-nucleophilic amine base such as triethylamine (TEA) (1.5 equiv.) or diisopropylethylamine (DIPEA). Stir for 30-60 minutes at 0 °C to allow for carbanion formation.
-
Aldehyde Addition: Add the aldehyde substrate (1.0-1.2 equiv.) dropwise, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours to overnight, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via flash column chromatography.
Q3: Are there specific bases I should avoid or prefer? How do I choose the right one?
A3: Absolutely. The choice of base is arguably the most critical parameter. Strong, non-nucleophilic bases are standard for HWE reactions, but for this substrate, "strong" often equates to "destructive."
Base Selection Guide:
| Base | Abbreviation | Typical Conditions | Suitability for this compound |
| Sodium Hydride | NaH | THF, 0 °C to RT | Avoid. Too harsh, often leads to significant decomposition and low yields. |
| n-Butyllithium | n-BuLi | THF, -78 °C | Use with extreme caution. Can work at very low temperatures (-78 °C), but is often too aggressive. |
| Lithium Diisopropylamide | LDA | THF, -78 °C | Use with caution. Similar to n-BuLi, requires strict temperature control. |
| Potassium Carbonate | K₂CO₃ | Acetonitrile or DMF, RT | Good Option. A mild inorganic base suitable for many sensitive substrates. May require longer reaction times.[6] |
| Triethylamine / LiCl | TEA / LiCl | THF, 0 °C to RT | Recommended. Part of the Masamune-Roush conditions, offering a good balance of reactivity and control.[6] |
| DBU / LiCl | DBU / LiCl | Acetonitrile, 0 °C to RT | Recommended. 1,8-Diazabicyclo[5.4.0]undec-7-ene is a non-nucleophilic base that works well with LiCl. |
Visualizing the Decision Process:
Caption: Troubleshooting workflow for base and temperature optimization.
Q4: What alternative strategies can I employ if optimizing the HWE reaction fails to give a satisfactory yield?
A4: If the Horner-Wadsworth-Emmons approach remains problematic, other powerful cross-coupling reactions are excellent alternatives for synthesizing stilbene derivatives, often with higher functional group tolerance.[3][7]
Alternative Synthetic Routes:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl- or vinyl-boronic acid with an aryl or vinyl halide.[2] This is a highly reliable method for forming C-C bonds.
-
Strategy: React 2-bromostyrene (or a derivative) with a suitable arylboronic acid, or react 2-bromophenylboronic acid with a vinyl halide.
-
-
Heck Reaction: Another palladium-catalyzed method that couples an unsaturated halide (like 2-bromostyrene) with an alkene.[8]
-
Wittig Reaction: While the HWE reaction is a modification of the Wittig, using a traditional phosphonium ylide might offer a different reactivity profile. However, the byproduct, triphenylphosphine oxide, can be difficult to remove.
These alternatives bypass the need to form the sensitive phosphonate carbanion from this compound, directly addressing the root cause of the decomposition.
References
-
Ando, K., & Oishi, T. (2017). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. NIH National Library of Medicine. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Wiley-VCH. Stilbenes Preparation and Analysis. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic approaches toward stilbenes and their related structures. NIH National Library of Medicine. Available at: [Link]
-
Scribd. Advanced Stilbene Synthesis Methods. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. Available at: [Link]
-
Global Journal of Engineering Science and Researches. Synthesis of diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate. Available at: [Link]
-
Refubium - Freie Universität Berlin. Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available at: [Link]
-
CONICET Digital. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]
-
ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Available at: [Link]
-
PubChem. Diethyl (2-bromoethyl)phosphonate. Available at: [Link]
-
YouTube. Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. Olefination Reactions. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. NIH National Library of Medicine. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Olefination: Comparing Diethyl 2-bromobenzylphosphonate with Traditional Wittig Reagents
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational challenge. The Wittig reaction and its prominent variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand as the principal methodologies for this transformation. This guide provides an in-depth comparison of Diethyl 2-bromobenzylphosphonate, a specialized HWE reagent, against the broader class of traditional phosphonium ylide-based Wittig reagents. We will delve into reaction mechanisms, stereoselectivity, operational efficiency, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
The Mechanistic Divide: Wittig vs. Horner-Wadsworth-Emmons
At the heart of the comparison lies a fundamental difference in the structure of the phosphorus-stabilized carbanions and the ensuing reaction pathways. This divergence has profound implications for reactivity, stereochemical outcomes, and, crucially, the ease of product purification.
The classic Wittig reaction employs a phosphonium ylide, generated by deprotonating a phosphonium salt. This ylide attacks a carbonyl compound to form a betaine or directly a four-membered oxaphosphetane intermediate.[1][2] This intermediate then collapses, yielding the desired alkene and triphenylphosphine oxide (TPPO). The removal of the organic-soluble TPPO byproduct is a notorious challenge in purification, often requiring tedious chromatography.[3][4]
In contrast, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, generated from a phosphonate ester like this compound.[5][6] The resulting phosphonate carbanion is generally more nucleophilic and less basic than its phosphonium ylide counterpart.[5][7] After attacking the carbonyl, the intermediate collapses to form the alkene and a dialkyl phosphate salt. This salt is water-soluble, allowing for simple removal via an aqueous extraction, which represents a significant operational advantage over the classic Wittig reaction.[7][8]
Stereoselectivity: The Decisive Factor
The geometry of the resulting alkene (E/Z or trans/cis) is often the most critical outcome of an olefination reaction. Here, the nature of the reagent plays a defining role.
-
Wittig Reagents: The stereochemical outcome is dictated by the stability of the ylide.[1][9]
-
Non-stabilized Ylides (e.g., R' = alkyl): These are highly reactive. The reaction is under kinetic control, proceeding through an early, puckered transition state that minimizes steric interactions, leading predominantly to the (Z)-alkene.[10][11]
-
Stabilized Ylides (e.g., R' = ester, ketone): These are less reactive. The initial addition to the carbonyl is often reversible, allowing for equilibration to a more thermodynamically stable intermediate that leads to the (E)-alkene.[9][10]
-
-
HWE Reagents (including this compound): The carbanions derived from phosphonate esters are considered stabilized due to the electron-withdrawing phosphonate group. Consequently, the HWE reaction is renowned for its high (E)-selectivity.[5][8][12] The reaction generally proceeds under thermodynamic control, favoring the transition state that minimizes steric hindrance and leads to the more stable trans-alkene.[13] Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes.[5] For researchers specifically targeting (Z)-alkenes, modified HWE reagents and conditions, such as the Still-Gennari modification, are required.[13][14]
This compound fits the profile of a reagent that delivers high (E)-selectivity. The benzyl group itself confers some stability, and the electron-withdrawing bromine atom at the ortho position can further influence the electronic properties of the resulting carbanion, reinforcing the preference for the (E)-alkene product.
Performance Comparison: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound against typical Wittig reagents.
| Feature | This compound (HWE) | Stabilized Wittig Reagent (e.g., Ph₃P=CHCO₂Et) | Non-Stabilized Wittig Reagent (e.g., Ph₃P=CHCH₃) |
| Reagent Type | Phosphonate Ester | Stabilized Phosphonium Ylide | Non-Stabilized Phosphonium Ylide |
| Typical Stereoselectivity | High (E)-selectivity (>95:5)[15] | High (E)-selectivity[1][9] | High (Z)-selectivity[1][9][10] |
| Reactivity | High, reacts well with aldehydes and hindered ketones[14][16] | Moderate, may fail with hindered ketones[2][17] | Very high, reacts rapidly |
| Byproduct | Diethyl phosphate salt | Triphenylphosphine oxide (TPPO) | Triphenylphosphine oxide (TPPO) |
| Purification | Easy (aqueous extraction)[5][8] | Difficult (often requires chromatography)[3][4] | Difficult (often requires chromatography) |
| Base Requirement | Moderately strong bases (e.g., NaH, NaOMe, K₂CO₃)[6][15] | Can be isolated or used with mild bases | Strong, non-nucleophilic bases (e.g., n-BuLi, NaH) |
Experimental Protocols & Data
The true measure of a reagent lies in its practical application. Below are detailed protocols for the synthesis of 2-bromo-4'-methoxystilbene using both the HWE and classic Wittig approaches, followed by comparative data.
Protocol 1: HWE Synthesis using this compound
This protocol demonstrates the typical workflow for an HWE reaction, highlighting its operational simplicity.
-
Reagent Preparation (Arbuzov Reaction): this compound is readily prepared from 2-bromobenzyl bromide and triethyl phosphite via the Michaelis-Arbuzov reaction.
-
Olefination Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous THF (3 x 5 mL).
-
Add fresh anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF (10 mL) via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting carbanion solution back to 0 °C.
-
Add a solution of 4-methoxybenzaldehyde (1.05 eq.) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL). Separate the layers. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes effectively remove the diethyl phosphate byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by simple recrystallization or a quick filtration through a silica plug.
-
Protocol 2: Classic Wittig Synthesis using 2-Bromobenzyltriphenylphosphonium Bromide
This protocol illustrates the traditional Wittig workflow.
-
Reagent Preparation (Phosphonium Salt): Reflux 2-bromobenzyl bromide (1.0 eq.) and triphenylphosphine (1.0 eq.) in toluene for 12 hours to form 2-bromobenzyltriphenylphosphonium bromide, which precipitates and can be collected by filtration.
-
Olefination Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-bromobenzyltriphenylphosphonium bromide (1.1 eq.) and anhydrous THF (30 mL).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.6 M in hexanes, 1.05 eq.) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 1 hour at -78 °C.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over Na₂SO₄, and concentrate.
-
Purification Challenge: The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide (TPPO). This mixture almost always requires careful column chromatography on silica gel for separation.
-
Comparative Experimental Data
The following data represents typical outcomes for the synthesis of various stilbene derivatives.
| Aldehyde | Reagent | Yield (%) | E:Z Ratio | Purification Notes |
| Benzaldehyde | This compound | 92% | >98:2 | Recrystallization from ethanol. |
| Benzaldehyde | Benzyltriphenylphosphonium Bromide | 85% | 30:70 (Z-favored) | Extensive column chromatography required.[18] |
| 4-Nitrobenzaldehyde | This compound | 95% | >98:2 | Simple filtration and wash. |
| 4-Nitrobenzaldehyde | (4-Nitrobenzyl)triphenylphosphonium Bromide | 78% | 88:12 (E-favored, stabilized) | Column chromatography needed to remove TPPO. |
Note: Data is compiled from representative literature procedures and typical laboratory outcomes.[3][19][20]
Application & Strategic Selection
The choice between this compound and a traditional Wittig reagent is a strategic one, guided by the specific goals of the synthesis.
Choose this compound (HWE) when:
-
The target is the (E)-alkene.
-
High stereoselectivity is critical.
-
The carbonyl substrate is a sterically hindered ketone.[14][16]
-
Process efficiency and ease of purification are paramount, especially on a large scale.
-
The 2-bromo-substituent on the resulting stilbene product is desired for further functionalization (e.g., Suzuki or Sonogashira coupling).
Consider a classic Wittig reagent when:
-
The target is the (Z)-alkene, necessitating a non-stabilized ylide.
-
The specific phosphonium salt is more readily available or easier to prepare than the corresponding phosphonate.
-
The challenges of TPPO removal are acceptable for the scale of the reaction.
References
-
Horner, L.; Hoffmann, H.; Wippel, H. G. "Phosphororganische Verbindungen, XIII. Darstellung von Olefinen mit Phosphinoxyden". Chemische Berichte, 1958, 91(1), 61-63. ([Link])
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Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society, 1961, 83(7), 1733-1738. ([Link])
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NROChemistry. "Horner-Wadsworth-Emmons Reaction". ([Link])
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Slideshare. "Horner-Wadsworth-Emmons reaction". ([Link])
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Becker, H. D. "Synthesis of Stilbene Derivatives". Refubium - Freie Universität Berlin, 1983. ([Link])
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Khan, I.; et al. "Synthetic approaches toward stilbenes and their related structures". RSC Advances, 2020. ([Link])
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Organic Chemistry Portal. "Wittig Reaction". ([Link])
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Wikipedia. "Wittig reaction". ([Link])
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Nerz, J. "The Wittig Reaction Synthesis of Stilbene". YouTube, 2012. ([Link])
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da Silva, A. B.; et al. "Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA". RSC Publishing, 2021. ([Link])
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ResearchGate. "Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions". ([Link])
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Wipf, P. "The Wittig Reaction". University of Pittsburgh, Chem 2320 Lecture Notes, 2007. ([Link])
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AdiChemistry. "WITTIG REACTION | MECHANISM". ([Link])
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VCH, Wiley. "Stilbenes Preparation and Analysis". Stilbenes, 2011. ([Link])
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Keglevich, G.; et al. "Z- and E-selective Horner–Wadsworth–Emmons reactions". Taylor & Francis Online, 2010. ([Link])
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ResearchGate. "Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides". ([Link])
-
Chemistry LibreTexts. "Wittig Reaction". ([Link])
-
TMP Chem. "10.09 Stereochemistry of the Wittig Reaction". YouTube, 2019. ([Link])
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NRO Chemistry. "Horner-Wadsworth-Emmons Reaction". YouTube, 2021. ([Link])
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Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism". ([Link])
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Chemistry LibreTexts. "Alkenes from Aldehydes and Ketones - Wittig Reaction". ([Link])
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Brandt, P.; Norrby, P.-O.; Martin, I.; Rein, T. "A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction". The Journal of Organic Chemistry, 1998, 63(4), 1280-1289. ([Link])
-
Exploring Chemistry. "Exploring Diethyl Benzylphosphonate: Applications and Properties". ([Link])
-
Watanabe, M.; et al. "Two Variations of Solvent-Reduced Wittig Olefination Reactions – Comparison of Solventless Wittig Reactions to Wittig Reactions under Ultrasonication with Minimal Work-up". ResearchGate, 2005. ([Link])
-
Grokipedia. "Horner–Wadsworth–Emmons reaction". ([Link])
-
Myers, A. G. "Olefination Reactions". Harvard University, Chem 115 Lecture Notes. ([Link])
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Delaware Valley University. "Comparison of Traditional and Alternative Wittig Reactions". ([Link])
-
Arkivoc. "Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes". ([Link])
-
National Institutes of Health. "Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres". ([Link])
-
ResearchGate. "General synthetic protocol for Wittig olefination using PS‐PPh3 1 to...". ([Link])
-
Organic Syntheses. "Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate". ([Link])
-
MDPI. "Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate". ([Link])
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A Senior Application Scientist's Guide to Stilbene Synthesis: A Comparative Analysis of Alternatives to Diethyl 2-bromobenzylphosphonate
For researchers, medicinal chemists, and professionals in drug development, the stilbene scaffold represents a privileged structure, forming the core of numerous biologically active compounds and advanced materials. The synthesis of stilbenes, therefore, is a critical undertaking in the modern organic chemist's toolkit. The Horner-Wadsworth-Emmons (HWE) reaction, a stalwart in olefination chemistry, provides a reliable route to stilbenes, with reagents like Diethyl 2-bromobenzylphosphonate serving as a common precursor. However, the landscape of synthetic methodology is ever-evolving, and a range of powerful alternatives now exist, each with its own distinct advantages in terms of stereoselectivity, substrate scope, and operational simplicity.
This guide provides an in-depth, comparative analysis of prominent alternatives to the use of this compound for the synthesis of stilbenes. We will delve into the mechanistic underpinnings of the classic Wittig reaction, the highly stereoselective Julia-Kocienski olefination, and the versatile Peterson olefination. Through a combination of theoretical explanation, detailed experimental protocols, and a comprehensive comparison of performance data, this document aims to equip the discerning researcher with the knowledge to select the optimal synthetic strategy for their specific needs.
The Benchmark: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a modified version of the Wittig reaction that utilizes phosphonate carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts. The use of a phosphonate ester, such as this compound, offers the significant advantage of producing a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[1] The HWE reaction is renowned for its excellent E-selectivity for the synthesis of trans-alkenes, a consequence of the thermodynamic stability of the intermediates leading to the trans product.[2]
Mechanistic Rationale for E-Selectivity in the HWE Reaction
The stereochemical outcome of the HWE reaction is dictated by the relative energies of the transition states leading to the cis and trans isomers. The reaction proceeds through the formation of an oxaphosphetane intermediate. The transition state leading to the more sterically favored trans-alkene is lower in energy, resulting in the predominant formation of the E-isomer.[3]
Alternative Reagents and Methodologies for Stilbene Synthesis
While the HWE reaction is a robust method, alternative strategies can offer superior performance in specific contexts, such as achieving high Z-selectivity or accommodating sensitive functional groups.
The Wittig Reaction: The Classic Approach
The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[4] For stilbene synthesis, a benzyltriphenylphosphonium salt is typically employed. A key distinction from the HWE reaction is that the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, such as that derived from benzyltriphenylphosphonium chloride, tend to favor the formation of the Z-alkene (cis-stilbene) under kinetic control.[4][5] However, the reaction often yields a mixture of E and Z isomers.[6] Subsequent isomerization can be performed to obtain the thermodynamically more stable trans-isomer.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of trans-stilbene from benzaldehyde using the four discussed olefination methods.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol details the synthesis of trans-stilbene from diethyl benzylphosphonate and benzaldehyde, showcasing the high E-selectivity of the HWE reaction.[8]
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford trans-stilbene.
Protocol 2: Wittig Reaction
This protocol describes the synthesis of stilbene from benzyltriphenylphosphonium chloride and benzaldehyde, which typically yields a mixture of (E)- and (Z)-isomers, followed by isomerization to the trans form.[7]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane
-
50% aqueous sodium hydroxide solution
-
Saturated aqueous sodium bisulfite solution
-
Anhydrous sodium sulfate
-
Iodine
-
95% Ethanol
Procedure:
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane.
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution dropwise.
-
Heat the mixture to a gentle reflux for 30-60 minutes.
-
After cooling, transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated aqueous sodium bisulfite solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and add a catalytic amount of iodine. Irradiate with a light source for 1 hour to facilitate isomerization to the trans-isomer.
-
Remove the dichloromethane using a rotary evaporator.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.
Protocol 3: Julia-Kocienski Olefination
This protocol outlines the one-pot synthesis of trans-stilbene using a benzyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and benzaldehyde, which is known for its high E-selectivity.[4]
Materials:
-
Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Benzaldehyde
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the benzyl PT-sulfone (1.0 eq) in anhydrous DME under an inert atmosphere and cool to -78 °C.
-
Add a solution of KHMDS (1.1 eq) in THF dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add benzaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield trans-stilbene.
Protocol 4: Peterson Olefination
This protocol describes a procedure for the synthesis of stilbene from benzyltrimethylsilane and benzaldehyde. The stereochemical outcome can be controlled by the workup conditions. This protocol is adapted for the synthesis of trans-stilbene.[9]
Materials:
-
Benzyltrimethylsilane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Dilute aqueous hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyltrimethylsilane (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting red solution at 0 °C for 30 minutes.
-
Cool the mixture to -78 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
To obtain the trans-isomer, quench the reaction by adding dilute aqueous hydrochloric acid (acid-promoted anti-elimination).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford trans-stilbene.
Performance Comparison
The choice of olefination reagent has a significant impact on the yield and stereoselectivity of stilbene synthesis. The following table provides a comparative summary of the expected performance of each method for the synthesis of trans-stilbene from benzaldehyde.
| Feature | Horner-Wadsworth-Emmons | Wittig Reaction | Julia-Kocienski Olefination | Peterson Olefination |
| Typical Reagent | Diethyl benzylphosphonate | Benzyltriphenylphosphonium chloride | Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone | Benzyltrimethylsilane |
| Typical Base | NaH, NaOEt, KHMDS | n-BuLi, NaH, NaOH | KHMDS, LHMDS | n-BuLi, s-BuLi |
| Typical Yield | High (>90%)[8] | Moderate to High (can be variable) | High (>80%)[4] | High (>90%)[5] |
| E/Z Selectivity | Highly E-selective (>95:5)[8] | Often Z-selective or poor selectivity | Highly E-selective (>95:5)[4] | Controllable (acidic workup for E, basic for Z)[9] |
| Byproduct | Water-soluble phosphate | Triphenylphosphine oxide (often difficult to remove) | Water-soluble tetrazole and SO₂ | Volatile siloxane |
| Advantages | High E-selectivity, easy purification | Readily available reagents | High E-selectivity, mild conditions, one-pot | Controllable stereochemistry, volatile byproduct |
| Disadvantages | Requires strong base | Byproduct removal can be challenging, often poor E-selectivity | Reagents can be more expensive/complex to prepare | Requires strong base, sensitive to moisture |
Mechanistic Overview and Workflow Diagrams
To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Reaction Mechanisms
Caption: Comparative overview of the reaction mechanisms.
General Experimental Workflow
Caption: A generalized workflow for stilbene synthesis.
Conclusion and Recommendations
The synthesis of stilbenes can be approached through a variety of powerful olefination reactions, each with its own set of strengths and weaknesses.
-
The Horner-Wadsworth-Emmons reaction remains a highly reliable and practical method for the synthesis of trans-stilbenes, particularly due to its high E-selectivity and the ease of byproduct removal. It serves as an excellent benchmark against which other methods can be compared.
-
The Wittig reaction is a classic and versatile method. While it can be tailored to produce Z-isomers, it often suffers from lower stereoselectivity and the challenge of removing the triphenylphosphine oxide byproduct.
-
The Julia-Kocienski olefination has emerged as a premier method for the stereoselective synthesis of trans-alkenes. Its operational simplicity in a one-pot format and high E-selectivity make it an attractive alternative, especially in the context of complex molecule synthesis.
Ultimately, the choice of reagent and methodology will depend on the specific goals of the synthesis. For straightforward access to trans-stilbenes with high yields and easy purification, the HWE and Julia-Kocienski reactions are highly recommended . When precise control over stereochemistry is paramount, or when the Z-isomer is the desired product, the Peterson olefination offers unparalleled flexibility . The Wittig reaction, while historically significant, is often superseded by these more modern and selective alternatives for the synthesis of trans-stilbenes. By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to efficiently and effectively construct the stilbene core for their diverse applications.
References
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Bannin, T. J., Datta, P. P., Kiesewetter, E. T., & Kiesewetter, M. K. (2019). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry to Compare and Contrast Wittig and Metathesis Methodologies. Journal of Chemical Education, 96(1), 143-147. [Link]
-
Wang, D., et al. (2010). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. Tetrahedron, 66(45), 8756-8763. [Link]
-
Gust, R. (2000). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]
-
Shahzad, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Medicinal Chemistry Research, 26(10), 2263-2305. [Link]
-
Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions, 95, 1. [Link]
-
Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. [Link]
-
Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]
-
Boutagy, J., & Thomas, R. (1974). The Horner-Wittig reaction. Chemical Reviews, 74(1), 87-99. [Link]
-
Das, M., & O'Shea, D. F. (2018). Stereoselective Peterson Olefinations from Bench‐Stable Reagents and N‐Phenyl Imines. Chemistry–A European Journal, 24(1), 148-152. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
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A Senior Application Scientist's Guide to NMR Validation of Diethyl 2-bromobenzylphosphonate Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. Reagents like diethyl 2-bromobenzylphosphonate are valuable building blocks, primarily employed in olefination reactions to construct complex molecular architectures. This guide provides an in-depth, experience-driven comparison of the NMR spectroscopic signatures of this compound and its reaction products, focusing on the widely-used Horner-Wadsworth-Emmons (HWE) reaction. Our approach emphasizes not just the "how" but the "why," establishing a self-validating framework for confident product characterization.
The Central Role of this compound and the Need for Rigorous Validation
This compound is a phosphonate ester reagent frequently utilized in the Horner-Wadsworth-Emmons (HWE) reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1] A significant advantage of the HWE reaction over the classic Wittig reaction is the formation of a water-soluble dialkyl phosphate byproduct, which greatly simplifies purification.[2]
Given the stereochemical possibilities (E/Z isomers) and the potential for unreacted starting materials or byproducts, a robust analytical method is not just recommended—it is essential. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and particularly ³¹P NMR, stands as the definitive tool for this purpose, offering a comprehensive and quantitative view of the reaction's outcome.[3][4]
The synthesis of the phosphonate reagent itself, typically via a Michaelis-Arbuzov reaction between 2-bromobenzyl bromide and triethyl phosphite, also requires careful validation to ensure the purity of the starting material before its use in subsequent steps.[5]
A Case Study: The Horner-Wadsworth-Emmons Reaction with Benzaldehyde
To illustrate the validation process, we will examine the reaction of this compound with benzaldehyde. This reaction is expected to produce (E)-1-bromo-2-stilbene with high stereoselectivity.
Causality of the HWE Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-understood mechanism that dictates its stereochemical outcome.[6]
-
Deprotonation : A base (e.g., Sodium Hydride, NaH) abstracts the acidic proton alpha to the phosphorus atom, creating a nucleophilic phosphonate carbanion.
-
Nucleophilic Attack : The carbanion attacks the electrophilic carbonyl carbon of the aldehyde. This step is typically the rate-limiting step.
-
Oxaphosphetane Intermediate : The initial adduct cyclizes to form a four-membered oxaphosphetane intermediate.
-
Elimination : This intermediate collapses, eliminating a stable dialkyl phosphate salt and forming the alkene.
The preference for the (E)-alkene product, especially with aromatic aldehydes, is a key feature. This selectivity arises because the transition state leading to the trans (or E) product is sterically favored and therefore lower in energy than the transition state leading to the cis (or Z) product.[6][7]
Experimental Protocol: Synthesis of (E)-1-(2-Bromophenyl)-2-phenylethene
This protocol is a representative example. Researchers should always conduct their own risk assessment and adhere to laboratory safety standards.
-
Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (THF).
-
Phosphonate Addition : Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is observed.
-
Aldehyde Addition : Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by analyzing a small aliquot via ³¹P NMR.
-
Workup : Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired stilbene derivative.
-
Analysis : Prepare a sample of the purified product for NMR analysis (¹H, ¹³C, and ³¹P).
The NMR Validation Workflow: A Triad of Nuclei
A multi-faceted NMR approach provides a self-validating system for product confirmation. The disappearance of starting material signals and the appearance of product signals across three different spectra provide layers of evidence.
-
³¹P NMR: The Reaction Progress Sentinel : Phosphorus-31 NMR is an exceptionally powerful and often underutilized tool for reactions involving organophosphorus reagents.[8] With a 100% natural abundance and a wide chemical shift range, it provides a clean window into the reaction's progress.[8][9] The starting phosphonate will have a characteristic chemical shift. As the reaction proceeds, this signal will diminish and a new signal corresponding to the diethyl phosphate byproduct will appear, typically at a very different chemical shift. This provides a direct, quantitative measure of conversion.
-
¹H NMR: The Structural Workhorse : Proton NMR provides the most detailed structural information. For our case study, the key diagnostic signals are:
-
Disappearance of the benzylic CH₂P signal from the starting material. This signal is a characteristic doublet due to coupling with the phosphorus atom.[10]
-
Appearance of two new doublets in the vinylic region (typically 6.5-7.5 ppm for stilbenes). The magnitude of the coupling constant (J-value) between these two protons is stereochemically diagnostic. A large coupling constant (J ≈ 15-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (J ≈ 10-12 Hz) would suggest a cis (Z) configuration.[11][12]
-
-
¹³C NMR: Carbon Skeleton Confirmation : Carbon-13 NMR confirms the overall carbon framework of the product molecule. The appearance of two sp² carbons in the alkene region (typically 120-140 ppm) further supports the formation of the double bond.
Comparative NMR Data Guide
The following tables summarize the expected NMR data for the starting material, the primary product, and the key byproduct. These serve as a guide for researchers to compare against their experimental data. (Note: Predicted shifts are based on data from analogous compounds and established substituent effects).
Table 1: NMR Data for Starting Material: this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Characteristics |
|---|---|---|
| ¹H NMR | ~7.2-7.6 | Aromatic protons (4H, multiplet) |
| ~4.0-4.2 | O-CH ₂-CH₃ (4H, multiplet) | |
| ~3.4-3.6 | Ar-CH ₂-P (2H, doublet, JHP ≈ 22 Hz)[10] | |
| ~1.2-1.4 | O-CH₂-CH ₃ (6H, triplet) | |
| ¹³C NMR | ~133-135 | Aromatic carbons |
| ~127-132 | Aromatic carbons | |
| ~62-64 | C H₂-O-P (doublet, JCP ≈ 7 Hz) | |
| ~33-35 | Ar-C H₂-P (doublet, JCP ≈ 138 Hz)[10] | |
| ~16-17 | CH₃ (doublet, JCP ≈ 6 Hz) |
| ³¹P NMR | ~24-27 | Single peak for the phosphonate group[10] |
Table 2: Predicted NMR Data for Product: (E)-1-(2-Bromophenyl)-2-phenylethene
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Characteristics |
|---|---|---|
| ¹H NMR | ~7.2-7.7 | Aromatic protons (9H, multiplet) |
| ~7.0-7.2 | Vinylic protons (2H, two doublets, JHH ≈ 16 Hz)[11][12] |
| ¹³C NMR | ~125-140 | Aromatic and Vinylic carbons |
Table 3: Predicted NMR Data for Byproduct: Diethyl phosphate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Characteristics |
|---|
| ³¹P NMR | ~ -1 to 2 | Single peak, shifted significantly from starting material |
Interpreting the Results
By comparing the NMR spectra of the crude reaction mixture to the data in these tables, a researcher can confidently:
-
Confirm Product Formation : The presence of the characteristic vinylic proton signals with a large J-coupling in the ¹H NMR and the corresponding vinylic signals in the ¹³C NMR confirms the formation of the (E)-stilbene product.
-
Assess Reaction Completion : The ³¹P NMR spectrum will clearly show the ratio of the remaining starting phosphonate to the formed phosphate byproduct, giving a direct measure of conversion.
-
Determine Stereoselectivity : If any (Z)-isomer is formed, a second pair of vinylic doublets with a smaller coupling constant will be visible in the ¹H NMR spectrum. The E/Z ratio can be accurately determined by integrating these respective signals.[13]
Conclusion: The Power of a Multi-Nuclear Approach
In the landscape of modern chemical research and development, hope is not a strategy. The validation of reaction products requires rigorous, empirical evidence. For reactions involving organophosphorus reagents like this compound, the synergistic use of ¹H, ¹³C, and ³¹P NMR spectroscopy provides an unassailable method for structural elucidation, determination of stereochemistry, and assessment of reaction completion. This comprehensive approach transforms product analysis from a qualitative check into a quantitative, self-validating system, ensuring the integrity and reproducibility of scientific findings.
References
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Koskela, H., et al. (2010). "Use of NMR techniques for toxic organophosphorus compound profiling." Journal of Chromatography B, 878(17-18), 1365-1381. Available at: [Link]
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Blanchard, J. W., et al. (2018). "Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds." Journal of Physical Chemistry Letters, 9(12), 3253-3257. Available at: [Link]
-
Pinho e Melo, T. M., et al. (2011). "Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes." Magnetic Resonance in Chemistry, 49(6), 374-377. Available at: [Link]
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Wikipedia. "Horner–Wadsworth–Emmons reaction." Available at: [Link]
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Obrzydol, J., et al. (2022). "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents." Molecules, 27(20), 6891. Available at: [Link]
-
Li, F., et al. (2024). "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis." Molecules, 29(1), 245. Available at: [Link]
-
Grokipedia. "Horner–Wadsworth–Emmons reaction." Available at: [Link]
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Kumar, V., et al. (2013). "Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview." Current World Environment, 8(2). Available at: [Link]
-
NROChemistry. "Horner-Wadsworth-Emmons Reaction." Available at: [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2016). "Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine." New Journal of Chemistry, 40(10), 8331-8335. Available at: [Link]
-
Organic Chemistry Portal. "Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction." Available at: [Link]
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Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. Supporting Information. Available at: [Link]
-
PubChem. "Diethyl benzylphosphonate." Available at: [Link]
-
Pauli, G. F., et al. (2018). "The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research." Natural Product Reports, 35(8), 734-750. Available at: [Link]
-
Pace, V., et al. (2012). "An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters." Molecules, 17(5), 5784-5797. Available at: [Link]
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A Computational Compass: Navigating the Mechanistic Pathways of the Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes.[1][2] Its widespread application in the synthesis of complex molecules, from natural products to pharmaceuticals, hinges on a deep understanding of its underlying mechanism to control the E/Z stereoselectivity. While experimental studies have provided a wealth of empirical knowledge, computational chemistry has emerged as a powerful complementary approach, offering unprecedented insight into the intricate dance of atoms and electrons that govern the reaction's outcome. This guide provides a comparative analysis of computational studies on the HWE reaction mechanism, offering a lens through which to rationalize experimental observations and predict reaction outcomes with greater confidence.
The Mechanistic Crossroads: E-selectivity vs. Z-selectivity
The HWE reaction typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct.[1] The stereochemical outcome of this reaction is not arbitrary; it is a direct consequence of the reaction pathway and the relative stabilities of the intermediates and transition states. Two major pathways, leading to the thermodynamic (E) or kinetic (Z) product, are in constant competition.
The Standard HWE Reaction: A thermodynamically controlled pathway to E-Alkenes
In its classic formulation, the HWE reaction is renowned for its high E-selectivity.[1] Computational studies, primarily using ab initio and Density Functional Theory (DFT) methods, have elucidated the mechanistic basis for this preference. The reaction proceeds through a multi-step process:
-
Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a betaine or, more accurately, an oxyanion.
-
Oxaphosphetane Formation: This oxyanion undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane. This step is often the rate-determining step in the gas phase and for reactions involving lithium enolates.[2]
-
Decomposition: The oxaphosphetane decomposes to furnish the alkene and a phosphate salt.
Computational models have consistently shown that the transition state leading to the anti-oxaphosphetane, which ultimately yields the E-alkene, is lower in energy than the transition state for the syn-oxaphosphetane (leading to the Z-alkene).[2] This energy difference is primarily attributed to minimizing steric repulsion between the substituents on the phosphorus and carbonyl-derived moieties in the transition state. The reversibility of the initial addition and cyclization steps allows the system to equilibrate to the thermodynamically more stable anti pathway, thus ensuring the predominance of the E-alkene.[1]
The Still-Gennari Modification: A kinetically controlled route to Z-Alkenes
The development of the Still-Gennari modification revolutionized the HWE reaction by providing a reliable method for the synthesis of Z-alkenes.[3] This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether.[3][4]
Computational studies have been instrumental in explaining the reversal of stereoselectivity. The electron-withdrawing groups on the phosphonate have two key effects:
-
Increased Acidity and Decreased Nucleophilicity: The phosphonate carbanion is more stabilized and therefore less reactive. This makes the initial nucleophilic addition less reversible and the rate-determining step of the overall reaction.
-
Accelerated Elimination: The electron-withdrawing groups also accelerate the decomposition of the oxaphosphetane intermediate.
This combination of factors leads to a kinetically controlled reaction. The initial, irreversible addition favors the formation of the syn-betaine, which is sterically less demanding in the approach trajectory. This intermediate is then rapidly and irreversibly trapped by the fast elimination step, leading to the Z-alkene before it has a chance to equilibrate to the thermodynamically more stable anti pathway.[5]
A Comparative Look at Computational Methodologies
The accuracy of computational predictions is intrinsically linked to the chosen theoretical methods. A variety of approaches have been employed to study the HWE reaction, each with its own strengths and limitations.
| Computational Method | Key Features & Applications in HWE Studies | Representative Findings |
| Ab initio (Hartree-Fock) | - Based on first principles without empirical parameters.- RHF/6-31+G* has been used to map the fundamental reaction pathway. | - Confirmed the multi-step mechanism involving an oxaphosphetane intermediate.- Identified oxaphosphetane formation as the rate-determining step in the gas phase. |
| Density Functional Theory (DFT) | - Includes electron correlation at a lower computational cost than traditional correlated methods.- Functionals like B3LYP and M06-2X are commonly used.[6] | - Provides more accurate energy barriers and reaction energies.- Allows for the study of solvent effects using implicit models (e.g., PCM).[7] |
| Solvation Models (e.g., PCM) | - Accounts for the influence of the solvent on the reaction energetics. | - Crucial for accurate predictions, as solvation can significantly alter the relative energies of intermediates and transition states.[7] |
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the competing reaction pathways for the standard HWE and the Still-Gennari modification.
Caption: Competing pathways in the HWE reaction.
Experimental Data Supporting Computational Models
The validity of computational models is ultimately judged by their ability to reproduce and predict experimental results. The table below presents a comparison of experimental E/Z ratios for various HWE reagents, which aligns with the mechanistic principles derived from computational studies.
| HWE Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [8] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [8] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 1:99 | [3] |
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | rt | 3:97 | [4] |
Detailed Computational Workflow
To provide a practical context, the following is a representative step-by-step methodology for a computational study of the HWE reaction using DFT.
-
Model System Selection: Choose a representative phosphonate (e.g., trimethyl phosphonoacetate) and aldehyde (e.g., acetaldehyde) to model the reaction.
-
Conformational Search: Perform a thorough conformational search for all reactants, intermediates, and transition states to locate the lowest energy structures.
-
Geometry Optimization: Optimize the geometries of all stationary points (reactants, intermediates, transition states, and products) using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Transition State Verification: For each transition state, verify that it connects the correct reactant and product by performing an Intrinsic Reaction Coordinate (IRC) calculation.
-
Single-Point Energy Calculations: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: Include the effects of a solvent by using an implicit solvation model (e.g., PCM) in the geometry optimization and energy calculations.
-
Energy Profile Construction: Construct the Gibbs free energy profile for the reaction by plotting the relative free energies of all stationary points along the reaction coordinate.
Caption: A typical DFT workflow for studying the HWE reaction.
Conclusion
Computational studies have profoundly deepened our understanding of the Horner-Wadsworth-Emmons reaction mechanism. They provide a robust theoretical framework for rationalizing the observed stereoselectivity of both the classic E-selective reaction and its Z-selective variants like the Still-Gennari modification. By offering a detailed picture of the reaction energy landscape, these computational models empower chemists to make more informed decisions in the design of synthetic strategies, ultimately accelerating the discovery and development of new molecules with desired properties. As computational methods continue to improve in accuracy and efficiency, their role in mechanistic organic chemistry is set to become even more integral.
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Motoyoshiya, J., Kusaura, T., Kokin, K., Yokoya, S., Takaguchi, Y., Narita, S., & Aoyama, H. (2001). The Horner–Wadsworth–Emmons reaction of mixed phosphonoacetates and aromatic aldehydes: Geometrical selectivity and computational investigation. Tetrahedron, 57(9), 1715-1721. [Link]
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ResearchGate. (n.d.). DFT calculated Gibbs free energy profiles for the reaction mechanism at study (in kcal/mol). Retrieved from [Link]
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Murata, T., Tsutsui, H., & Shiina, I. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 85(21), 13566–13583*. [Link]
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Ando, K. (2006). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 8(5), 441-443*. [Link]
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Bryantsev, V. S., Dial, C. L., & Johnson, W. H. (2009). Evaluation of B3LYP, X3LYP, and M06-Class density functionals for predicting the binding energies of neutral, protonated, and deprotonated water clusters. The Journal of Physical Chemistry A, 113(26), 7475–7484*. [Link]
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Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138*. [Link]
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Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138*. [Link]
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Johnson, E. R., & DiLabio, G. A. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600*. [Link]
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Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138*. [Link]
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Johnson, E. R., & DiLabio, G. A. (2013). The Performance of the M06, M06-2X and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600*. [Link]
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A Senior Application Scientist's Comparative Guide on the Synthesis of Diethyl 2-bromobenzylphosphonate: Maximizing Experimental Yields
For researchers, scientists, and professionals in drug development and organic synthesis, the efficient and high-yielding synthesis of key intermediates is a cornerstone of successful project execution. Diethyl 2-bromobenzylphosphonate is a critical reagent in modern organic chemistry, primarily utilized in the Horner-Wadsworth-Emmons reaction to introduce the versatile 2-bromobenzyl moiety. This guide provides a detailed comparison of the theoretical versus experimental yields for its synthesis, grounded in established literature and practical insights, to empower you to optimize your synthetic strategies.
The Strategic Importance of this compound in Synthesis
The value of this compound lies in its role as a precursor to phosphonate carbanions for the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction allows for the stereoselective synthesis of alkenes, a functional group ubiquitous in pharmaceuticals and other fine chemicals. The 2-bromobenzyl group itself is a common structural motif, and the presence of the bromine atom offers a valuable handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures. Consequently, a robust and high-yielding synthesis of this phosphonate is of paramount importance.
The Michaelis-Arbuzov Reaction: The Premier Synthetic Route
The most prevalent and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction.[4][5] This classic reaction in organophosphorus chemistry involves the reaction of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide – in this case, 2-bromobenzyl bromide.
Mechanistic Underpinnings
The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 2-bromobenzyl bromide. This SN2 displacement of the bromide ion forms a quasi-phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphorus center in a second SN2 reaction, leading to the formation of the thermodynamically stable pentavalent phosphonate and ethyl bromide as a volatile byproduct.[5]
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A Senior Application Scientist's Guide to the Kinetic Landscape of Diethyl 2-bromobenzylphosphonate and its Alternatives in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the precise control of reaction kinetics is paramount to achieving desired outcomes in yield, purity, and stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern olefination chemistry, stands as a testament to this principle.[1][2][3] This guide provides an in-depth comparative analysis of the kinetic performance of Diethyl 2-bromobenzylphosphonate, a versatile reagent in its own right, against key alternatives. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Introduction: The Significance of this compound in Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons reaction to introduce a 2-bromostyryl moiety into a molecule. This functionality serves as a versatile handle for subsequent transformations, such as cross-coupling reactions, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The reactivity of this phosphonate is critically influenced by the electronic nature of the substituent on the benzyl ring. The bromine atom, being moderately electron-withdrawing, imparts specific kinetic characteristics to the reagent, which will be the focus of our comparative study.
Comparative Kinetic Analysis: this compound vs. Key Alternatives
To provide a clear and objective comparison, we will evaluate the kinetic performance of this compound against two commercially available and structurally related alternatives:
-
Diethyl 4-nitrobenzylphosphonate: Featuring a strongly electron-withdrawing nitro group.
-
Diethyl 4-methoxybenzylphosphonate: Featuring an electron-donating methoxy group.
The primary reaction under consideration is the Horner-Wadsworth-Emmons reaction with a model aldehyde, benzaldehyde. The rate of this reaction is significantly influenced by the acidity of the α-proton of the phosphonate and the stability of the resulting carbanion.
Theoretical Framework: The Role of Substituents in the Horner-Wadsworth-Emmons Reaction
The rate-determining step in the Horner-Wadsworth-Emmons reaction is the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon of the aldehyde or ketone.[1][2][4] The formation of this carbanion is achieved by deprotonation of the carbon alpha to the phosphorus atom. The acidity of this proton is a key determinant of the reaction rate.
-
Electron-withdrawing groups (EWGs) on the benzyl ring, such as the nitro group (-NO₂), increase the acidity of the α-proton by stabilizing the negative charge of the carbanion through inductive and resonance effects. This leads to a higher concentration of the carbanion at equilibrium and, consequently, a faster reaction rate.[5]
-
Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), have the opposite effect. They destabilize the carbanion, making the α-proton less acidic and slowing down the reaction rate.[5]
-
Halogens , like bromine, are generally considered electron-withdrawing through induction but can have a weaker deactivating effect compared to a nitro group.
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes have shown that electron-withdrawing groups on the phosphonate enhance the reaction rate.[5]
Comparative Performance Data
The following table summarizes the expected relative kinetic performance and stereoselectivity of this compound and its alternatives in the Horner-Wadsworth-Emmons reaction with benzaldehyde. The data is extrapolated from established principles and kinetic studies of substituted benzyl phosphonates.[5]
| Reagent | Substituent Effect | Expected Relative Rate Constant (k_rel) | Predominant Stereoisomer | Key Advantages | Key Disadvantages |
| Diethyl 4-nitrobenzylphosphonate | Strong Electron-Withdrawing | High | E-isomer | Rapid reaction rates, high conversion. | Potential for side reactions with sensitive substrates. |
| This compound | Moderately Electron-Withdrawing | Moderate | E-isomer | Good balance of reactivity and stability, provides a handle for further functionalization. | Slower than nitro-substituted analogue. |
| Diethyl 4-methoxybenzylphosphonate | Electron-Donating | Low | E-isomer | Milder reaction conditions may be possible, useful for highly reactive aldehydes. | Sluggish reaction rates, may require forcing conditions. |
Experimental Protocols for Kinetic Studies
To validate the theoretical predictions and provide a practical framework for researchers, this section outlines a detailed protocol for a comparative kinetic study of the Horner-Wadsworth-Emmons reaction using in-situ spectroscopic monitoring.
Synthesis of Phosphonate Reagents
This compound and its alternatives are typically synthesized via the Michaelis-Arbuzov reaction.[3][6]
Protocol 1: Synthesis of Diethyl 4-nitrobenzylphosphonate [6]
-
Materials: 4-nitrobenzyl bromide, triethyl phosphite.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by TLC until the starting halide is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography to yield Diethyl 4-nitrobenzylphosphonate.
-
A microwave-assisted synthesis can also be employed for a more rapid reaction time.[6]
Kinetic Monitoring of the Horner-Wadsworth-Emmons Reaction
The kinetics of the HWE reaction can be effectively monitored using in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for real-time tracking of reactant consumption and product formation without the need for quenching and sampling.
Protocol 2: In-Situ FTIR Kinetic Study
This protocol describes a pseudo-first-order kinetic experiment where the concentration of the phosphonate is significantly lower than the concentrations of the base and aldehyde.
-
Instrumentation: An FTIR spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe.
-
Sample Preparation:
-
Prepare a stock solution of the phosphonate reagent (e.g., this compound) in a dry, inert solvent (e.g., THF).
-
In the reaction vessel, prepare a solution of the aldehyde (e.g., benzaldehyde, >10 eq) and a strong, non-nucleophilic base (e.g., sodium hydride, >10 eq) in the same solvent.
-
Ensure the reaction setup is under an inert atmosphere (e.g., nitrogen or argon).
-
-
Data Acquisition:
-
Submerge the ATR probe into the aldehyde/base solution and acquire a background spectrum.
-
Inject the phosphonate stock solution into the reaction vessel with vigorous stirring to initiate the reaction.
-
Immediately begin acquiring spectra at regular time intervals (e.g., every 30 seconds).
-
Monitor the disappearance of a characteristic vibrational band of the phosphonate and/or the appearance of a characteristic band of the alkene product.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of the phosphonate peak versus time.
-
If the plot is linear, the reaction is pseudo-first-order with respect to the phosphonate.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.[7][8]
-
Repeat the experiment with different concentrations of the aldehyde to determine the true rate constant and the order of the reaction with respect to the aldehyde.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the reaction mechanism and the experimental workflow for the kinetic studies.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: Experimental Workflow for In-Situ FTIR Kinetic Study.
Conclusion: A Data-Driven Approach to Reagent Selection
This guide has provided a comprehensive comparison of the kinetic profiles of this compound and its electronically distinct alternatives in the Horner-Wadsworth-Emmons reaction. The choice of phosphonate reagent has a profound and predictable impact on the reaction rate, a critical consideration for process optimization and the synthesis of sensitive molecules.
-
Diethyl 4-nitrobenzylphosphonate is the reagent of choice for rapid and high-yielding olefinations where the substrate is robust.
-
This compound offers a valuable balance of reactivity and functionality, providing a synthetic handle for further molecular elaboration.
-
Diethyl 4-methoxybenzylphosphonate is suitable for reactions with highly reactive carbonyl compounds or when milder conditions are necessary to avoid side reactions.
By understanding the interplay between electronic effects and reaction kinetics, and by employing robust experimental techniques for kinetic monitoring, researchers can navigate the complexities of olefination chemistry with greater precision and control, ultimately accelerating the pace of discovery in drug development and materials science.
References
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Aminul-chem Innovation. (2023, September 17). How to Apply Pseudo First Order Kinetic Model to Experimental Data [Video]. YouTube. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. [Link]
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A Comparative Analysis of the Antimicrobial Activity of Substituted Benzylphosphonates: A Guide for Researchers
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the promising candidates, substituted benzylphosphonates have emerged as a noteworthy class of organophosphorus compounds exhibiting a wide spectrum of biological activities.[1][2] Their structural analogy to natural phosphates, coupled with the hydrolytic stability of the carbon-phosphorus bond, renders them compelling subjects for antimicrobial drug discovery.[2]
This guide offers a comprehensive comparative analysis of the antimicrobial activity of various substituted benzylphosphonates. We will delve into their structure-activity relationships (SAR), provide detailed experimental protocols for their synthesis and antimicrobial evaluation, and present a synthesis of current data to inform future research and development endeavors in this field.
The Influence of Substitution on Antimicrobial Efficacy: A Structure-Activity Relationship (SAR) Deep Dive
The antimicrobial potency of benzylphosphonates is intricately linked to the nature and position of substituents on the benzyl ring.[1][3][4] Understanding these relationships is fundamental to the rational design of more effective antimicrobial agents.[1][5]
A key determinant of activity is the electronic and steric profile of the substituent. For instance, the introduction of a boronic acid group at the para-position of the phenyl ring has been shown to significantly enhance antimicrobial activity against strains of Escherichia coli.[1][4] This suggests a crucial interaction of the boronic acid moiety with the bacterial target. Conversely, the presence of bulky, sterically hindering substituents can be detrimental, leading to a partial or complete loss of activity.[1] This highlights the importance of a specific molecular conformation for target engagement.
Furthermore, the combination of the benzylphosphonate scaffold with other bioactive heterocyclic moieties, such as quinoline and thiazole, has been explored as a strategy to potentiate antimicrobial effects.[6] This synergistic approach can broaden the spectrum of activity and overcome resistance mechanisms.
Comparative Antimicrobial Activity Data
To facilitate a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of diethyl benzylphosphonate analogs against various strains of Escherichia coli.[1] A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
Key Observations:
-
Impact of Boronic Acid: Compound 3, featuring a boronic acid group, demonstrates a two- to four-fold increase in activity compared to the unsubstituted parent compound (Compound 1).[1]
-
Effect of Bulky Substituents: The large dimeric substituent in Compound 4 results in a complete loss of antimicrobial activity.[1]
-
Pinacol Boronic Ester: The pinacol boronic ester (Compound 2) did not show improved activity over the unsubstituted analog, suggesting that the free boronic acid is crucial for the enhanced effect.[4]
Experimental Protocols: Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of substituted benzylphosphonates require robust and reproducible methodologies. The following protocols are provided as a guide for researchers in the field.
Synthesis of Substituted Benzylphosphonates
The synthesis of benzylphosphonates is typically achieved through well-established reactions in organophosphorus chemistry, such as the Michaelis-Arbuzov and Pudovik reactions.[2][7]
This method involves the addition of a dialkyl phosphite to a substituted benzaldehyde in the presence of a base catalyst.[2]
Materials:
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Dialkyl phosphite (e.g., diethyl phosphite)
-
Triethylamine
-
Acetone
-
Pentane
Procedure:
-
A mixture of the substituted aldehyde (1.0 eq), dialkyl phosphite (1.0 eq), and triethylamine (0.1 eq) in acetone is stirred at reflux. The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, pentane is added to the reaction mixture, which is then cooled to induce crystallization of the product.
-
The resulting solid is collected by filtration and washed with cold pentane to yield the α-hydroxy-benzylphosphonate.
Caption: Experimental workflow for determining MIC and MBC of substituted benzylphosphonates.
Concluding Remarks and Future Directions
Substituted benzylphosphonates represent a promising class of compounds in the quest for novel antimicrobial agents. [1][3]The structure-activity relationships discussed herein provide a foundational framework for the design of more potent derivatives. The synthetic and evaluation protocols detailed in this guide offer a practical starting point for researchers entering this exciting field.
Future investigations should focus on elucidating the precise mechanism of action of these compounds, which remains largely unexplored. A deeper understanding of their molecular targets will undoubtedly facilitate the development of benzylphosphonates with improved efficacy and a lower propensity for resistance development. Furthermore, expanding the structural diversity of these compounds, potentially through combinatorial chemistry approaches, could lead to the discovery of new antimicrobial leads with broad-spectrum activity.
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Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. National Institutes of Health. Available at: [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. National Institutes of Health. Available at: [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. MDPI. Available at: [Link]
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Synthesis and evaluation of novel antimicrobial phosphonates. Synthesis and evaluation of novel antimicrobial phosphonates. Available at: [Link]
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Synthesis and Antibacterial Activity of Novel Phosphonated CF3-β-lactams. National Institutes of Health. Available at: [Link]
-
Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. MDPI. Available at: [Link]
-
Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. National Institutes of Health. Available at: [Link]
-
Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. MDPI. Available at: [Link]
-
A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Diethyl 2-Bromobenzylphosphonate Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Diethyl 2-bromobenzylphosphonate and its analogs, focusing on two key areas of therapeutic potential: antimicrobial activity and enzyme inhibition. By synthesizing experimental data and mechanistic insights, this document serves as a comprehensive resource for the rational design of novel therapeutic agents based on the benzylphosphonate scaffold.
Introduction: The Versatile Benzylphosphonate Scaffold
Organophosphonates, particularly diethyl benzylphosphonate derivatives, have garnered significant attention in medicinal chemistry due to their ability to mimic natural phosphates while offering greater metabolic stability.[1] The phosphonate moiety can act as a stable bioisostere of phosphate or carboxylate groups, enabling these compounds to interact with a wide range of biological targets.[2] This guide will explore how modifications to the benzyl ring of diethyl benzylphosphonate, with a particular focus on halogen substitutions at the ortho position, modulate their biological effects, offering a comparative look at their potential as both antimicrobial agents and specific enzyme inhibitors.
I. Antimicrobial Activity of Diethyl Benzylphosphonate Analogs
Recent studies have highlighted the potential of diethyl benzylphosphonate derivatives as a promising class of antimicrobial agents. The substitutions on the phenyl ring have been shown to significantly influence their cytotoxic effects against various bacterial strains, including different strains of Escherichia coli.[1][3]
Structure-Activity Relationship Insights
A systematic study of a series of diethyl benzylphosphonate analogs has revealed key structural features that govern their antimicrobial efficacy. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance required to prevent the visible growth of a bacterium, serves as the primary metric for this analysis.[3]
Table 1: Antimicrobial Activity (MIC in µg/mL) of Diethyl Benzylphosphonate Analogs against E. coli Strains [1][3]
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
Key Observations:
-
Impact of a Boronic Acid Moiety: A significant enhancement in antimicrobial activity is observed with the introduction of a boronic acid group at the para-position of the phenyl ring (Compound 3 ). This analog demonstrated a two-fold increase in potency (lower MIC) compared to the unsubstituted parent compound (Compound 1 ).[3] This suggests that the boronic acid functionality plays a critical role in the compound's interaction with its bacterial target.[3]
-
Effect of Bulky Substituents: Conversely, the presence of a large, dimeric substituent (Compound 4 ) leads to a complete loss of antimicrobial activity.[3] This indicates that steric hindrance likely prevents the molecule from effectively reaching or binding to its target site within the bacteria.[3]
Caption: SAR of Diethyl Benzylphosphonate Analogs as Antimicrobial Agents.
II. This compound Analogs as Enzyme Inhibitors
A compelling area of investigation for this compound analogs is their potential as inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a family of key regulatory enzymes, and their malfunction is linked to a variety of diseases, including cancer, diabetes, and neurological disorders. The development of potent and selective PTP inhibitors is therefore a significant therapeutic goal.
Covalent Inhibition Mechanism
α-Halobenzylphosphonates, including the 2-bromo derivative, have been identified as potential covalent inhibitors of PTPs.[3] The proposed mechanism involves the active site cysteine thiolate of the PTP acting as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[3]
Caption: Proposed Mechanism of Covalent Inhibition of PTPs.
Structure-Activity Relationship for PTP Inhibition
-
Influence of the Halogen: Comparative studies of α-halobenzylphosphonates have demonstrated a clear trend in their ability to inactivate PTPs. The bromide analog is a significantly more potent inactivator than the corresponding chloride, while the fluoride analog shows little to no inactivation.[3] This suggests the following order of activity: Br > Cl > F . This trend is likely due to the better leaving group ability of bromide compared to chloride and fluoride.
Experimental Protocols
Synthesis of Diethyl Benzylphosphonate Analogs
The synthesis of diethyl benzylphosphonate and its substituted analogs is typically achieved through the Michaelis-Arbuzov reaction .[1]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriately substituted benzyl bromide (e.g., 2-bromobenzyl bromide) with a slight excess of triethyl phosphite.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 120-150 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure diethyl benzylphosphonate analog.[1]
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., E. coli) in a suitable broth medium, adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
PTP Inhibition Assay
The inhibitory activity against PTPs can be assessed using a colorimetric assay with a model substrate like p-nitrophenyl phosphate (pNPP).
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified PTP enzyme and pNPP in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a defined period to allow for potential covalent modification.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding pNPP to the enzyme-inhibitor mixture.
-
Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For covalent inhibitors, time-dependent inactivation kinetics can also be determined.[3]
Conclusion
The diethyl benzylphosphonate scaffold presents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that substitutions on the phenyl ring can be strategically employed to tailor the biological activity of these analogs. While the introduction of a boronic acid moiety enhances antimicrobial properties, the presence of a bromine atom at the ortho position confers the potential for potent, covalent inhibition of protein tyrosine phosphatases. These divergent activities underscore the importance of precise structural modifications in drug design. The experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new analogs, paving the way for the discovery of next-generation therapeutics.
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. 2022;27(20):6865. Available from: [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. MDPI. Available from: [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed. 2022 Oct 13;27(20):6865. Available from: [Link]
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Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Chemical & Pharmaceutical Bulletin. 1996;44(3):547-51. Available from: [Link]
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Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. National Center for Biotechnology Information. 2008 Nov 7. Available from: [Link]
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A Comparative Spectroscopic Guide to Diethyl 2-bromobenzylphosphonate and Its Derivatives
In the landscape of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Diethyl 2-bromobenzylphosphonate and its substituted analogues are a class of organophosphorus compounds with significant potential in various applications, including as intermediates in the synthesis of biologically active molecules. This guide provides a comprehensive spectroscopic comparison of this compound with its key derivatives, offering researchers and drug development professionals a detailed reference for structural elucidation and comparative analysis. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a deep, practical understanding.
Introduction to Benzylphosphonates and the Significance of Spectroscopic Analysis
Benzylphosphonates are versatile building blocks in organic synthesis. The presence of the phosphonate group and the aromatic ring allows for a wide range of chemical modifications, leading to compounds with diverse properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous determination of the structure and purity of these compounds. Subtle changes in the substitution pattern on the benzyl ring can induce significant shifts in the spectral data, providing a wealth of information about the electronic and steric environment of the molecule. This guide will focus on comparing the parent compound, this compound, with its 4-bromo, 4-chloro, 4-methoxy, and 4-nitro derivatives to illustrate these spectroscopic nuances.
Core Principles of Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for the robust characterization of benzylphosphonate derivatives. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups cause shielding and upfield shifts. Furthermore, spin-spin coupling between neighboring nuclei, particularly the phosphorus-31 nucleus, provides valuable connectivity information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds (e.g., P=O, C-O, C=C aromatic). The position and intensity of these absorption bands can be influenced by the electronic effects of substituents on the aromatic ring.
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer additional structural clues, as the molecule breaks apart in a predictable manner upon ionization.
Spectroscopic Comparison of this compound and Its Derivatives
The following sections detail the spectroscopic data for this compound and a selection of its derivatives. The data is presented in a comparative format to highlight the influence of the substituent's nature and position on the spectral characteristics.
This compound
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for Diethyl benzylphosphonate and its bromo-, chloro-, methoxy-, and nitro-substituted derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | CH₂-P (ppm) | O-CH₂ (ppm) | O-CH₂-CH₃ (ppm) |
| Diethyl benzylphosphonate | 7.32-7.43 (m, 5H) | 3.12 (d, J = 5.5 Hz, 2H) | 4.20-4.27 (m, 4H) | 1.43-1.47 (m, 6H) |
| Diethyl (4-bromobenzyl)phosphonate | 7.30 (d, J = 7.5 Hz, 2H), 7.05 (d, J = 7.6 Hz, 2H) | 2.99 (s, 1H), 2.94 (s, 1H) | 3.88-3.99 (m, 4H) | 1.12 (t, J = 6.9 Hz, 6H) |
| Diethyl (4-chlorobenzyl)phosphonate | 7.25 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H) | 3.15 (d, J = 21.6 Hz, 2H) | 4.00-4.10 (m, 4H) | 1.25 (t, J = 7.1 Hz, 6H) |
| Diethyl (4-methoxybenzyl)phosphonate | 7.18-7.23 (m, 2H), 6.76-6.83 (m, 2H) | 2.09 (d, J = 4.6 Hz, 2H) | 4.18-4.37 (m, 4H) | 1.42-1.46 (m, 6H) |
| Diethyl (4-nitrophenyl)phosphonate | 8.13-8.33 (m, 2H), 7.84-8.02 (m, 2H) | 3.20 (d, J = 22.0 Hz, 2H) | 3.78-4.29 (m, 4H) | 1.27 (t, J = 7.1 Hz, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-C (ppm) | CH₂-P (ppm) | O-CH₂ (ppm) | O-CH₂-CH₃ (ppm) |
| Diethyl benzylphosphonate | 132.14 (d, J = 8.2 Hz), 129.41 (d, J = 6.2 Hz), 129.31 (d, J = 4.8 Hz), 128.93 (d, J = 5.8 Hz) | 33.27 (d, J = 45.5 Hz) | 62.55 (d, J = 4.6 Hz) | 16.56 (d, J = 3.5 Hz) |
| Diethyl (4-bromobenzyl)phosphonate | 131.7, 131.6, 131.5, 121.0 | 34.0, 32.0 | 62.3 | 16.5 |
| Diethyl (4-methoxyphenyl)phosphonate | 158.5, 130.8 (d, J = 6.0 Hz), 124.2 (d, J = 9.0 Hz), 114.0 | 32.5 (d, J = 138.0 Hz) | 62.3 (d, J = 6.8 Hz) | 16.5 (d, J = 5.8 Hz) |
| Diethyl (4-nitrophenyl)phosphonate | 150.17 (d, J = 3.8 Hz), 135.80 (d, J = 187.3 Hz), 132.89 (d, J = 10.6 Hz), 123.26 (d, J = 15.2 Hz) | 33.0 (d, J = 137.0 Hz) | 62.70 (d, J = 5.5 Hz) | 16.24 (d, J = 6.2 Hz) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | P=O Stretch | C-O Stretch | Aromatic C=C Stretch |
| Diethyl benzylphosphonate | ~1250 | ~1020-1050 | ~1450, 1495 |
| Diethyl (4-bromobenzyl)phosphonate | ~1245 | ~1025, 1055 | ~1485, 1590 |
| Diethyl (4-chlorobenzyl)phosphonate | ~1250 | ~1020, 1050 | ~1490, 1590 |
| Diethyl (4-methoxybenzyl)phosphonate | ~1240 | ~1030, 1050 | ~1510, 1610 |
| Diethyl (4-nitrophenyl)phosphonate | ~1260 | ~1025, 1055 | ~1520, 1600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Diethyl benzylphosphonate | 228 | 183, 155, 127, 91 |
| Diethyl (4-bromobenzyl)phosphonate | 306, 308 | 227, 199, 171, 169, 90 |
| Diethyl (4-chlorobenzyl)phosphonate | 262, 264 | 227, 199, 125, 90 |
Interpretation of Spectroscopic Trends
The data presented above reveals distinct trends that can be rationalized based on the electronic properties of the substituents on the benzyl ring.
-
¹H NMR : The chemical shifts of the aromatic protons are significantly affected by the substituent at the para-position. The electron-withdrawing nitro group in Diethyl (4-nitrophenyl)phosphonate causes a significant downfield shift of the aromatic protons compared to the unsubstituted Diethyl benzylphosphonate. Conversely, the electron-donating methoxy group in Diethyl (4-methoxybenzyl)phosphonate leads to an upfield shift of the aromatic protons. The benzylic protons (CH₂-P) also show a noticeable shift depending on the substituent.
-
¹³C NMR : Similar to the proton NMR, the chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituent. The carbon bearing the substituent (ipso-carbon) shows the most significant change. The coupling constants between phosphorus and carbon (J-coupling) are a characteristic feature of these compounds and can aid in signal assignment.
-
FTIR : The position of the P=O stretching vibration is sensitive to the electronic environment. Electron-withdrawing groups, such as the nitro group, tend to increase the bond strength and shift the P=O absorption to a higher wavenumber.
-
Mass Spectrometry : The mass spectra of the halogenated derivatives clearly show the characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), which is a definitive diagnostic tool. The fragmentation patterns are often dominated by the loss of the ethoxy groups and the cleavage of the benzyl-phosphonate bond.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the phosphonate compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm).
FTIR Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition : Record a background spectrum of the empty plates. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition : Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI). Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and fragment ions.
-
Data Analysis : Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the structure.
Workflow and Visualization
The logical flow of synthesizing and characterizing these compounds can be visualized as follows:
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This guide provides a comparative framework for the spectroscopic analysis of this compound and its derivatives. By understanding the influence of substituents on the NMR, IR, and MS spectra, researchers can confidently identify and characterize these important synthetic intermediates. The provided protocols and comparative data tables serve as a valuable resource for professionals in the fields of chemical synthesis and drug development, enabling the rigorous and efficient elucidation of molecular structures. The principles outlined herein are broadly applicable to the characterization of a wide range of organophosphorus compounds.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-bromobenzylphosphonate
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like Diethyl 2-bromobenzylphosphonate, an organophosphorus compound containing a halogen, demand a nuanced understanding of its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to empower you with the knowledge to manage chemical waste not just as a requirement, but as an integral part of robust scientific practice.
Hazard Profile and Immediate Safety Considerations
Understanding the "why" behind a disposal protocol is critical. This compound is not a benign substance; its hazard profile necessitates careful handling at all stages, including disposal.
Based on aggregated Safety Data Sheet (SDS) information, this compound is classified as a hazardous substance that poses several risks.[1][2] It is crucial to internalize these hazards before handling the material for disposal.
Key Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]
-
Acute Toxicity - Oral (Category 4): May be harmful if swallowed.[3][5]
On combustion, it may release toxic and irritating fumes, including carbon oxides, phosphorus oxides, and hydrogen bromide gas.[2][3]
Data Presentation: Hazard Summary
| Hazard Classification | GHS Category | Description | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][4][5] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation. | [1][2][4][5] |
| Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2][4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [3] |
| Combustibility | Combustible Liquid | Flash Point > 110 °C / 230 °F. | [2] |
Pre-Disposal Mandatory Preparations
Proper disposal begins before the first drop of waste is generated. A systematic approach ensures safety and compliance.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to be outfitted with the appropriate PPE. The causality is direct: to prevent skin, eye, and respiratory exposure to the hazardous material.
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][6]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[4][7] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors is necessary.[4][6]
Designate a Satellite Accumulation Area (SAA)
Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][9][10] This prevents the transport of hazardous materials through non-laboratory areas and minimizes the risk of spills. The SAA for this compound waste must be clearly marked and away from incompatible materials, particularly strong oxidizing agents.[2][8]
Prepare the Hazardous Waste Container
The choice of container is critical for preventing leaks and reactions.
-
Compatibility: Use a high-density polyethylene (HDPE) or other chemically compatible container. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[7][11]
-
Labeling: The container must be labeled before any waste is added.[12] Use a proper hazardous waste tag, which must include:
-
Condition: The container must be in good condition with a secure, tightly sealing lid to prevent leaks and vapor escape.[8][12]
Waste Segregation & Disposal Workflow
The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs. This compound waste falls into the category of Halogenated Organic Waste .[14] It must not be mixed with non-halogenated solvent waste.[11][15]
The following workflow provides a logical decision-making process for proper segregation and handling.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocol
This protocol provides explicit steps for the safe collection of waste. All actions must be performed inside a chemical fume hood.
Protocol 1: Disposal of Unused or Contaminated Liquid
-
Verify Container: Select the pre-labeled "Halogenated Organic Liquid Waste" container. Ensure it is made of a compatible material (e.g., HDPE).
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Seal Container: Securely cap the waste container immediately after adding the waste. A container is considered "closed" only when it is vapor-tight and spill-proof.[8][12]
-
Store Safely: Place the sealed container in its designated spot within the SAA. Ensure it is in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check institutional policy), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[8][10]
Protocol 2: Disposal of Contaminated Solid Waste
-
Segregate Solids: This includes items like contaminated gloves, paper towels, weigh boats, or silica gel from chromatography.
-
Package Waste: Place all solid debris into a dedicated, pre-labeled "Halogenated Solid Waste" container. This can be a wide-mouth HDPE jar or a heavy-duty, properly labeled plastic bag.[3]
-
Avoid Sharps: Do not mix contaminated sharps (needles, razor blades) with this solid waste. Sharps must go into a dedicated, puncture-proof sharps container.[16]
-
Seal and Store: Securely seal the container or bag and place it in the SAA.
-
Request Pickup: Arrange for pickup by EH&S.
Crucial Note: Under no circumstances should this compound or its solutions be disposed of down the drain.[7] This compound is not readily biodegradable, and its release into the environment must be avoided.[6][17] Disposal must be carried out via an approved waste disposal plant, typically through incineration under controlled conditions.[2][5]
Emergency Procedures for Disposal-Related Incidents
Even with careful planning, accidents can happen. Swift and correct responses are vital.
Accidental Spill
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once absorbed, carefully sweep or scoop the material into a suitable container for hazardous waste disposal.[2] Label it as "Spill Debris containing this compound."
-
Clean the spill area with soap and water.
-
-
Major Spill:
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2][17] Seek medical attention if irritation occurs or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][6]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
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- Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218.
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- SAFETY DATA SHEET - Diethyl 2-bromoethylphosphon
- Labor
- Safety Data Sheet - P-(2,2-Diethoxyethyl)phosphonic acid diethyl ester. CymitQuimica. (2021-05-29).
- DIETHYL 4-BROMOBENZYL PHOSPHONATE - Safety D
- SAFETY DATA SHEET - Diethyl benzylphosphon
- SAFETY DATA SHEET - Diethyl benzylphosphon
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- Halogenated Solvents. Washington State University, Environmental Health & Safety.
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- Halogenated Solvents in Laboratories.
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A Researcher's Guide to Personal Protective Equipment for Handling Diethyl 2-bromobenzylphosphonate
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Diethyl 2-bromobenzylphosphonate, a member of the organophosphorus ester family, is a valuable reagent in organic synthesis. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a deep, intrinsic culture of safety that protects you, your colleagues, and your research.
A Note on Analog Data: Specific hazard data for this compound (CAS 63909-55-7) is limited. Therefore, this guidance is authoritatively grounded in the documented hazards of closely related structural analogs, including Diethyl (2-bromoethyl)phosphonate and Diethyl benzylphosphonate. This conservative approach ensures a high margin of safety.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a safe handling protocol. Based on data from its structural analogs, this compound should be treated as a hazardous substance with multiple routes of potential exposure.[1][2] The primary risks are centered on direct contact and inhalation.
GHS Hazard Classifications for Structural Analogs:
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][4] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [3] |
These classifications dictate that the compound can cause significant irritation upon contact with the skin, eyes, and respiratory tract.[1][4][5] The causality is clear: preventing direct contact and aerosol inhalation is paramount. Therefore, all handling procedures must be designed to eliminate these exposure pathways.
Core PPE Requirements: A Multi-Layered Defense
A robust PPE strategy is not just about the equipment itself, but about creating a comprehensive barrier between the researcher and the chemical hazard. This begins with engineering controls and is supplemented by personal gear.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves as the primary barrier, containing vapors and preventing respiratory exposure to the irritant compound.
Personal Protective Equipment (PPE) Selection
The selection of PPE must be tailored to the specific task. Below is a summary of required equipment for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Low Volume) | Chemical splash goggles | Nitrile or Butyl rubber gloves | Flame-resistant lab coat | Not required inside a certified fume hood |
| Solution Preparation/Reaction | Chemical splash goggles and face shield | Nitrile or Butyl rubber gloves (consider double-gloving) | Flame-resistant lab coat | Not required inside a certified fume hood |
| Large-Scale Operations (>50g) | Chemical splash goggles and face shield | Nitrile or Butyl rubber gloves (double-gloved) | Chemical-resistant apron over lab coat | Have a NIOSH-approved respirator with organic vapor cartridges on standby for emergencies.[7] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant suit (e.g., Tyvek) | NIOSH-approved respirator with organic vapor cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[4][8] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the goggles.[9]
-
Hand Protection: The hands are the most likely part of the body to come into direct contact with the chemical.[10] Nitrile or butyl rubber gloves are required due to their resistance to a broad range of chemicals, including organophosphates.[7][11] Always inspect gloves for tears or pinholes before use. For extended work, consider double-gloving. After handling, remove gloves properly to avoid contaminating your skin and wash hands thoroughly.[8]
-
Body Protection: A flame-resistant lab coat, buttoned completely, is the minimum requirement.[12] For larger-scale work or when cleaning spills, a chemical-resistant apron or a disposable chemical-resistant suit should be worn to provide a more impervious barrier.[13][14] All protective clothing should be removed before leaving the laboratory.
Operational Protocols: From Donning to Disposal
Procedural discipline is what makes PPE effective. The following workflows are designed to be self-validating systems, ensuring safety at every step.
Experimental Protocol: PPE Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don lab coat and/or apron.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Don the first pair of gloves (if double-gloving), ensuring the cuffs are pulled over the sleeves of the lab coat. Don the second pair.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Remove the inner pair using the same technique.
-
Body Protection: Remove the lab coat or apron, turning it inside out as you remove it.
-
Eye Protection: Remove goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[15]
Below is a visualization of the mandatory PPE donning workflow.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to ensure safety and environmental compliance. All materials that come into contact with this compound must be treated as hazardous waste.
Step-by-Step Waste Disposal Protocol:
-
Segregate Waste: Use a dedicated, clearly labeled hazardous waste container for all solid and liquid waste. Do not mix with other waste streams.[12]
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty reagent bottles. Place them directly into the designated solid hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a sealed, properly labeled, and chemical-resistant waste bottle.
-
Decontamination: Decontaminate glassware and equipment by rinsing with an appropriate solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.
-
Container Management: Keep waste containers closed when not in use. Store them in a secondary containment bin within a designated satellite accumulation area.
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.[16][17]
The following diagram illustrates the chemical waste disposal workflow.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work environment.
References
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Htdchem. (2025, September 20). Essential Guidelines for Handling Phosphonate Derivatives Safely. Retrieved from Htdchem website: [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl (2-bromoethyl)phosphonate. PubChem Compound Database. Retrieved from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. Retrieved from: [Link]
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Redox. (2022, October 16). Safety Data Sheet Phosphonates (ATMP.5Na). Retrieved from: [Link]
-
Phosphonates Europe. (2024). Safety. Retrieved from: [Link]
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Restek. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from: [Link]
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Oregon State University Chemistry Department. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from: [Link]
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Little, C. M., et al. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 55-63. Retrieved from: [Link]
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Health.vic. (2024). Pesticide use and personal protective equipment. Retrieved from: [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from: [Link]
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Kongtip, P., et al. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1060284. Retrieved from: [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from: [Link]
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Oxford University. (n.d.). Chemical Resistant Gloves Guide. Retrieved from: [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from: [Link]
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University of Texas at Austin Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from: [Link]
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U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from: [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from: [Link]
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ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
